molecular formula C7H4BrNS B1281670 5-Bromothieno[2,3-b]pyridine CAS No. 21344-24-1

5-Bromothieno[2,3-b]pyridine

Cat. No.: B1281670
CAS No.: 21344-24-1
M. Wt: 214.08 g/mol
InChI Key: YMOORGYWRBQPDZ-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOORGYWRBQPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-24-1
Record name 5-bromothieno[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromothieno[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21344-24-1

This technical guide provides an in-depth overview of 5-Bromothieno[2,3-b]pyridine, a heterocyclic building block with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its properties, synthesis, and biological relevance.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature with the molecular formula C₇H₄BrNS.[1] Key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 21344-24-1[1]
Molecular Formula C₇H₄BrNS[1]
Molecular Weight 214.08 g/mol [1]
Physical Form Solid[2]
Boiling Point 278.0 ± 20.0 °C at 760 mmHg[2]
Storage Keep in a dark place, sealed in dry, room temperature[3]

Spectroscopic Data

Safety and Handling

This compound is associated with several hazard statements under the Globally Harmonized System (GHS).[2] Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Experimental Protocols: Synthesis of Thieno[2,3-b]pyridine Derivatives

Detailed experimental protocols for the synthesis of various thieno[2,3-b]pyridine derivatives are available in the scientific literature. These syntheses often utilize this compound as a key intermediate. A general synthetic approach involves the reaction of a substituted pyridine with a sulfur-containing reagent to construct the fused thiophene ring.

One documented method for creating derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction.[4] For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide can be reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium phosphate) in a solvent mixture like 1,4-dioxane and water.[4] The reaction mixture is typically heated for several hours to drive the coupling reaction to completion.[4]

Another general procedure for the synthesis of 3-amino-thieno[2,3-b]pyridine derivatives starts from 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile.[5] This starting material is reacted with an appropriate electrophile in the presence of a base like potassium hydroxide in a solvent such as N,N-dimethylformamide (DMF).[5]

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of compounds with a range of biological activities, making it a molecule of high interest in drug discovery.

Anticancer Activity: Pim-1 Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[6] By inhibiting Pim-1, these compounds can induce apoptosis and inhibit tumor growth. The Pim-1 signaling pathway is a key regulator of cell cycle progression and apoptosis.

Pim1_Signaling_Pathway Pim-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activates STAT STAT3/STAT5 JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Expression Cell_Survival Cell Survival & Proliferation Pim1->Cell_Survival Promotes Apoptosis_Inhibition Inhibition of Apoptosis Pim1->Apoptosis_Inhibition Promotes 5_Bromothieno_derivative This compound Derivative 5_Bromothieno_derivative->Pim1 Inhibits

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

Antidiabetic Activity: Hepatic Gluconeogenesis Inhibition

Thieno[2,3-b]pyridine analogues derived from this compound have also been identified as inhibitors of hepatic gluconeogenesis. Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors in the liver. In type 2 diabetes, excessive hepatic gluconeogenesis contributes to hyperglycemia. By inhibiting this pathway, these compounds can help to lower blood glucose levels.

Gluconeogenesis_Pathway Hepatic Gluconeogenesis Pathway Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP G6P Glucose-6-Phosphate PEP->G6P Multiple Steps Glucose Glucose G6P->Glucose 5_Bromothieno_derivative This compound Derivative 5_Bromothieno_derivative->PEP Inhibits Pathway

Caption: Hepatic Gluconeogenesis Pathway and Inhibition.

References

physical and chemical properties of 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 5-Bromothieno[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical characteristics, spectral properties, synthesis, and reactivity. Furthermore, it delves into the biological context of thieno[2,3-b]pyridine derivatives as kinase inhibitors, providing detailed experimental protocols and visual workflows to support further research and development.

Core Physical and Chemical Properties

While specific experimental data for the parent this compound is not extensively documented in publicly available literature, the following table summarizes its known properties and provides data for closely related derivatives to offer a comparative perspective.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNS
Molecular Weight 214.09 g/mol
Appearance Likely a solid at room temperatureInferred from derivatives
Melting Point Data not available for the parent compound. Derivatives exhibit a wide range of melting points, e.g., 3-amino-5-bromo-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: 282–283 °C.[1]
Boiling Point Data not available for the parent compound. The related compound 3-Bromothieno[2,3-b]pyridine has a predicted boiling point of 299.8°C at 760 mmHg.[2]
Solubility Expected to have low solubility in water and be soluble in common organic solvents like dichloromethane and chloroform. Thieno[2,3-b]pyridine derivatives are generally known for their poor aqueous solubility.[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral characteristics based on data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. For example, in 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related heterocyclic system, proton signals appear in the aromatic region (δ 6.5-8.5 ppm).[4][5]
¹³C NMR The carbon NMR spectrum will display signals corresponding to the seven carbon atoms of the thieno[2,3-b]pyridine core. In 5-Bromo-1H-pyrrolo[2,3-b]pyridine, carbon signals are observed between δ 100-150 ppm.[4][5]
IR Spectroscopy The infrared spectrum will exhibit characteristic absorption bands for the C-Br stretching, as well as C=C and C=N stretching vibrations within the aromatic rings. Aromatic C-H stretching bands are expected above 3000 cm⁻¹.[6][7]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.09 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthesis

The bromine atom at the 5-position of the thieno[2,3-b]pyridine ring system imparts significant reactivity, making it a versatile intermediate for the synthesis of a wide array of derivatives. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the C-Br bond, making it susceptible to nucleophilic substitution and a suitable handle for various cross-coupling reactions.

General Synthesis of the Thieno[2,3-b]pyridine Core

The synthesis of the thieno[2,3-b]pyridine scaffold often involves the cyclization of a substituted pyridine derivative. A common strategy is the Gewald reaction, which utilizes a ketone or aldehyde, a compound with an active methylene group, and elemental sulfur. For substituted thieno[2,3-b]pyridines, a multi-step synthesis starting from a substituted pyridine is typically employed.

G General Synthesis of Thieno[2,3-b]pyridine Derivatives cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Substituted Pyridine Substituted Pyridine Cyclization Cyclization Substituted Pyridine->Cyclization Reagents for Thiophene Ring Formation Reagents for Thiophene Ring Formation Reagents for Thiophene Ring Formation->Cyclization Functionalization/Bromination Functionalization/Bromination Cyclization->Functionalization/Bromination This compound Core This compound Core Functionalization/Bromination->this compound Core Further Derivatization Further Derivatization This compound Core->Further Derivatization

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of a 3-Aminothieno[2,3-b]pyridine Derivative (A Representative Protocol)

This protocol is adapted from the synthesis of related 3-aminothieno[2,3-b]pyridine-2-carboxamides and illustrates a common synthetic route.[1][8]

  • Preparation of the Pyridine-2-thione Intermediate:

    • A mixture of a suitable β-ketoenolate, cyanothioacetamide, and a catalytic amount of piperidine in ethanol is refluxed for several hours.

    • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the corresponding 2-thioxo-1,2-dihydropyridine-3-carbonitrile.

  • S-Alkylation and Cyclization:

    • To a solution of the pyridine-2-thione in a suitable solvent (e.g., DMF or ethanol) containing a base (e.g., potassium hydroxide or sodium ethoxide), an appropriate α-halo-carbonyl compound (e.g., 2-chloro-N-phenylacetamide) is added.

    • The mixture is stirred at room temperature or heated to reflux for a specified time.

    • The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water.

    • The resulting precipitate, the 3-aminothieno[2,3-b]pyridine derivative, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Determination of Melting Point (General Protocol)

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.[9][10]

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Biological Activity and Signaling Pathways

Derivatives of thieno[2,3-b]pyridine have emerged as a promising class of compounds in cancer research, with many exhibiting potent inhibitory activity against Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with various cancers, making it an attractive therapeutic target.

Pim-1 Kinase Signaling Pathway

The signaling cascade involving Pim-1 is complex and integrated with other major cellular pathways. The diagram below illustrates the central role of Pim-1 and the points of intervention by inhibitors like this compound derivatives.

G Pim-1 Kinase Signaling Pathway and Inhibition cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Cytokines (IL-2, IL-6, etc.) Cytokines (IL-2, IL-6, etc.) JAK JAK Cytokines (IL-2, IL-6, etc.)->JAK STAT3/5 STAT3/5 JAK->STAT3/5 Pim-1 Kinase Pim-1 Kinase STAT3/5->Pim-1 Kinase Transcription BAD (inactivation) BAD (inactivation) Pim-1 Kinase->BAD (inactivation) p21, p27 (inactivation) p21, p27 (inactivation) Pim-1 Kinase->p21, p27 (inactivation) c-Myc (activation) c-Myc (activation) Pim-1 Kinase->c-Myc (activation) This compound Derivative This compound Derivative This compound Derivative->Pim-1 Kinase Inhibition Apoptosis Inhibition Apoptosis Inhibition BAD (inactivation)->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p21, p27 (inactivation)->Cell Cycle Progression c-Myc (activation)->Cell Cycle Progression

Caption: The Pim-1 signaling pathway is activated by cytokines via JAK/STAT, leading to cell survival and proliferation. This compound derivatives can inhibit Pim-1 kinase activity.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of this compound derivatives as kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

G Kinase Inhibitor Screening Workflow Compound Library (Thieno[2,3-b]pyridines) Compound Library (Thieno[2,3-b]pyridines) High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library (Thieno[2,3-b]pyridines)->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Lead Optimization (SAR) Lead Optimization (SAR) Dose-Response & IC50 Determination->Lead Optimization (SAR) In Vitro & In Vivo Efficacy Studies In Vitro & In Vivo Efficacy Studies Lead Optimization (SAR)->In Vitro & In Vivo Efficacy Studies

Caption: A standard workflow for the screening and development of kinase inhibitors.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

A common method to quantify the inhibitory activity of compounds against Pim-1 kinase is the ADP-Glo™ luminescent assay.[11][12]

  • Reaction Setup: In a 384-well plate, the test compound (a this compound derivative) is incubated with recombinant Pim-1 kinase and a suitable peptide substrate in a kinase buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for the enzymatic reaction to proceed.

  • ATP Depletion: After the incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus reflects the Pim-1 kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

This comprehensive guide provides a foundational understanding of this compound for its application in research and drug development. While some physical properties of the parent compound require further experimental determination, the information on its synthesis, reactivity, and the biological context of its derivatives offers a solid starting point for future investigations.

References

An In-depth Technical Guide to 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and synthesis of novel heterocyclic compounds is paramount. This guide provides a detailed overview of 5-Bromothieno[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active molecules.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a ready reference for experimental design and analysis.

PropertyValueSource
Molecular Formula C₇H₄BrNSPubChem
Molecular Weight 214.09 g/mol Sigma-Aldrich
Monoisotopic Mass 212.92477 DaPubChem[1]
SMILES C1=CSC2=NC=C(C=C21)BrPubChem[1]
InChIKey YMOORGYWRBQPDZ-UHFFFAOYSA-NPubChem[1]
CAS Number 21344-24-1Sigma-Aldrich

Chemical Structure

The structure of this compound, a bicyclic heteroaromatic compound, consists of a thiophene ring fused to a pyridine ring, with a bromine atom substituted at the 5-position.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of thieno[2,3-b]pyridine derivatives is a significant area of research due to their prevalence in medicinal chemistry. While specific, detailed experimental protocols for the direct synthesis of this compound are proprietary or embedded within broader synthetic schemes in the literature, a general synthetic strategy often involves the cyclization of appropriately substituted pyridine or thiophene precursors.

One common conceptual approach for the synthesis of related thieno[2,3-b]pyridines involves the reaction of a substituted 2-chloronicotinonitrile with a sulfur-containing reagent, followed by cyclization. The bromination of the thieno[2,3-b]pyridine core at a later stage is also a feasible synthetic route.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of a target compound like this compound, a common sequence in medicinal chemistry and drug development.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analytical Phase A Starting Materials (e.g., Substituted Pyridine/Thiophene) B Chemical Reaction (e.g., Cyclization, Bromination) A->B C Crude Product B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Pure this compound D->E F Structural Verification E->F G Purity Assessment E->G H NMR Spectroscopy (¹H, ¹³C) F->H I Mass Spectrometry (MS) F->I J High-Performance Liquid Chromatography (HPLC) G->J

General workflow for synthesis and characterization.

This diagram outlines the logical progression from starting materials to the pure, analytically verified compound. Each stage represents a critical step in the chemical synthesis and quality control process, ensuring the final product meets the required specifications for further research and development.

References

Spectroscopic and Analytical Profile of 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a summary of the available spectroscopic information for 5-Bromothieno[2,3-b]pyridine (CAS No. 21344-24-1). Due to the limited availability of specific experimental spectra in public databases, this document outlines general methodologies for the spectroscopic analysis of related thieno[2,3-b]pyridine derivatives and presents a generalized workflow for such characterization.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol [1][2]
CAS Number 21344-24-1[1][2]

Spectroscopic Data

General Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of thieno[2,3-b]pyridine derivatives, based on common laboratory practices for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters: For a ¹H NMR spectrum, typical parameters might include a spectral width of 16 ppm, a pulse width of 30 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: For a ¹³C NMR spectrum, a wider spectral width (e.g., 240 ppm) is used. A proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is usually presented in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature regarding the involvement of this compound in any signaling pathways or its detailed biological activity. Thieno[2,3-b]pyridine derivatives, as a class of compounds, are known to exhibit a range of pharmacological activities, which suggests that this particular derivative could be of interest in drug discovery and development. However, without experimental data, no specific pathways can be described.

References

fundamental reactivity of the 5-Bromothieno[2,3-b]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of the 5-Bromothieno[2,3-b]pyridine Core

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[2,3-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic introduction of a bromine atom at the 5-position of this core, creating this compound, provides a versatile synthetic handle for a multitude of chemical transformations. This bromine atom is crucial for constructing more complex molecules through various reactions, most notably palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the . It details key reaction types, provides specific experimental protocols, summarizes quantitative data, and offers visual diagrams of reaction workflows to serve as a practical resource for professionals in chemical synthesis and drug development.

Core Reactivity Overview

The reactivity of the this compound core is dictated by the electronic properties of the fused bicyclic system and the presence of the bromine atom.

  • Thieno[2,3-b]pyridine Ring System: This system is composed of an electron-deficient pyridine ring fused to an electron-rich thiophene ring. The pyridine nitrogen atom withdraws electron density, making the pyridine moiety susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C4 and C6).[3]

  • The 5-Bromo Substituent: The bromine atom at the 5-position is located on the electron-deficient pyridine ring. This C(sp²)-Br bond is the primary site for functionalization, serving as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and other organic fragments, enabling the systematic diversification of the core structure.

The following sections will explore the key synthetic transformations that leverage the unique reactivity of this bromo-substituted core.

Key Reaction Types and Methodologies

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. For the this compound core, this reaction provides an efficient route to synthesize 5-aryl derivatives, which are often explored for their biological activities. The reaction involves the coupling of the bromo-substituted core with an arylboronic acid in the presence of a palladium catalyst and a base.

A general workflow for the functionalization of the this compound core is depicted below, highlighting the central role of Suzuki coupling.

G Core This compound Core Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling (e.g., Suzuki) Subst Nucleophilic Substitution Core->Subst Fuse Fused Ring Synthesis Core->Fuse Derivs Diverse Functionalized Derivatives Coupling->Derivs Subst->Derivs Fuse->Derivs

Caption: General functionalization pathways for the this compound core.

3.1.1 Experimental Protocol: General Procedure for Suzuki Cross-Coupling

While the provided search results focus heavily on derivatives of 5-bromo-2-methylpyridin-3-amine, a general procedure can be adapted for the thieno[2,3-b]pyridine core based on standard Suzuki conditions reported for similar bromo-aza-heterocycles.[4][5]

  • Reaction Setup: In a Schlenk flask, combine the this compound derivative (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium phosphate (K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 volume ratio).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 85 °C to 95 °C for 15-18 hours.

  • Work-up: After cooling to room temperature, filter the mixture. Dilute the filtrate with a suitable organic solvent like ethyl acetate (50 mL) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthieno[2,3-b]pyridine derivative.

3.1.2 Data Presentation: Suzuki Coupling of a Related Bromo-Pyridine Amide

The following table summarizes the results from a study on the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids, which serves as a model for the reactivity of a bromo-pyridine system.[4][5]

EntryArylboronic AcidProductYield (%)m.p. (°C)
14-Methylphenylboronic acidN-[2-Methyl-5-(p-tolyl)pyridin-3-yl]acetamide80225
24-Methoxyphenylboronic acidN-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide75232
34-Chlorophenylboronic acidN-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide78240
44-Nitrophenylboronic acidN-[2-Methyl-5-(4-nitrophenyl)pyridin-3-yl]acetamide72265

Data extracted from a study on a related pyridine system and presented as a model.[4][5]

The logical workflow for a typical Suzuki-Miyaura reaction is illustrated in the diagram below.

G cluster_reactants Reactants cluster_conditions Conditions R_X This compound Product 5-Arylthieno[2,3-b]pyridine R_X->Product R_B Arylboronic Acid (Ar-B(OH)2) R_B->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K3PO4) Base->Product Solvent Solvent (Dioxane/H2O) Solvent->Product

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Fused Heterocyclic Systems

The this compound core is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. For example, derivatives can be elaborated to form pyrimido[4',5':4,5]thieno[3,2-d]pyrimidines, which are of interest in medicinal chemistry.

3.2.1 Experimental Protocol: Synthesis of 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of a substituted thieno[2,3-b]pyridine to form a fused pyrimidinone ring system.[1]

  • Reaction Setup: A mixture of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (1.85 g, 5 mmol) and formic acid (7 mL, 99%) in N,N-dimethylformamide (DMF, 5 mL) is prepared in a round-bottom flask.

  • Reaction Execution: The reaction mixture is heated to reflux for 7 hours.

  • Work-up: After the reaction is complete, the mixture is poured onto ice (30 g).

  • Purification: The solid precipitate that forms is collected by filtration and recrystallized from DMF to yield the pure product.

3.2.2 Data Presentation: Synthesis of Thieno[2,3-b]pyridine Derivatives

The following table presents data for key intermediates and products in the synthesis of fused heterocyclic systems starting from thieno[2,3-b]pyridine precursors.[6]

CompoundNameYield (%)m.p. (°C)
6c 2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile90280–282
6d Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate87290–292
7 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one->300
8 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine78>300

Data extracted from a study on the synthesis of fused thieno[2,3-b]pyridines.[6]

The experimental workflow for this type of multi-step synthesis is outlined in the diagram below.

G Start Substituted Thieno[2,3-b]pyridine (e.g., Compound 6c) Step1 Reflux (7h) Start->Step1 Reagents Reagents: Formic Acid, DMF Reagents->Step1 Workup Pour onto Ice Step1->Workup Purify Collect Solid & Recrystallize Workup->Purify Product Fused Pyrimidinone Product (Compound 7) Purify->Product

Caption: Experimental workflow for the synthesis of a fused pyrimidinone.

Conclusion

The this compound core is a synthetically valuable scaffold whose reactivity is dominated by the versatile carbon-bromine bond. This functionality serves as a linchpin for advanced molecular construction, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the straightforward introduction of diverse substituents. Furthermore, the core acts as a foundational building block for the synthesis of more complex, fused heterocyclic systems of significant interest to medicinal chemists. The reliable and predictable reactivity of this core makes it an indispensable tool for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials.

References

Health and Safety Information for 5-Bromothieno[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 5-Bromothieno[2,3-b]pyridine has been found in publicly available literature. The information presented in this guide is extrapolated from data on structurally similar compounds, including other brominated thienopyridines and pyridine derivatives. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a compound-specific risk assessment.

This technical guide provides an in-depth overview of the potential health and safety considerations for this compound, based on available data for analogous compounds. It covers hazard identification, safe handling practices, and relevant experimental protocols for safety and biological assessment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to possess the following hazards. These are derived from the hazard profiles of structurally related brominated heterocyclic compounds.

Table 1: Anticipated GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.

Table 2: Corresponding GHS Pictograms, Signal Word, and Precautionary Statements

PictogramSignal WordPrecautionary Statements
alt text
Warning Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash it before reuse. Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and Disposal

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Table 3: Recommended Handling, Storage, and Disposal Procedures

AspectRecommendation
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear impervious gloves (e.g., nitrile rubber, check manufacturer's compatibility data) and a lab coat. - Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or when handling large quantities.
Engineering Controls - Work in a well-ventilated area, preferably within a chemical fume hood. - Ensure eyewash stations and safety showers are readily accessible.
General Handling - Avoid contact with skin, eyes, and clothing. - Avoid inhalation of dust or vapors. - Do not eat, drink, or smoke in the work area. - Wash hands thoroughly after handling.
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. - Protect from light and moisture.
Disposal - Dispose of waste in accordance with local, state, and federal regulations. - Collect in a designated, labeled, and sealed container for hazardous chemical waste. - Do not dispose of down the drain or with general waste.

Potential Biological Effects and Signaling Pathways

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active molecules. While specific data for the 5-bromo substituted version is limited, the broader class of thieno[2,3-b]pyridines has been associated with several biological activities, primarily in the realm of oncology and antiplatelet therapy.

Anticancer Activity

Thieno[2,3-b]pyridine derivatives have been investigated as potent anticancer agents. Two potential mechanisms of action that have been explored for this class of compounds are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide Phospholipase C (PI-PLC).

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation and migration.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->P1 Autophosphorylation & Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration) P1->Angiogenesis Bromothienopyridine This compound (Potential Inhibitor) Bromothienopyridine->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

Phosphoinositide Phospholipase C (PI-PLC) is a family of enzymes that cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers play crucial roles in various cellular processes, including cell proliferation and survival. Aberrant PI-PLC signaling is implicated in several cancers.

PIPLC_Inhibition_Pathway GPCR G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) PIPLC PI-PLC GPCR->PIPLC Activation PIP2 PIP2 PIPLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_Proliferation Cell Proliferation & Survival Ca_release->Cell_Proliferation PKC_activation->Cell_Proliferation Bromothienopyridine This compound (Potential Inhibitor) Bromothienopyridine->PIPLC Inhibition

Caption: Potential inhibition of the PI-PLC signaling pathway by this compound.

Experimental Protocols for Safety and Biological Assessment

For a novel compound like this compound, a battery of in vitro assays is essential to characterize its safety profile and biological activity. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) & Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for the MTT cell viability assay.

Genotoxicity: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacterial strains.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Perform the assay with and without the addition of a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Ames_Test_Workflow A 1. Prepare Bacterial Strains (His- auxotrophs) B 2. Mix Bacteria with Test Compound (± S9 metabolic activation) A->B C 3. Plate on Histidine-deficient Agar B->C D 4. Incubate (48-72 hours) C->D E 5. Count Revertant Colonies D->E F 6. Assess Mutagenic Potential E->F

Caption: Workflow for the Ames mutagenicity test.

Cardiotoxicity: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the potential of a compound to cause cardiac arrhythmias by blocking the hERG potassium ion channel.

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Employ automated patch-clamp electrophysiology to measure the hERG current.

  • Compound Application: Apply a range of concentrations of this compound to the cells while recording the ion channel activity.

  • Voltage Protocol: Use a specific voltage-clamp protocol to elicit and measure the hERG tail current.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.

hERG_Assay_Workflow A 1. Culture hERG-expressing Mammalian Cells B 2. Automated Patch-Clamp Setup A->B C 3. Apply Test Compound at Various Concentrations B->C D 4. Record hERG Channel Current using Voltage-Clamp C->D E 5. Analyze Current Inhibition and Calculate IC₅₀ D->E

Caption: Workflow for the hERG cardiotoxicity assay.

Kinase Inhibition Assay (e.g., VEGFR-2)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

Methodology:

  • Reagents: Use a purified recombinant kinase (e.g., VEGFR-2), a specific substrate peptide, and ATP.

  • Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate in a suitable buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining using a detection reagent (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Combine Kinase, Substrate, and Test Compound B 2. Initiate Reaction with ATP A->B C 3. Incubate B->C D 4. Detect Phosphorylation or ATP Depletion C->D E 5. Calculate % Inhibition and IC₅₀ D->E

Caption: General workflow for a biochemical kinase inhibition assay.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Brominated Thienopyridines

This technical guide provides a comprehensive overview of the biological activities of brominated thienopyridines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The introduction of a bromine atom to the thienopyridine scaffold can modulate the compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This document collates quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Kinase Inhibition

Brominated thienopyridines have emerged as potent inhibitors of various kinases, which are critical targets in oncology and other therapeutic areas. Their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Recepteur d'Origine Nantais (RON) tyrosine kinase, and Choline Kinase (CKα1) has been documented.

Quantitative Data on Kinase Inhibition

The inhibitory activities of various brominated thienopyridine derivatives are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Compound ID/DescriptionTarget KinaseIC50 (µM)Reference
7-chloro-2-bromo-thieno[3,2-b]pyrimidine based derivativesVEGFR-20.002 - 1.25[1]
Thieno[2,3-b]pyridine derivativesRON splice variants<1[2]
Thienopyridinium and Thienopyrimidinium derivativesCholine Kinase α1 (CKα1)Submicromolar[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method for assessing the in vitro inhibitory activity of brominated thienopyridines against a target kinase like VEGFR-2.

Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • Test compounds (brominated thienopyridines) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microtiter plates

  • Radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: The kinase, substrate, and assay buffer are added to the wells of a 96-well plate.

  • Initiation of Reaction: The test compound is added to the wells, followed by the addition of ATP (mixed with radiolabeled ATP for radiometric assays) to start the kinase reaction. The final reaction volume is typically 25-100 µL.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., EDTA for non-radiometric assays) or by spotting the reaction mixture onto a capture membrane (for radiometric assays).

  • Detection:

    • Radiometric Assay: The capture membrane is washed to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

    • Fluorescence-based Assay: The amount of ADP produced is measured using a coupled enzyme reaction that generates a fluorescent signal, which is read by a plate reader.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Signaling Pathway: Inhibition of VEGFR-2 Signaling

The following diagram illustrates the signaling pathway initiated by VEGF and its inhibition by a brominated thienopyridine derivative.

VEGFR2_Inhibition VEGF VEGF VEGFR-2 VEGFR-2 Dimerization_Autophosphorylation Dimerization_Autophosphorylation VEGFR-2->Dimerization_Autophosphorylation Induces Brominated Thienopyridine Brominated Thienopyridine P P Downstream Signaling Downstream Signaling Dimerization_Autophosphorylation->Downstream Signaling Activates Angiogenesis_Proliferation Angiogenesis_Proliferation Downstream Signaling->Angiogenesis_Proliferation Leads to

Caption: Inhibition of VEGFR-2 signaling by a brominated thienopyridine.

Anti-proliferative and Cytotoxic Activity

Several brominated thienopyridine derivatives have demonstrated the ability to inhibit the growth of and induce cell death in various cancer cell lines. This activity is often linked to the inhibition of key cellular processes required for proliferation.

Quantitative Data on Anti-proliferative Activity

The following table summarizes the anti-proliferative activity of selected brominated thienopyridines against different cancer cell lines, with data presented as IC50 or EC50 values.

Compound ClassCell Line(s)Activity MetricValue (nM)Reference
Thieno[2,3-b]pyridines with tethered aryl groupsHCT-116, MDA-MB-231IC50162 - 644[4]
Potent anti-proliferative thienopyridineHCT-116EC50266 ± 62[5]
Potent anti-proliferative thienopyridineMDA-MB-231EC50190 ± 5[5]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Objective: To determine the effect of brominated thienopyridines on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Addition of MTT: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution to each well.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Anti-proliferative Assay

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a compound.

Antiproliferative_Workflow start Start Seed cells in 96-well plate Seed cells in 96-well plate start->Seed cells in 96-well plate step step decision decision end End Treat with brominated thienopyridine Treat with brominated thienopyridine Seed cells in 96-well plate->Treat with brominated thienopyridine Incubate for 48-72 hours Incubate for 48-72 hours Treat with brominated thienopyridine->Incubate for 48-72 hours Perform cell viability assay (e.g., MTT) Perform cell viability assay (e.g., MTT) Incubate for 48-72 hours->Perform cell viability assay (e.g., MTT) Measure absorbance/fluorescence Measure absorbance/fluorescence Perform cell viability assay (e.g., MTT)->Measure absorbance/fluorescence Analyze data and calculate IC50 Analyze data and calculate IC50 Measure absorbance/fluorescence->Analyze data and calculate IC50 Analyze data and calculate IC50->end

Caption: A generalized workflow for an anti-proliferative assay.

Antimicrobial Activity

Brominated thienopyridines have also been investigated for their potential as antimicrobial agents. The presence of bromine can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of brominated thienopyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).

Compound Class/DescriptionMicrobial StrainMIC (µg/mL)Reference
Pyridothienocinnoline derivativesE. coli, S. aureus, B. subtilis, K. pneumoniaeVaries[6]
Pyridothienocinnoline derivativesA. fumigatus, C. albicansVaries[6]
Thienopyridine derivativesB. subtilis, S. aureus, E. coli, P. aeruginosaModerate activity[7]

Note: Specific MIC values for brominated derivatives were not explicitly detailed in the provided search results, but the general class of compounds shows promise.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a brominated thienopyridine that inhibits the visible growth of a microorganism.

Materials:

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Sterile water or saline

  • Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Plate shaker/incubator

Procedure:

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared directly in the wells of the 96-well plate using the appropriate broth medium.

  • Inoculum Preparation: A suspension of the microorganism is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density with a microplate reader.

Experimental Workflow: MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow start Start Prepare serial dilutions of compound in 96-well plate Prepare serial dilutions of compound in 96-well plate start->Prepare serial dilutions of compound in 96-well plate step step end End Prepare standardized microbial inoculum Prepare standardized microbial inoculum Prepare serial dilutions of compound in 96-well plate->Prepare standardized microbial inoculum Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare standardized microbial inoculum->Inoculate wells with microbial suspension Incubate plate under appropriate conditions Incubate plate under appropriate conditions Inoculate wells with microbial suspension->Incubate plate under appropriate conditions Visually inspect for growth (turbidity) Visually inspect for growth (turbidity) Incubate plate under appropriate conditions->Visually inspect for growth (turbidity) Determine the lowest concentration with no growth (MIC) Determine the lowest concentration with no growth (MIC) Visually inspect for growth (turbidity)->Determine the lowest concentration with no growth (MIC) Determine the lowest concentration with no growth (MIC)->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Brominated thienopyridines represent a versatile chemical scaffold with a broad range of potential biological activities. Their demonstrated efficacy as kinase inhibitors, anti-proliferative agents, and antimicrobial compounds underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and advance this promising class of molecules in the field of drug discovery. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of brominated thienopyridines is warranted to fully realize their therapeutic potential.

References

The Genesis of Thieno[2,3-b]pyridines: From Chemical Curiosity to Potent Biological Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Initial Discovery and Synthesis of Thieno[2,3-b]pyridine Compounds

For researchers, scientists, and professionals in drug development, understanding the foundational chemistry of a privileged scaffold is paramount. The thieno[2,3-b]pyridine core, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, leading to the development of potent inhibitors for a range of therapeutic targets. This technical guide delves into the initial discovery and seminal synthetic strategies that first brought this versatile scaffold to light, providing a comprehensive overview of the early experimental protocols and the eventual unmasking of its significant biological potential.

Initial Discovery: A Tale of Synthesis Preceding Biological Insight

The story of thieno[2,3-b]pyridines is not one of a targeted biological discovery, but rather a testament to the exploratory nature of synthetic organic chemistry. The initial synthesis of the thieno[2,3-b]pyridine scaffold predates the widespread recognition of its medicinal value. Early synthetic efforts were focused on the construction of novel heterocyclic systems, driven by the academic pursuit of new chemical entities.

The key breakthrough that paved the way for the efficient synthesis of a vast number of thieno[2,3-b]pyridine derivatives was the development of the Gewald reaction in 1966 by Karl Gewald. This multicomponent reaction provided a straightforward method for the synthesis of 2-aminothiophenes, which are crucial precursors for the subsequent annulation of the pyridine ring. While Gewald's initial work focused on the synthesis of these thiophene building blocks, it laid the essential groundwork for the subsequent construction of the fused thieno[2,3-b]pyridine system.

It was in the years following Gewald's discovery that chemists began to utilize these readily available 2-aminothiophenes to construct the thieno[2,3-b]pyridine core, primarily through cyclization reactions such as the Thorpe-Ziegler reaction and the Friedländer annulation . These early syntheses were often reported in chemical journals focused on synthetic methodology, with little to no mention of their potential biological applications.

The modern era of thieno[2,3-b]pyridine research was ignited by a pivotal discovery in 2009. Through a virtual high-throughput screening campaign, a series of thieno[2,3-b]pyridine derivatives were identified as potent inhibitors of phosphoinositide-specific phospholipase C (PLC) isoforms.[1] This discovery was a watershed moment, shifting the focus from purely synthetic explorations to intensive medicinal chemistry efforts aimed at developing these compounds as potential anticancer agents and modulators of other disease-related pathways.

Core Synthetic Strategies: Building the Thieno[2,3-b]pyridine Scaffold

The initial and still most prevalent synthetic routes to thieno[2,3-b]pyridines can be dissected into two main stages: the formation of a polysubstituted 2-aminothiophene, followed by the construction of the fused pyridine ring.

Stage 1: The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[2]

General Reaction Scheme:

A schematic representation of the Gewald reaction for the synthesis of 2-aminothiophenes.

Experimental Protocol: A Representative Gewald Synthesis of a 2-Amino-3-cyanothiophene Derivative

The following is a generalized experimental protocol based on methodologies reported in the literature for the synthesis of 2-aminothiophene precursors.

Materials:

  • Cyclohexanone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (solvent)

Procedure:

  • A mixture of cyclohexanone, malononitrile, and elemental sulfur in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Morpholine is added to the mixture, and the reaction is stirred and heated to reflux (approximately 78 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.

  • The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is dried under vacuum.

Quantitative Data for Representative Gewald Reactions:

Ketone/Aldehydeα-Cyano CompoundBaseSolventYield (%)Melting Point (°C)
CyclohexanoneMalononitrileMorpholineEthanol85-95148-150
AcetoneEthyl CyanoacetateDiethylamineMethanol70-80105-107
BenzaldehydeMalononitrilePiperidineEthanol80-90182-184
Stage 2: Pyridine Ring Annulation

With the 2-aminothiophene precursor in hand, the fused pyridine ring can be constructed through various cyclization strategies. The Thorpe-Ziegler and Friedländer reactions are among the most historically significant and widely employed methods.

1. Thorpe-Ziegler Cyclization:

This intramolecular condensation reaction of a dinitrile, or a nitrile and another activated methylene group, is a powerful tool for forming the pyridine ring of the thieno[2,3-b]pyridine system. The reaction is typically base-catalyzed.

A simplified workflow of the Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine core.

2. Friedländer Annulation:

The Friedländer synthesis involves the reaction of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone with α-hydrogens) to form a quinoline or, in this case, a thieno[2,3-b]pyridine. This reaction can be catalyzed by either acids or bases.

Experimental Protocol: A Representative Thorpe-Ziegler Cyclization

The following protocol is a generalized procedure for the synthesis of a 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq)

  • 2-Chloro-N-phenylacetamide (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared.

  • The 2-aminothiophene derivative and 2-chloro-N-phenylacetamide are added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water and a small amount of cold ethanol, and then dried.

Quantitative Data for Representative Thieno[2,3-b]pyridine Syntheses:

2-Aminothiophene PrecursorCyclization PartnerCyclization MethodYield (%)Melting Point (°C)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile2-Chloro-N-phenylacetamideThorpe-Ziegler75-85230-232
Ethyl 2-amino-4-methylthiophene-3-carboxylateEthyl acetoacetateFriedländer (acid-catalyzed)60-70185-187
2-Amino-3-benzoylthiopheneMalononitrileFriedländer (base-catalyzed)70-80210-212

The Dawn of a Biologically Significant Scaffold: Inhibition of the PLC Signaling Pathway

The initial discovery that propelled thieno[2,3-b]pyridines into the spotlight of medicinal chemistry was their ability to inhibit the phosphoinositide phospholipase C (PLC) signaling pathway.[1] This pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer.

The canonical PLC signaling pathway is initiated by the activation of a cell surface receptor, which in turn activates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC). Activated PKC then phosphorylates a host of downstream effector proteins, leading to a cascade of cellular responses.

Thieno[2,3-b]pyridine compounds were found to be inhibitors of PLC, thereby blocking the production of IP3 and DAG and attenuating the downstream signaling cascade. This inhibition is believed to be a key mechanism behind their observed anticancer activity.

PLC_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream_Effectors Downstream Effector Proteins PKC->Downstream_Effectors phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Effectors->Cellular_Response Thienopyridine Thieno[2,3-b]pyridine Inhibitor Thienopyridine->PLC inhibits

The Phosphoinositide Phospholipase C (PLC) signaling pathway and the inhibitory action of thieno[2,3-b]pyridine compounds.

Conclusion

The journey of thieno[2,3-b]pyridine compounds from their origins in fundamental synthetic chemistry to their current status as a privileged scaffold in drug discovery is a compelling example of how the exploration of chemical space can lead to profound biological insights. The foundational synthetic methods, particularly the Gewald reaction and subsequent cyclization strategies, provided the essential tools for accessing this versatile core structure. The later discovery of their potent inhibitory activity against the PLC signaling pathway unlocked their vast therapeutic potential, particularly in oncology. For researchers in drug development, a deep understanding of this history and the underlying synthetic principles is invaluable for the rational design and synthesis of the next generation of thieno[2,3-b]pyridine-based therapeutics.

References

An In-depth Technical Guide to the Solubility of 5-Bromothieno[2,3-b]pyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromothieno[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the existing qualitative and semi-quantitative information. Furthermore, it details a standardized experimental protocol for the accurate determination of its solubility in various laboratory solvents, addressing a critical need for researchers working with this compound.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. This structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors and anti-cancer agents. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and various biological assays. Poor solubility can significantly hinder drug development by affecting bioavailability and limiting formulation options.

Solubility Data

Direct quantitative solubility data for this compound in a wide array of common laboratory solvents is not extensively reported in peer-reviewed literature. However, based on studies of the parent thieno[2,3-b]pyridine scaffold and its derivatives, a general solubility profile can be inferred.

Table 1: Summary of Solubility Data for this compound and Related Compounds

SolventQuantitative SolubilityQualitative SolubilitySource(s)
Water (Aqueous Buffer)Low (in the range of 1.2 µg/mL for a related derivative)Poor/Low[1]
AcetoneData not availableLikely soluble (based on related compounds)[2]
Dichloromethane (DCM)Data not availableLikely soluble (based on related compounds)[2]
Dimethylformamide (DMF)Data not availableSoluble[2][3]
Dimethyl Sulfoxide (DMSO)Data not availableSoluble[2][4]
EthanolData not availableData not available
MethanolData not availableData not available
IsopropanolData not availableData not available
AcetonitrileData not availableData not available
Ethyl AcetateData not availableData not available
ChloroformData not availableData not available

Note: The qualitative solubility in acetone, dichloromethane, DMF, and DMSO is inferred from studies on 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, which are described as "sparingly soluble in most organic solvents, except for acetone, CH2Cl2, DMF, and DMSO"[2]. The aqueous solubility is based on a potent thieno[2,3-b]pyridine derivative[1].

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is the recommended "gold standard" procedure. This equilibrium-based method measures the thermodynamic solubility of a compound.

3.1. Materials

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, DMF, DMSO) of analytical grade

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is crucial.

    • Accurately dispense a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is typically recommended. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered saturated solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

3.3. Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L, along with the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A 1. Add excess This compound to vials B 2. Add known volume of solvent A->B C 3. Agitate at constant temperature (24-48h) B->C D 4. Allow excess solid to settle C->D E 5. Withdraw supernatant D->E F 6. Filter through 0.22 µm syringe filter E->F G 7. Analyze filtrate by HPLC or other suitable method F->G H 8. Quantify concentration using a calibration curve G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While precise quantitative solubility data for this compound remains to be fully elucidated in the public domain, the available information suggests poor aqueous solubility and likely improved solubility in polar aprotic solvents such as DMSO and DMF. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for generating the necessary quantitative data to support further research and development activities with this important heterocyclic compound. The application of standardized methods like the shake-flask protocol is essential for ensuring the accuracy and reproducibility of solubility measurements, which are fundamental to the successful progression of any compound through the drug discovery pipeline.

References

Commercial Availability and Scientific Applications of 5-Bromothieno[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothieno[2,3-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique chemical structure serves as a versatile scaffold for the synthesis of novel compounds with a range of biological activities. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailing suppliers and key product specifications. Furthermore, it delves into the scientific applications of this compound, presenting detailed experimental protocols for its derivatization and outlining its role in relevant signaling pathways, particularly in the context of cancer research.

Commercial Availability and Suppliers

This compound, identified by CAS number 21344-24-1, is commercially available from a variety of chemical suppliers. The purity and available quantities can vary, catering to different research and development needs. Below is a summary of key suppliers and their offerings.

SupplierCAS NumberPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich 21344-24-1--Product listed, further details available on their website.[1]
Universal Biologicals --5g, 10gPricing available on their website.[2][3]
CP Lab Safety -98%1 gramFor professional, research, and industrial use only.[4]
ZHEJIANG JIUZHOU CHEM CO.,LTD 21344-24-199%Up to 100 Metric Ton/DayWhite powder appearance, stated application in healing drugs.[5]
Capot Chemical 21344-24-1--Product catalog number CAT#: 32503.[6]
BLD Pharm 21344-24-1--Available for online orders, requires cold-chain transportation.[7]
Sunway Pharm Ltd 21344-24-1--Lists several aliases for the compound.[8]
Lab-Chemicals.Com ---Product listed on their website.[9]

Scientific Applications and Experimental Protocols

This compound and its derivatives have garnered significant attention for their potential as therapeutic agents, particularly as inhibitors of Pim-1 kinase, a protein implicated in various cancers. The thieno[2,3-b]pyridine core acts as a valuable scaffold in the design of these inhibitors.

Synthesis of 5-Bromo-thieno[2,3-b]pyridine Derivatives as Pim-1 Inhibitors

Several studies have reported the synthesis of novel 5-bromo-thieno[2,3-b]pyridine derivatives with Pim-1 inhibitory activity. A general synthetic approach is outlined below.

General Procedure for the Synthesis of 3-amino-5-bromo-N-(substituted phenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides:

This procedure describes the reaction of a 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile intermediate with various 2-chloro-N-(substituted phenyl)acetamides in the presence of sodium ethoxide. This reaction leads to the formation of the desired 3-amino-N-(substituted phenyl)-thieno[2,3-b]pyridine-2-carboxamides. The specific substitutions on the phenyl ring can be varied to explore structure-activity relationships.

A detailed experimental protocol, as described in the literature, would include specific quantities of reagents, reaction times, temperatures, and purification methods such as crystallization or chromatography.

Evaluation of Anticancer Activity

The synthesized derivatives are often evaluated for their cytotoxic activity against various cancer cell lines.

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, the MTT reagent is added, which is converted into formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the half-maximal inhibitory concentration (IC50) value for each compound.

Signaling Pathways and Mechanisms of Action

Thieno[2,3-b]pyridine derivatives have been shown to modulate several biological targets, leading to their anticancer effects.[2] One of the key pathways involves the inhibition of Pim-1 kinase.

Pim-1 Kinase Inhibition Pathway

Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Overexpression of Pim-1 is observed in various cancers, making it an attractive target for cancer therapy. This compound derivatives have been designed to bind to the ATP-binding pocket of Pim-1, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that promote cancer cell growth and survival, ultimately leading to apoptosis.

Pim1_Inhibition_Pathway cluster_cell Cancer Cell cluster_drug Therapeutic Intervention Pim1 Pim-1 Kinase Downstream Downstream Effectors (e.g., Bad, p27) Pim1->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Apoptosis Apoptosis Downstream->Apoptosis inhibits Thienopyridine This compound Derivative Thienopyridine->Pim1 inhibits

Caption: Inhibition of the Pim-1 kinase pathway by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel thieno[2,3-b]pyridine-based anticancer agents typically follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., this compound precursor) Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening In vitro Biological Screening (e.g., Pim-1 Kinase Assay) Characterization->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Screening->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Cytotoxicity->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical experimental workflow for the development of thienopyridine-based drug candidates.

Conclusion

This compound is a readily available and valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents, particularly through the inhibition of Pim-1 kinase. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships of this compound derivatives is warranted to develop more potent and selective drug candidates.

References

Methodological & Application

Detailed Synthesis Protocol for 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromothieno[2,3-b]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol outlines a robust three-step synthetic pathway commencing from the readily available starting material, 2-aminopyridine.

Introduction

Thieno[2,3-b]pyridine scaffolds are of significant interest in pharmaceutical research due to their presence in a variety of biologically active compounds. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This protocol details a reliable and scalable synthesis of this compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence starting from 2-aminopyridine. The workflow involves an initial bromination, followed by a Sandmeyer reaction to introduce a chloro group, and finally, a cyclization to construct the fused thiophene ring.

A 2-Aminopyridine B Step 1: Bromination A->B NBS, Acetone C 2-Amino-5-bromopyridine B->C D Step 2: Sandmeyer Reaction C->D NaNO2, HCl, CuCl E 2-Chloro-5-bromopyridine D->E F Step 3: Thiophene Ring Formation E->F 1. Methyl thioglycolate, Base 2. Hydrolysis & Decarboxylation G This compound F->G

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

This step involves the regioselective bromination of 2-aminopyridine at the 5-position using N-bromosuccinimide (NBS).

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Aminopyridine94.110.5 g5.3 mmol
N-Bromosuccinimide (NBS)177.981.0 g5.6 mmol
Acetone58.085 mL-
90% Ethanol-q.s.-

Procedure:

  • To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-bromosuccinimide (1.0 g, 5.6 mmol) portion-wise over 30 minutes at 10 °C.

  • Stir the reaction mixture for an additional 30 minutes at the same temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • Recrystallize the crude residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[1]

Expected Yield: ~95%[1]

Step 2: Synthesis of 2-Chloro-5-bromopyridine

This step utilizes a Sandmeyer reaction to convert the amino group of 2-amino-5-bromopyridine into a chloro group.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount/ConcentrationMoles
2-Amino-5-bromopyridine172.021.0 equiv-
Concentrated HCl36.46--
Sodium Nitrite (NaNO₂)69.001.1 equiv-
Copper(I) Chloride (CuCl)98.991.3 equiv-
Water18.02q.s.-
Dichloromethane84.93q.s.-

Procedure:

  • Suspend 2-amino-5-bromopyridine in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 15 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.3 equivalents) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-bromopyridine.

Expected Yield: Yields for this reaction are generally high, often exceeding 80%.

Step 3: Synthesis of this compound

This final step involves the construction of the thiophene ring via nucleophilic substitution of the chloro group with a thioglycolate derivative, followed by intramolecular cyclization, hydrolysis, and decarboxylation.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Chloro-5-bromopyridine192.451.0 equiv-
Methyl thioglycolate106.141.2 equiv-
Sodium methoxide54.021.2 equiv-
Methanol32.04q.s.-
Polyphosphoric acid (PPA)---
Sodium hydroxide40.00--
Hydrochloric acid36.46--

Procedure:

  • S-alkylation: To a solution of sodium methoxide (1.2 equivalents) in methanol, add methyl thioglycolate (1.2 equivalents) at 0 °C. After stirring for 15 minutes, add a solution of 2-chloro-5-bromopyridine (1.0 equivalent) in methanol. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Cyclization: Remove the methanol under reduced pressure. To the residue, add polyphosphoric acid and heat the mixture to promote intramolecular cyclization to form the corresponding methyl this compound-2-carboxylate.

  • Hydrolysis: After cooling, pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution. The resulting ester is then hydrolyzed by heating with an aqueous sodium hydroxide solution.

  • Decarboxylation: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid intermediate. The crude acid is then heated in a suitable high-boiling solvent (e.g., quinoline) with a copper catalyst to effect decarboxylation, yielding this compound.

  • Purify the final product by column chromatography.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
2-Amino-5-bromopyridineC₅H₅BrN₂172.02¹H NMR: Signals corresponding to aromatic protons and the amino group.
2-Chloro-5-bromopyridineC₅H₃BrClN192.45¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=2.6 Hz, 1H), 7.54 (dd, J=8.4, 2.6 Hz, 1H), 7.44 (d, J=8.4 Hz, 1H). ¹³C NMR (CDCl₃): δ 148.6, 139.2, 138.1, 131.5, 128.7.[2]
This compoundC₇H₄BrNS214.08MS (EI): m/z (%) 215 (M⁺+2, 98), 213 (M⁺, 100), 134 (M-Br, 45). ¹H and ¹³C NMR: Expected signals for the fused aromatic system.

Applications in Drug Development

The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry. The 5-bromo substituent on this scaffold serves as a crucial functional handle for introducing molecular diversity through various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the synthesis of libraries of analogs for hit-to-lead and lead optimization campaigns in drug discovery programs targeting a wide range of therapeutic areas.

Synthesis Pathway Diagram

cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Thiophene Ring Formation A 2-Aminopyridine R1 NBS, Acetone A->R1 P1 2-Amino-5-bromopyridine R1->P1 R2 1. NaNO2, HCl 2. CuCl P2 2-Chloro-5-bromopyridine R2->P2 P1_cont->R2 R3 1. Methyl thioglycolate, NaOMe 2. PPA 3. NaOH, H₂O 4. Heat, Cu P3 This compound R3->P3 P2_cont->R3

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The Suzuki cross-coupling reaction is a powerful and versatile method for the synthesis of 5-arylthieno[2,3-b]pyridines, which are key intermediates in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki cross-coupling of 5-Bromothieno[2,3-b]pyridine with various arylboronic acids.

The Suzuki-Miyaura coupling offers a robust and efficient strategy for the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the thieno[2,3-b]pyridine core. This methodology is characterized by its mild reaction conditions, tolerance of a wide variety of functional groups, and generally high yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki cross-coupling of this compound with a selection of arylboronic acids. These reactions are typically performed using a palladium catalyst, a base, and a suitable solvent system.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901285
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901288
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901292
44-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME85882
53-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME85878
62-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901475
73-Pyridinylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME851070

Experimental Protocols

General Protocol for Suzuki Cross-Coupling of this compound with Arylboronic Acids (using Pd(PPh₃)₄ and K₃PO₄)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and deionized water (in a 4:1 ratio) to the flask via syringe.

  • Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-14 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthieno[2,3-b]pyridine.

Alternative Protocol (using Pd(dppf)Cl₂ and K₂CO₃)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DME to the flask.

  • Add the Pd(dppf)Cl₂ catalyst (3 mol%) to the mixture.

  • Heat the reaction to 85 °C and stir for 8-10 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification This compound This compound Combine Reactants Combine Reactants This compound->Combine Reactants Arylboronic Acid Arylboronic Acid Arylboronic Acid->Combine Reactants Pd Catalyst Pd Catalyst Pd Catalyst->Combine Reactants Base Base Base->Combine Reactants Solvent Solvent Solvent->Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Synthesis of Pim-1 Inhibitors Using 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Pim-1 kinase inhibitors based on the 5-Bromothieno[2,3-b]pyridine scaffold. This document includes detailed experimental protocols for key synthetic transformations, a summary of biological activity data, and a depiction of the relevant Pim-1 signaling pathway.

Introduction

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpression of Pim kinases has been implicated in a variety of hematologic and solid cancers, making them attractive targets for the development of novel anticancer therapeutics. The thieno[2,3-b]pyridine scaffold has emerged as a promising starting point for the design of potent Pim-1 inhibitors. In particular, derivatives of this compound have been synthesized and shown to exhibit inhibitory activity against Pim-1 kinase.[2][3] The bromine atom at the 5-position serves as a key handle for introducing chemical diversity through various cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize potency and other pharmacological properties.

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1. Pim-1 kinase then phosphorylates a range of downstream substrates, leading to the promotion of cell survival and proliferation while inhibiting apoptosis. A key substrate of Pim-1 is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 prevents its interaction with anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby suppressing apoptosis.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT P Pim1 Pim-1 STAT->Pim1 Transcription BAD BAD Pim1->BAD P Proliferation Cell Proliferation & Survival Pim1->Proliferation Bcl2_BclxL Bcl-2 / Bcl-xL BAD->Bcl2_BclxL Apoptosis Apoptosis Bcl2_BclxL->Apoptosis ThienoPyridine This compound -based Inhibitors ThienoPyridine->Pim1

Caption: Pim-1 Signaling Pathway and Inhibition.

Synthesis of Pim-1 Inhibitors from this compound

The general approach to synthesizing Pim-1 inhibitors from this compound involves the initial construction of the core scaffold followed by functionalization at various positions, including the 5-position via cross-coupling reactions.

Experimental Workflow: Synthesis of Thieno[2,3-b]pyridine Core

The synthesis of the 3-amino-5-bromothieno[2,3-b]pyridine core generally starts from a substituted pyridine-2-thione derivative.

Synthesis_Workflow Start 5-Bromo-4,6-dimethyl- 2-thioxo-1,2-dihydro- pyridine-3-carbonitrile Reaction1 Cyclization Start->Reaction1 Reagent1 2-Chloro-N-(aryl)acetamide Reagent1->Reaction1 Intermediate 3-Amino-5-bromo-N-(aryl)- 4,6-dimethylthieno[2,3-b] -pyridine-2-carboxamide Reaction1->Intermediate Reaction2 Suzuki Coupling Intermediate->Reaction2 Reagent2 Arylboronic Acid Reagent2->Reaction2 Product 5-Aryl-thieno[2,3-b]pyridine Pim-1 Inhibitor Reaction2->Product

Caption: General synthetic workflow for Pim-1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-bromo-N-(substituted-phenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides

This protocol describes the synthesis of the core thieno[2,3-b]pyridine scaffold.

Materials:

  • 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • Substituted 2-chloro-N-phenylacetamides

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the respective substituted 2-chloro-N-phenylacetamide (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 3-amino-5-bromo-N-(substituted-phenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This generalized protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position of the thieno[2,3-b]pyridine core.

Materials:

  • 5-Bromo-thieno[2,3-b]pyridine derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a Schlenk flask, add the 5-Bromo-thieno[2,3-b]pyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 5-aryl-thieno[2,3-b]pyridine derivative.

Biological Activity Data

The following tables summarize the in vitro Pim-1 inhibitory activity of various synthesized thieno[2,3-b]pyridine derivatives.

Table 1: Pim-1 Inhibitory Activity of 5-Bromo-thieno[2,3-b]pyridine Derivatives

Compound IDR Group at C2% Inhibition @ 10 µMIC₅₀ (µM)Reference
1a 2-fluorophenylamino-carbonyl45> 10[4]
1b 4-fluorophenylamino-carbonyl628.2[4]
1c 4-chlorophenylamino-carbonyl589.1[4]
3c 4-methylphenylamino-carbonyl-35.7[2][3]
3d 4-methoxyphenylamino-carbonyl-> 100[2][3]
3g 4-nitrophenylamino-carbonyl-> 100[2][3]
5b 4-(4-fluorophenyl)piperazin-1-yl-carbonyl-12.71[2][3]
6d 4-bromobenzoyl-> 100[2][3]

Table 2: Pim-1 Inhibitory Activity of other Thieno[2,3-b]pyridine Derivatives

Compound IDModificationsIC₅₀ (µM)Reference
8d 5-(4-chlorophenyl)-N-(4-methoxyphenyl)0.019[4]
5b 5-(4-fluorophenyl)-N-(p-tolyl)0.044[4]
15e 5-(4-chlorophenyl)-2-(4-methoxyphenyl)0.083[4]
10c 5-(p-tolyl)-N-(4-methoxyphenyl)0.128[4]
13h 5-(4-methoxyphenyl)-N-(4-chlorophenyl)0.479[4]

Conclusion

The this compound scaffold is a versatile platform for the development of novel Pim-1 kinase inhibitors. The synthetic routes outlined in these application notes, particularly the use of palladium-catalyzed cross-coupling reactions at the 5-position, provide a robust strategy for generating a diverse library of analogues. The presented biological data highlights the potential of this scaffold to yield potent Pim-1 inhibitors. Further optimization of these compounds could lead to the development of effective anticancer agents targeting the Pim signaling pathway.

References

Application of 5-Bromothieno[2,3-b]pyridine in Prostate Cancer Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics for prostate cancer. Among its derivatives, 5-Bromothieno[2,3-b]pyridine has been identified as a key starting material for the synthesis of potent anti-cancer agents. These compounds have demonstrated significant activity against various prostate cancer cell lines, including those resistant to current therapies, by targeting critical signaling pathways involved in tumor growth and survival. This document provides a comprehensive overview of the application of this compound in prostate cancer drug discovery, detailing experimental protocols and summarizing key pharmacological data.

Rationale for Targeting Prostate Cancer with this compound Derivatives

Prostate cancer is a leading cause of cancer-related death in men.[1] While androgen deprivation therapy is the standard of care for advanced disease, resistance inevitably develops, leading to castration-resistant prostate cancer (CRPC), a condition with limited treatment options.[1][2][3] This has spurred the search for novel therapeutic agents that can overcome resistance mechanisms.

Thieno[2,3-b]pyridine derivatives have shown promise as potent inhibitors of prostate cancer cell proliferation and motility.[1][2][3] The 5-bromo substitution on the thieno[2,3-b]pyridine core serves as a versatile chemical handle for the synthesis of diverse libraries of compounds, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

One key target of these derivatives is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers, including prostate cancer.[4] Pim-1 plays a crucial role in cell survival, proliferation, and apoptosis resistance.[4] By inhibiting Pim-1, this compound derivatives can induce cancer cell death and inhibit tumor growth.

Furthermore, certain thieno[2,3-b]pyridine compounds have been shown to be effective in patient-derived explant models, even in tumors resistant to the antiandrogen enzalutamide, highlighting their potential for treating advanced and resistant forms of prostate cancer.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives against Pim-1 kinase and prostate cancer cell lines.

Table 1: Pim-1 Kinase Inhibitory Activity of this compound Derivatives [4]

CompoundStructureIC50 (µM)
3c 5-bromo-N-(4-chlorophenyl)-4,6-dimethyl-3-aminothieno[2,3-b]pyridine-2-carboxamide35.7
5b (3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone12.71
3d 5-bromo-N-(2,4-dichlorophenyl)-4,6-dimethyl-3-aminothieno[2,3-b]pyridine-2-carboxamide>100
3g 5-bromo-N-(4-methoxyphenyl)-4,6-dimethyl-3-aminothieno[2,3-b]pyridine-2-carboxamide>100
6d (3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone>100
Staurosporine (Control) -1 µM (used as positive control)

Table 2: Cytotoxic Activity of this compound Derivatives against PC3 Prostate Cancer Cells [4]

CompoundIC50 (µM) against PC3 cells
3g Data not explicitly provided for PC3, but noted as the most potent cytotoxic agent across five cell lines tested.
Other tested compounds (3c, 3d, 5b, 6d) Cytotoxic activity was evaluated, but specific IC50 values for PC3 are not detailed in the provided text.

Table 3: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives in Prostate Cancer Cell Lines [1]

CompoundCell LineIC50 (nM)
DJ160 LNCaP<50
C42<50
PC3<50
BPH1 (non-tumorigenic control)Higher IC50, indicating some selectivity
DJ97 Prostate Cancer Cell LinesShowed selectivity for cancer cells over BPH1
DJ145 Prostate Cancer Cell LinesShowed selectivity for cancer cells over BPH1

Note: While DJ160, DJ97, and DJ145 are thieno[2,3-b]pyridine derivatives, the presence of a 5-bromo substitution is not explicitly stated in the provided abstracts for these specific compounds.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of 5-bromo-thieno[2,3-b]pyridine derivatives typically starts from 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.[4] This precursor is then reacted with various electrophiles in the presence of a base to yield the desired products.[4]

Workflow for the Synthesis of 2-substituted-3-amino-5-bromothieno[2,3-b]pyridines:

G start 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile reagents Electrophile (e.g., 2-chloro-N-arylacetamides) + Base (e.g., Sodium Ethoxide) start->reagents Reaction product 2-substituted-3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridines reagents->product

Caption: General synthetic scheme for this compound derivatives.

Detailed Protocol:

  • To a solution of sodium ethoxide in ethanol, add 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent).

  • Stir the mixture at room temperature for a specified time.

  • Add the appropriate electrophile (e.g., 2-chloro-N-(substituted phenyl)acetamides, 2-chloro-1-(4-substituted phenylpiperazin-1-yl)ethanones, or substituted phenacyl bromides) (1 equivalent).[4]

  • Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by crystallization or column chromatography.

Pim-1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Pim-1 kinase is determined using an in vitro kinase assay.

Workflow for Pim-1 Kinase Inhibition Assay:

G components Pim-1 Kinase + Substrate + ATP + Test Compound incubation Incubation at 30°C components->incubation detection Quantification of Substrate Phosphorylation (e.g., using ADP-Glo™ Kinase Assay) incubation->detection result IC50 Determination detection->result

Caption: Workflow for determining Pim-1 kinase inhibitory activity.

Detailed Protocol:

  • Prepare a reaction mixture containing Pim-1 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Add the test compounds at various concentrations (typically in DMSO, with the final DMSO concentration kept constant across all wells).

  • Use a known Pim-1 inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.[4]

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

The effect of the compounds on the proliferation and viability of prostate cancer cell lines (e.g., PC3, LNCaP, C42) is assessed using the MTT assay.[1][4]

Workflow for MTT Assay:

G seed Seed prostate cancer cells in 96-well plates treat Treat with varying concentrations of test compounds seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate to allow formazan crystal formation add_mtt->formazan solubilize Solubilize formazan crystals (e.g., with DMSO) formazan->solubilize read Measure absorbance at ~570 nm solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways

The primary signaling pathway targeted by the described this compound derivatives is the Pim-1 kinase pathway, which is integral to cell survival and proliferation.

Pim-1 Signaling Pathway and Inhibition:

G cluster_upstream Upstream Signals cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines Pim1 Pim-1 Cytokines->Pim1 Activate Growth_Factors Growth_Factors Growth_Factors->Pim1 Activate Cell_Cycle Cell Cycle Progression (G1/S, G2/M) Pim1->Cell_Cycle Promotes Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via BAD phosphorylation) Pim1->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation Cell_Cycle->Proliferation Survival Cell Survival Apoptosis_Inhibition->Survival Inhibitor This compound Derivative Inhibitor->Pim1 Inhibits

Caption: Inhibition of the Pim-1 signaling pathway by this compound derivatives.

Conclusion and Future Directions

This compound serves as a valuable scaffold for the development of novel anti-cancer agents for the treatment of prostate cancer. Derivatives of this compound have demonstrated potent inhibitory activity against Pim-1 kinase and have shown efficacy in killing prostate cancer cells, including those from advanced and treatment-resistant tumors. The detailed protocols provided herein offer a foundation for researchers to synthesize and evaluate new analogues.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To further optimize the potency and selectivity of these compounds.

  • In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of prostate cancer.

  • Mechanism of action studies: To fully elucidate the molecular mechanisms by which these compounds exert their anti-cancer effects, which may extend beyond Pim-1 inhibition.[2]

  • Combination therapies: To investigate the potential synergistic effects of these compounds with existing prostate cancer therapies.

The continued exploration of this compound derivatives holds significant promise for the development of new and effective treatments for prostate cancer.

References

Application Notes and Protocols for the Purification of 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Bromothieno[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug development. The following sections outline procedures for recrystallization and column chromatography, methods for purity assessment, and a logical workflow for selecting the appropriate purification strategy.

Introduction

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. The purity of this starting material is critical for the successful synthesis of target molecules and for ensuring the reliability of biological screening data. This document provides standardized procedures to achieve high purity of this compound, suitable for demanding research and development applications.

Purification Strategies: A Workflow for Decision Making

The choice of purification method depends on the impurity profile of the crude material and the desired final purity. The following workflow provides a guide for selecting the most appropriate purification strategy.

PurificationWorkflow Purification Workflow for this compound start Crude this compound assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity decision_purity Purity > 95%? assess_purity->decision_purity recrystallization Recrystallization decision_purity->recrystallization No final_product High-Purity Product decision_purity->final_product Yes reassess_purity1 Assess Purity recrystallization->reassess_purity1 decision_final_purity1 Purity > 98%? reassess_purity1->decision_final_purity1 decision_final_purity1->final_product Yes column_chromatography Column Chromatography decision_final_purity1->column_chromatography No reassess_purity2 Assess Purity column_chromatography->reassess_purity2 decision_final_purity2 Purity > 98%? reassess_purity2->decision_final_purity2 decision_final_purity2->final_product Yes decision_final_purity2->final_product Consider alternative purification method

Caption: A decision-making workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a suitable method for removing small amounts of impurities from a solid sample. The choice of solvent is critical for effective purification. Based on the polarity of this compound and data from related compounds, a mixed solvent system of toluene and hexane is proposed. For derivatives of thieno[2,3-b]pyridine, solvents such as dioxane and acetic acid have also been utilized for recrystallization.[1]

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of hot toluene. If the compound is very soluble, add hexane dropwise until a slight turbidity is observed. If the compound is not soluble enough, another solvent with higher polarity should be considered.

  • Dissolution: In a larger flask, add the crude this compound and the primary solvent (e.g., toluene). Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities and is recommended when recrystallization does not yield a product of the desired purity.

Procedure:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice for the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product. A good starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate. For related compounds, a mixture of ether and petroleum ether has been successfully used.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, a "dry loading" method can be used by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin elution with the chosen solvent mixture.

    • Collect fractions and monitor the separation by TLC.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).

  • Isolation of Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize typical analytical data for this compound before and after purification. Note that the "Crude Product" data are representative and may vary depending on the synthetic route and reaction conditions.

Table 1: Physical and Analytical Data of this compound

ParameterValue
Molecular Formula C₇H₄BrNS
Molecular Weight 214.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not explicitly found in search results
Purity (Commercial) ≥ 98%[2]

Table 2: Representative Purity Data Before and After Purification

Purification StagePurity (%)Analytical Method
Crude Product 85 - 90HPLC, ¹H NMR
After Recrystallization 95 - 98HPLC, ¹H NMR
After Column Chromatography > 99HPLC, ¹H NMR

Table 3: Representative ¹H NMR and ¹³C NMR Data for Characterization

NucleusChemical Shift (δ, ppm)
¹H NMR Data not explicitly found for the parent compound.
¹³C NMR Data not explicitly found for the parent compound.

Note: Specific NMR data for the unsubstituted this compound was not available in the searched literature. The provided table is a template; researchers should acquire and interpret their own analytical data for structural confirmation.

Purity Assessment

The purity of this compound should be assessed at each stage of the purification process. The following methods are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common system for such compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for identifying any remaining impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

By following these detailed protocols and the logical workflow, researchers can consistently obtain high-purity this compound, a critical requirement for advancing research and development in the pharmaceutical sciences.

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromothieno[2,3-b]pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the key analytical techniques for the successful characterization of 5-Bromothieno[2,3-b]pyridine and its derivatives. This document provides structured methodologies and data presentation to support research and development in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Application Note:

¹H NMR spectra of this compound derivatives typically exhibit characteristic signals for the aromatic protons on the thieno[2,3-b]pyridine core. The chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents. For instance, protons on the pyridine ring often appear at lower field (higher ppm) compared to those on the thiophene ring due to the electron-withdrawing nature of the nitrogen atom.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic core and any substituents can be used to confirm the overall structure and identify the presence of different functional groups.

Quantitative Data Summary:

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for substituted this compound derivatives, as reported in the literature.[1][2]

Nucleus Position/Group Typical Chemical Shift (δ) in ppm
¹HAromatic Protons (Thieno[2,3-b]pyridine core)7.00 - 9.00
NH/NH₂ Protons6.00 - 10.50 (often broad, D₂O exchangeable)
CH₃ Protons2.50 - 3.00
CH₂ Protons4.00 - 5.00
¹³CAromatic Carbons (Thieno[2,3-b]pyridine core)98.0 - 165.0
C=O (Amide/Ketone)160.0 - 202.0
CH₃ Carbons20.0 - 30.0
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent depends on the solubility of the compound.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate resolution.

    • Tune and shim the instrument to obtain a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound products, it is crucial for confirming the molecular formula and identifying fragmentation patterns that can aid in structural elucidation.

Application Note:

Electron Impact (EI) ionization is a common method for analyzing relatively small, volatile organic molecules like many this compound derivatives. The resulting mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can provide valuable structural information.

Quantitative Data Summary:
Technique Ion Expected m/z Value Key Observation
EI-MS[M]⁺Calculated Molecular WeightIsotopic pattern for bromine (M⁺ and M⁺+2 peaks of similar intensity)
EI-MSFragment IonsVaries depending on the structureProvides information on the substituents and the stability of the heterocyclic core.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the solid or a solution of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize a standard electron impact ion source.

    • Bombard the vaporized sample with electrons, typically at an energy of 70 eV.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

    • Analyze the fragmentation pattern to deduce structural features of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound products, it is essential for assessing purity, monitoring reaction progress, and for preparative purification.

Application Note:

Reversed-phase HPLC is commonly employed for the analysis of this compound derivatives due to their generally moderate polarity. A C18 column is a typical stationary phase, and a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is used. The retention time of a compound is dependent on its polarity, with more polar compounds eluting earlier. UV detection is suitable for these compounds as the thieno[2,3-b]pyridine core is chromophoric.

Quantitative Data Summary:
Parameter Typical Value/Range
Retention Time (tR)Varies depending on the specific compound and conditions.
Purity (%)Determined by the relative area of the main peak.
Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile or methanol). The specific gradient or isocratic composition will need to be optimized for the specific analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined from a UV scan).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Determine the retention time of the main peak for identification purposes (by comparison with a standard if available).

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Application Note:

The IR spectrum of a this compound derivative will show characteristic absorption bands for various functional groups. For example, the presence of an amino group (NH₂) will be indicated by two bands in the 3300-3500 cm⁻¹ region.[1][2] A carbonyl group (C=O) from an amide or ketone will show a strong absorption in the 1630-1750 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the thieno[2,3-b]pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

Quantitative Data Summary:
Functional Group Characteristic Absorption Range (cm⁻¹)
N-H (amine/amide)3100 - 3500
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C≡N (nitrile)2210 - 2260
C=O (amide/ketone)1630 - 1750
C=C, C=N (aromatic)1400 - 1600
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment prior to running the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and bromine) in a compound. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized this compound derivative.

Application Note:

The experimentally determined percentages of C, H, N, S, and Br should be within ±0.4% of the calculated theoretical values for the proposed molecular formula. This provides strong evidence for the purity and correct elemental composition of the compound.

Quantitative Data Summary:
Element Expected Result
Carbon (%)Within ±0.4% of the calculated value
Hydrogen (%)Within ±0.4% of the calculated value
Nitrogen (%)Within ±0.4% of the calculated value
Sulfur (%)Within ±0.4% of the calculated value
Bromine (%)Within ±0.4% of the calculated value
Experimental Protocol: Elemental Analysis
  • Sample Preparation:

    • Provide a pure, dry sample (typically 2-5 mg) in a clean, labeled vial.

  • Analysis:

    • The analysis is typically performed using an automated elemental analyzer. The sample is combusted in a high-temperature furnace in a stream of oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods (e.g., thermal conductivity, infrared detection).

    • Halogens and sulfur can be determined by combustion followed by titration or ion chromatography.[3]

  • Data Analysis:

    • Compare the experimentally determined weight percentages of each element with the theoretical values calculated from the proposed molecular formula.

X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.

Application Note:

X-ray crystallography provides a three-dimensional model of the molecule, confirming the connectivity of atoms, bond lengths, bond angles, and stereochemistry.[4] This technique is particularly valuable for complex structures or when other spectroscopic methods do not provide a definitive structural assignment.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the this compound derivative of suitable size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

Experimental Workflow

Experimental Workflow for Characterization cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Final Product Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Xray X-ray Crystallography (if single crystals available) Purification->Xray Optional HPLC HPLC Purification->HPLC FinalProduct Characterized Product NMR->FinalProduct MS->FinalProduct IR->FinalProduct EA->FinalProduct Xray->FinalProduct HPLC->FinalProduct

Caption: General experimental workflow for the synthesis and characterization of this compound products.

Signaling Pathways

Many thieno[2,3-b]pyridine derivatives have been investigated for their potential as kinase inhibitors. Two important signaling pathways often implicated are the Pim-1 kinase and FOXM1 transcription factor pathways.

Pim-1 Kinase Signaling Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT3/STAT5 JAK->STAT Phosphorylation Pim1 Pim-1 Kinase (Target for Thienopyridines) STAT->Pim1 Transcriptional Activation Downstream Downstream Targets (e.g., BAD, p21) Pim1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation Thienopyridine This compound Inhibitor Thienopyridine->Pim1 Inhibition

Caption: Simplified Pim-1 kinase signaling pathway, a target for some thieno[2,3-b]pyridine derivatives.

FOXM1 Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Receptor->Ras_Raf_MEK_ERK Activation PI3K_Akt PI3K-Akt Pathway Receptor->PI3K_Akt Activation FOXM1_inactive Inactive FOXM1 Ras_Raf_MEK_ERK->FOXM1_inactive Phosphorylation PI3K_Akt->FOXM1_inactive Phosphorylation FOXM1_active Active FOXM1 (Target for Thienopyridines) FOXM1_inactive->FOXM1_active CellCycleGenes Cell Cycle Genes (e.g., Cyclin B1, PLK1) FOXM1_active->CellCycleGenes Transcriptional Activation CellCycle G2/M Phase Progression CellCycleGenes->CellCycle Promotion Thienopyridine This compound Inhibitor Thienopyridine->FOXM1_active Inhibition

Caption: Simplified FOXM1 signaling pathway, a potential target for anticancer thieno[2,3-b]pyridine compounds.

References

Application Notes: The Role of 5-Bromothieno[2,3-b]pyridine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and antidiabetic agents, as well as treatments for central nervous system (CNS) disorders.[1][2] 5-Bromothieno[2,3-b]pyridine, in particular, serves as a crucial and versatile synthetic intermediate. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This application note will detail the utility of this compound in the synthesis of biologically active molecules, with a focus on its application in developing kinase inhibitors.

Key Synthetic Applications

This compound is a key building block in the synthesis of targeted therapeutics, primarily through the functionalization of its C5 position. The electron-rich nature of the thieno[2,3-b]pyridine ring system, combined with the reactivity of the C-Br bond, makes it an ideal substrate for modern catalytic cross-coupling methodologies.

  • Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers, making it a promising target for anticancer drug development.[3] Several studies have utilized this compound derivatives as a starting point for the synthesis of potent Pim-1 inhibitors.[3][4] The synthetic strategy often involves keeping the bromine at position 5 to facilitate hydrophobic interactions within the ATP binding site of the kinase, while modifying other positions of the scaffold to optimize potency and selectivity.[3]

  • Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines: This class of compounds, which can be synthesized from this compound precursors, has been investigated for various biological activities. The synthesis leverages the bromo-substituent for Suzuki cross-coupling reactions to introduce aryl groups, thereby creating a library of derivatives for structure-activity relationship (SAR) studies.[5][6]

  • General Anti-proliferative Agents: The thieno[2,3-b]pyridine core is a well-established pharmacophore with potent anti-proliferative activity against various cancer cell lines, including colorectal, breast, and lung cancer.[7][8] The ability to functionalize the 5-bromo position allows for fine-tuning of the molecule's properties to enhance its cytotoxic effects and explore its mechanism of action.[7]

Core Synthetic Methodologies

The bromine atom on the this compound scaffold is readily displaced through palladium-catalyzed cross-coupling reactions, which are the cornerstone of its synthetic utility.

1. Suzuki Cross-Coupling Reaction

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[9] For 5-Bromothieno[2,3-b]pyridines, this reaction is used to introduce a wide range of aryl and heteroaryl substituents. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₂CO₃ or K₃PO₄.[9][10] This methodology allows for the facile production of biaryl compounds with diverse electronic and steric properties.[9][11]

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12][13] This reaction is instrumental in introducing primary or secondary amines at the 5-position of the thieno[2,3-b]pyridine ring. The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions.[12][14][15]

Experimental Protocols & Data

This section provides detailed protocols for key reactions involving this compound derivatives and summarizes relevant quantitative data.

Protocol 1: Synthesis of 3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

This protocol describes the synthesis of a key intermediate used in the development of Pim-1 inhibitors.[4]

Reaction Scheme: (Starting from 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile)

  • Hydrolysis: A mixture of 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (3.5 mmol) and a 5% alcoholic KOH solution (1 g KOH in 20 mL ethanol) is heated under reflux for 3 hours.[4]

  • Workup: The reaction mixture is cooled to room temperature and then diluted with water (100 mL).[4]

  • Isolation: The resulting solid precipitate is collected by filtration, dried, and then recrystallized from ethanol to yield the pure product.[4]

Expected Yield: 88%[4]

Protocol 2: General Procedure for Suzuki Cross-Coupling of a 5-Bromo-2-methylpyridin-3-amine Derivative

This protocol provides a general method for C-C bond formation at the 5-position, adapted from procedures for similar bromo-pyridine systems.[10][16]

  • Reaction Setup: In a Schlenk flask, combine the 5-bromo-thieno[2,3-b]pyridine substrate (1.0 equiv), the desired arylboronic acid (1.1 - 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %), and potassium phosphate (K₃PO₄) (2.0 - 2.5 equiv).[10]

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (typically a 4:1 ratio).[10]

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 85–95 °C for 15-18 hours.[10]

  • Workup: After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthieno[2,3-b]pyridine derivative.[10]

Quantitative Data Summary

The following tables summarize the efficacy of compounds synthesized using this compound intermediates.

Table 1: Pim-1 Inhibitory Activity of Synthesized Thieno[2,3-b]pyridine Derivatives.

CompoundModificationPim-1 IC₅₀ (µM)Reference
3c 2-amide derivative35.7[3]
5b 2-piperazinylmethanone derivative12.71[3]
7a 2-(2-chlorophenyl)-2,3-dihydropyridothienopyrimidinone1.18[4]
7c 2-(2-bromophenyl)-2,3-dihydropyridothienopyrimidinone1.38[4]
9 2-(4-chlorophenyl)pyridothienopyrimidinone4.18[4]

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Pyridothienopyrimidinone Derivatives.

CompoundMCF7 (Breast Cancer)HCT116 (Colon Cancer)PC3 (Prostate Cancer)Reference
7a 1.131.522.13[4]
7d 1.942.213.54[4]

Visualizations

Synthetic Workflow and Key Reactions

The following diagrams illustrate the central role of this compound in synthetic workflows.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Biologically Active Products start This compound Derivative suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki  Arylboronic Acid,  Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald  Amine, Pd Catalyst,  Base p1 Pim-1 Inhibitors suzuki->p1 p2 Anti-proliferative Agents suzuki->p2 p3 Other Kinase Inhibitors suzuki->p3 p4 CNS-Active Compounds suzuki->p4 buchwald->p2 buchwald->p3 buchwald->p4 G A 3-Amino-5-bromo-thieno[2,3-b]pyridine -2-carbonitrile B 3-Amino-5-bromo-thieno[2,3-b]pyridine -2-carboxamide A->B  Alkaline  Hydrolysis   C 8-Bromo-pyridothieno[3,2-d] pyrimidin-4(3H)-one B->C  Acid Anhydride  or Aldehyde   D Final Pim-1 Inhibitor (e.g., Compound 7a) C->D  Further  Modification  

References

Application Notes and Protocols for the Stille Coupling of 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a valuable building block for the synthesis of a wide range of biologically active compounds. The functionalization of this core structure is crucial for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as powerful tools for this purpose.

The Stille reaction, a versatile carbon-carbon bond-forming reaction, utilizes a palladium catalyst to couple an organic halide with an organostannane reagent.[1] This method is renowned for its tolerance of a wide variety of functional groups, often proceeding under mild conditions and obviating the need for protecting groups.[2][3] These characteristics make the Stille coupling particularly attractive for the late-stage functionalization of complex molecules in drug development programs.

This document provides detailed application notes and experimental protocols for the Stille coupling of 5-Bromothieno[2,3-b]pyridine with various organostannanes. The methodologies described herein are based on established procedures for similar heteroaromatic systems and are intended to serve as a comprehensive guide for researchers in the field.

Reaction Principle

The catalytic cycle of the Stille coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound, inserting into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This step is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 5-substituted-thieno[2,3-b]pyridine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide detailed methodologies for the Stille coupling of this compound with aryl, heteroaryl, and vinyl stannanes. These protocols are adaptable and may require optimization based on the specific organostannane used.

General Materials and Equipment:
  • This compound

  • Organostannane reagent (e.g., tributyl(phenyl)stannane, tributyl(2-thienyl)stannane, tributyl(vinyl)stannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (if required, e.g., Triphenylphosphine [PPh₃], Tri(o-tolyl)phosphine [P(o-tol)₃])

  • Anhydrous solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), 1,4-Dioxane)

  • Copper(I) iodide (CuI) (optional additive)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, round-bottom flasks, silica gel for column chromatography)

  • Magnetic stirrer and heating mantle or oil bath

Protocol 1: Stille Coupling with an Aryl Stannane

This protocol describes the coupling of this compound with tributyl(phenyl)stannane.

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Add tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv) via syringe.

Reaction and Work-up:

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-phenylthieno[2,3-b]pyridine.

Protocol 2: Stille Coupling with a Heteroaryl Stannane using a Copper(I) Additive

This protocol outlines the coupling of this compound with tributyl(2-thienyl)stannane, incorporating CuI as a co-catalyst which can enhance the reaction rate.

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add Tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), Tri(o-tolyl)phosphine (0.1 mmol, 10 mol%), and Copper(I) iodide (0.1 mmol, 10 mol%).

  • Seal the flask and degas by subjecting it to three cycles of evacuation and backfilling with argon.

  • Add anhydrous and degassed N,N-Dimethylformamide (DMF) (10 mL) via syringe.

  • Add tributyl(2-thienyl)stannane (1.1 mmol, 1.1 equiv) via syringe.

Reaction and Work-up:

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of KF, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield 5-(thiophen-2-yl)thieno[2,3-b]pyridine.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Stille coupling of this compound with various organostannanes, based on analogous reactions reported in the literature.

OrganostannaneCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101875-85
Tributyl(4-methoxyphenyl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)-Dioxane1001680-90
Tributyl(2-thienyl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)CuI (10)DMF901285-95
Tributyl(vinyl)stannanePd(PPh₃)₄ (4)--Toluene1002470-80
Tributyl(furan-2-yl)stannanePd(PPh₃)₄ (5)-CuI (5)DMF951478-88

Yields are estimated based on similar transformations and may vary depending on the specific reaction conditions and purity of reagents.

Mandatory Visualizations

Catalytic Cycle of the Stille Coupling

Stille_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-Br (Thieno[2,3-b]pyridinyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R-Pd(II)Ln-R' Transmetal->PdII_R2 Byproduct Br-SnBu₃ Transmetal->Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R-R' (5-Substituted-thieno[2,3-b]pyridine) RedElim->Product Stannane R'-SnBu₃ Stannane->Transmetal Halide R-Br (this compound) Halide->OxAdd

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Stille_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add this compound, Catalyst, and Solvent Setup->Reagents Degas Degas the Reaction Mixture Reagents->Degas AddStannane Add Organostannane Degas->AddStannane Heat Heat and Stir AddStannane->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for the Stille coupling experiment.

Safety Precautions

  • Organostannane reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Solvents such as toluene and DMF are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Reactions should be conducted behind a safety shield, especially when heating sealed vessels.

Conclusion

The Stille coupling reaction is a highly effective and versatile method for the functionalization of the 5-position of the thieno[2,3-b]pyridine scaffold. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize a diverse library of 5-substituted thieno[2,3-b]pyridine derivatives. These compounds can serve as valuable intermediates and final products in the pursuit of novel therapeutics. As with any chemical reaction, optimization of the described conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for Creating Libraries of Bioactive Compounds from 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of bioactive compound libraries derived from the versatile 5-Bromothieno[2,3-b]pyridine scaffold. This scaffold is a key starting material for the development of potent inhibitors of various biological targets, including Pim-1 kinase and Tyrosyl-DNA phosphodiesterase 1 (TDP1), which are implicated in cancer and other diseases.

Introduction to the this compound Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the rapid diversification of the core structure and the creation of large and diverse compound libraries for high-throughput screening.

Library Synthesis Strategy

A robust strategy for generating a library of bioactive compounds from this compound involves two key diversification steps:

  • Core Modification via Cross-Coupling Reactions: The 5-bromo position is readily functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.

  • Further Derivatization of Functional Groups: The thieno[2,3-b]pyridine core can be further modified at other positions, such as the 2-position, to introduce diverse functionalities like amides and benzoyl groups.

This two-pronged approach allows for the systematic exploration of the chemical space around the thieno[2,3-b]pyridine scaffold to identify novel bioactive molecules.

Data Presentation: Bioactivity of Thieno[2,3-b]pyridine Derivatives

The following tables summarize the biological activity of representative compounds derived from the thieno[2,3-b]pyridine scaffold.

Table 1: Pim-1 Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDStructurePim-1 IC50 (µM)Reference
3c 5-Bromo-N-(4-chlorophenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide35.7
5b (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone12.71
8d N-(4-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative0.019[2]
5b ( anticancer) 2-((4-Chlorobenzoyl)amino)-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-3-carboxamide0.044[2]
15e 2-(4-Chlorophenyl)-N'-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-3-carbohydrazide0.083[2]
10c N-(4-Methoxyphenyl)-4-(4-nitrophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative0.128[2]
13h 2-Amino-N'-(4-methoxyphenyl)-4-(4-nitrophenyl)-6-phenylnicotinohydrazide derivative0.479[2]

Table 2: TDP1 Inhibitory Activity and Cellular Proliferation of Thieno[2,3-b]pyridine Derivatives

Compound IDR1 Group (at 5-position)R2 Group (on 2-carboxamide)TDP1 IC50 (µM)H460 Cell Proliferation Inhibition (at 1 µM)Reference
6j 6-tert-Pentyl4'-Chloro16.95 ± 3.40~60%[3][4]
7d 6-Ethyl4'-Methoxy21.92 ± 3.32~55%[3][4]
9f 6-Phenyl4'-(4-methylpiperazin-1-yl)>50Not Reported[3]
7h 5-benzylhydroxy2-methyl-3-chloroNot ReportedIC50 = 49.9 ± 8.3 nM (MDA-MB-231)[5]
7i 5-benzylhydroxy2-methyl-3-bromoNot ReportedIC50 < 100 nM (MDA-MB-231 & HCT116)[5]
8h 5-benzylhydroxy2-methyl-3-chloroNot ReportedIC50 < 100 nM (MDA-MB-231 & HCT116)[5]
21r 5-(1-hydroxy-3-phenylallyl)2',3'-dichloro< 50 nM (Cell-based)Not Reported[1][6]

Table 3: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives Against Leukemia Cell Lines

Compound IDStructureCCRF-CEM IC50 (µM)CEM/ADR5000 IC50 (µM)Reference
3a 5-(Cyclopropylamino)-2-(2-hydroxyphenyl)thieno[2,3-b]pyridine-3-carbonitrile2.580 ± 0.5504.486 ± 0.286[7]
3b 5-(Cyclopropylamino)-2-(2-hydroxy-5-methylphenyl)thieno[2,3-b]pyridine-3-carbonitrile4.763 ± 0.1605.109 ± 0.294[7]
3e 5-(Cyclopropylamino)-2-(phenylthio)thieno[2,3-b]pyridine-3-carbonitrile4.009 ± 0.1544.591 ± 0.017[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-bromo-thieno[2,3-b]pyridine derivative with an arylboronic acid.[8][9]

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add the this compound derivative (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours, or heat in a microwave reactor at 100-120 °C for 15-40 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Library Synthesis Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Library1 5-Aryl-thieno[2,3-b]pyridine Library Suzuki->Library1 Library2 5-Amino-thieno[2,3-b]pyridine Library Buchwald->Library2 Diversification Further Derivatization (e.g., at C2-position) Library1->Diversification Library2->Diversification Final_Library Diverse Bioactive Compound Library Diversification->Final_Library

Figure 1. Workflow for creating a diverse library of bioactive compounds.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT STAT3/5 JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 upregulates transcription BAD BAD Pim1->BAD phosphorylates (inactivates) CDC25A_C CDC25A/C Pim1->CDC25A_C phosphorylates (activates) MYC c-Myc Pim1->MYC stabilizes Bcl_xL Bcl-xL BAD->Bcl_xL inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits Cell_Cycle Cell Cycle Progression (G1/S, G2/M) CDC25A_C->Cell_Cycle promotes Proliferation Cell Proliferation & Survival MYC->Proliferation promotes

Figure 2. Simplified Pim-1 kinase signaling pathway.

TDP1_DNA_Repair_Pathway Top1_Damage Topoisomerase I-DNA Covalent Complex Proteolysis Proteolysis of Top1 Top1_Damage->Proteolysis SSB_3_Tyr Single-Strand Break with 3'-Tyrosyl Peptide Proteolysis->SSB_3_Tyr TDP1 TDP1 SSB_3_P Single-Strand Break with 3'-Phosphate TDP1->SSB_3_P SSB_3_Tyr->TDP1 hydrolyzes PNKP PNKP SSB_3_P->PNKP processes SSB_3_OH Single-Strand Break with 3'-Hydroxyl PNKP->SSB_3_OH Ligation Ligation (Ligase III / XRCC1) SSB_3_OH->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Figure 3. Role of TDP1 in the repair of Topoisomerase I-mediated DNA damage.

References

Troubleshooting & Optimization

improving reaction yield for 5-Bromothieno[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 5-Bromothieno[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of the thieno[2,3-b]pyridine core, including 5-bromo derivatives, typically follows two main strategies:

  • Gewald Reaction and Cyclization: This is a widely used method that involves the reaction of a substituted 2-chloropyridine containing a cyano group with a sulfur source and an active methylene compound, followed by intramolecular cyclization. Variations of this approach are common for producing substituted thieno[2,3-b]pyridines.

  • Building the Pyridine Ring onto a Thiophene Precursor: This approach starts with a pre-formed thiophene ring, which is then functionalized to build the fused pyridine ring.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.

  • Inefficient Purification: Product loss during workup and purification can significantly lower the final yield.

Q3: I am observing multiple spots on my TLC analysis. What are the possible side products?

A3: The formation of side products is a common issue. Depending on the synthetic route, possible side products could include:

  • Over-bromination or Incomplete Bromination: If bromination is a step in your synthesis, you might see products with multiple bromine atoms or unreacted starting material.

  • Hydrolysis of Intermediates: Certain intermediates may be sensitive to water, leading to hydrolyzed byproducts.

  • Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize.

  • Isomeric Products: Depending on the precursors, the formation of other thienopyridine isomers is a possibility.

Q4: How can I improve the purity of my final product?

A4: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective technique for purifying solid organic compounds. Suitable solvents include ethanol, acetic acid, or toluene.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool.

  • Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, washing with water can remove inorganic salts, and a non-polar solvent can remove non-polar impurities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low to No Product Formation Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating (reflux), while others may need to be run at lower temperatures to prevent decomposition.
Inactive Catalyst or Base Ensure the catalyst or base is fresh and active. If using a solid base like potassium hydroxide, ensure it has not absorbed excessive moisture from the air.
Poor Quality Starting Materials Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify starting materials if necessary.
Formation of a Major Side Product Incorrect Stoichiometry Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial in some cases, but a large excess can lead to side reactions.
Reaction Time Too Long/Short Monitor the reaction progress using TLC. Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
Presence of Oxygen or Moisture If your reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficulty in Product Isolation/Purification Product is an Oil or Gummy Solid Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. If crystallization fails, column chromatography is the next best option.
Product Co-elutes with Impurities Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
Emulsion Formation During Workup Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

The following are generalized experimental protocols based on common synthetic strategies for thieno[2,3-b]pyridine derivatives. Note: These are general guidelines and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of a Substituted this compound Derivative

This protocol is adapted from the synthesis of 3-amino-5-bromo-N-(substituted phenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides.[1]

  • Reaction Setup: In a suitable round-bottom flask, dissolve 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in sodium ethoxide.

  • Addition of Reagent: To this solution, add the appropriate 2-chloro-N-(substituted phenyl)acetamide.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.[1]

Reagent Exemplary Molar Ratio
5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile1.0 eq
Sodium Ethoxide1.0 - 1.2 eq
2-chloro-N-(substituted phenyl)acetamide1.0 eq
Protocol 2: Cyclization to form the Thieno[2,3-b]pyridine Ring

This protocol is a general representation of the Thorpe-Ziegler cyclization often used in the synthesis of 3-aminothieno[2,3-b]pyridines.

  • Reaction Setup: Dissolve the S-alkylated pyridine-3-carbonitrile intermediate in a suitable solvent such as ethanol or DMF.

  • Addition of Base: Add a catalytic amount of a base like piperidine or a stoichiometric amount of a stronger base like sodium ethoxide.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and a cold organic solvent, then recrystallize to afford the pure 3-aminothieno[2,3-b]pyridine derivative.

Reagent Exemplary Molar Ratio
S-alkylated pyridine-3-carbonitrile1.0 eq
Base (e.g., Piperidine or Sodium Ethoxide)0.1 eq (catalytic) or 1.1 eq (stoichiometric)

Data Presentation

Table 1: Reported Yields for Various 5-Bromo-thieno[2,3-b]pyridine Derivatives[1]
Compound Substituents Yield (%) Crystallization Solvent
3b-4,6-dimethyl, -2-carboxamide-(4-chlorophenyl)72Acetic Acid
3c-4,6-dimethyl, -2-carboxamide-(3-chloro-4-fluorophenyl)85Ethanol
3e-4,6-dimethyl, -2-carboxamide-(4-methoxyphenyl)87Toluene
3h-4,6-dimethyl, -2-carboxamide-[4-(pyrimidin-2-ylsulfamoyl)phenyl]79Ethanol

Visualizations

experimental_workflow start Start: Starting Materials reaction Reaction: - Solvent - Base/Catalyst - Temperature Control start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Recrystallization - Chromatography workup->purification characterization Characterization: - NMR, MS, MP purification->characterization end End: Pure Product characterization->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Check TLC: Any Starting Material Left? start->check_reaction yes_sm Yes check_reaction->yes_sm Yes no_sm No check_reaction->no_sm No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent/Base - Increase Reaction Time yes_sm->optimize_conditions check_side_products Multiple Spots on TLC? no_sm->check_side_products end Improved Yield optimize_conditions->end yes_sp Yes check_side_products->yes_sp Yes no_sp No check_side_products->no_sp No optimize_stoichiometry Optimize Stoichiometry & Purity of Reagents yes_sp->optimize_stoichiometry purification_issue Investigate Purification: - Check Solubility - Optimize Chromatography - Alternative Purification Method no_sp->purification_issue purification_issue->end optimize_stoichiometry->end

Caption: A troubleshooting guide for addressing low reaction yields in this compound synthesis.

References

Technical Support Center: 5-Bromothieno[2,3-b]pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions of 5-Bromothieno[2,3-b]pyridine.

I. Common Side Products and Troubleshooting

Cross-coupling reactions involving nitrogen-containing heterocycles such as this compound are prone to specific side reactions that can lower the yield of the desired product and complicate purification. The primary challenges include catalyst poisoning by the Lewis basic nitrogen atom, homocoupling of the coupling partners, and protodebromination of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki-Miyaura coupling of this compound?

A1: The most prevalent side products are:

  • Homocoupling of the boronic acid: This results in the formation of a biaryl species derived from the boronic acid reagent. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1]

  • Protodebromination (or dehalogenation): This is the replacement of the bromine atom on the thieno[2,3-b]pyridine ring with a hydrogen atom, leading to the formation of the unsubstituted thieno[2,3-b]pyridine. This can occur via reaction with trace amounts of water or other proton sources in the reaction mixture.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation and resulting in low or no conversion of the starting materials.[1]

Q2: How can I minimize these side products in a Suzuki-Miyaura reaction?

A2: To minimize side product formation, consider the following strategies:

  • Rigorous exclusion of oxygen: Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Choice of palladium source and ligand: Use of pre-formed Pd(0) catalysts or employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate catalyst poisoning and promote the desired cross-coupling pathway.[1]

  • Base selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize protodeboronation.

  • Anhydrous conditions: Using anhydrous solvents and reagents can help to reduce the incidence of protodeboronation.

Q3: What are the typical side products in Stille and Buchwald-Hartwig reactions with this compound?

A3:

  • Stille Coupling: The most common side product is the homocoupling of the organostannane reagent .[2][3] Similar to Suzuki coupling, protodebromination of the this compound can also occur.

  • Buchwald-Hartwig Amination: A common unproductive side reaction is hydrodehalogenation , leading to the formation of thieno[2,3-b]pyridine.[4] This can compete with the desired C-N bond formation.

Q4: What are some general troubleshooting tips for cross-coupling reactions with this compound?

A4:

  • Catalyst and Ligand Screening: If you are observing low yields or significant side product formation, screening a variety of palladium catalysts and phosphine ligands is often the most effective approach.

  • Solvent Choice: The polarity and coordinating ability of the solvent can have a significant impact on the reaction outcome. Common solvents for these reactions include dioxane, toluene, and DMF.

  • Temperature Control: Optimizing the reaction temperature is crucial. Higher temperatures can sometimes lead to increased side product formation.

  • Purity of Reagents: Ensure that all starting materials, especially the boronic acid or organostannane, are of high purity, as impurities can inhibit the catalyst.

II. Data Presentation: Impact of Reaction Conditions

While specific quantitative data for the cross-coupling of this compound is not extensively available in the literature, the following tables, based on analogous pyridine-containing systems, illustrate the impact of different catalysts, ligands, and bases on product yield and the formation of common side products.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Catalyst/LigandBaseSolventTemperature (°C)Yield of Cross-Coupled Product (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85-95Moderate to Good[5]
Pd(dppf)Cl₂K₂CO₃DME80High[6]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100Good to Excellent[7]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80High[8]

Table 2: Buchwald-Hartwig Amination of Bromopyridines with Various Amines

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110Good to Excellent[9]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100High[9]
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane100High[9]
Pd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-100Good to High[9]

III. Experimental Protocols

The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points, and optimization of specific parameters may be necessary.

A. Suzuki-Miyaura Coupling

Reaction: this compound with an Arylboronic Acid

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[5][7]

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[5]

  • Heat the reaction mixture with vigorous stirring at 85-95 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Stille Coupling

Reaction: this compound with an Organostannane

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the organostannane (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive if required (e.g., CuI).[2][10]

  • Add a degassed anhydrous solvent such as toluene or DMF.[10]

  • Heat the reaction mixture with stirring at 90-110 °C for 12-16 hours.[10]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, the solvent is removed under vacuum. The residue can be purified by flash chromatography. To remove tin byproducts, washing with a saturated aqueous solution of KF can be effective.[2]

C. Buchwald-Hartwig Amination

Reaction: this compound with a Primary or Secondary Amine

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).[9][11]

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours.[9]

  • Monitor the reaction by LC-MS.

  • Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

IV. Signaling Pathways and Biological Relevance

Thieno[2,3-b]pyridine derivatives are of significant interest in drug development, particularly as kinase inhibitors in cancer therapy.[12] Understanding the signaling pathways they target can provide context for their development and application.

A. PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers.[13] Certain thieno[2,3-d]pyrimidine derivatives, structurally related to thieno[2,3-b]pyridines, have been shown to be potent inhibitors of PI3K isoforms.[14] The inhibitory activity is often dependent on the substitution pattern on the thienopyrimidine core.[15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thieno_pyridine Thieno[2,3-b]pyridine Derivative Thieno_pyridine->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-b]pyridine derivatives.

B. DRAK2 Kinase Signaling

Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is a serine/threonine kinase involved in apoptosis (programmed cell death). Inhibition of DRAK2 has emerged as a potential therapeutic strategy. Novel thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of DRAK2.[12][16]

DRAK2_Signaling Apoptotic_Stimuli Apoptotic Stimuli DRAK2 DRAK2 Apoptotic_Stimuli->DRAK2 Downstream_Effectors Downstream Apoptotic Effectors DRAK2->Downstream_Effectors activates Apoptosis Apoptosis Downstream_Effectors->Apoptosis Thieno_pyridine Thieno[2,3-b]pyridine Derivative Thieno_pyridine->DRAK2 inhibits

Caption: Simplified DRAK2-mediated apoptosis pathway and its inhibition by thieno[2,3-b]pyridine derivatives.

V. Experimental Workflow Diagram

The following diagram illustrates a general workflow for troubleshooting a challenging cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Multiple Side Products Observed Check1 Verify Reagent Purity & Inert Atmosphere Start->Check1 Decision1 Problem Solved? Check1->Decision1 Screen_Catalyst Screen Different Catalysts & Ligands Decision1->Screen_Catalyst No Success Successful Coupling Decision1->Success Yes Decision2 Improvement? Screen_Catalyst->Decision2 Optimize_Base Optimize Base & Solvent Decision2->Optimize_Base No Decision2->Success Yes Decision3 Improvement? Optimize_Base->Decision3 Adjust_Temp Adjust Temperature & Reaction Time Decision3->Adjust_Temp No Decision3->Success Yes Adjust_Temp->Success Significant Improvement Consult Consult Literature for Similar Heterocycles Adjust_Temp->Consult Minor or No Improvement Consult->Screen_Catalyst

Caption: A logical workflow for troubleshooting cross-coupling reactions of this compound.

References

optimizing catalyst loading for Suzuki reactions of 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing catalyst loading and overall conditions for the Suzuki-Miyaura cross-coupling of 5-Bromothieno[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with this compound substrates particularly challenging?

A1: The primary difficulty stems from the thieno[2,3-b]pyridine core itself. This heterocyclic system contains a Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst. This coordination can form stable, inactive complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This phenomenon often requires the use of specialized ligands to shield the metal center and promote the desired reaction pathway.

Q2: What is a typical starting catalyst loading for this type of reaction?

A2: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[3] For highly efficient catalyst systems and well-optimized conditions, it may be possible to reduce the loading to 0.5-1 mol%. Conversely, for particularly challenging coupling partners or if catalyst deactivation is significant, an initial loading of up to 10 mol% might be necessary to achieve a reasonable conversion rate.[3]

Q3: How does the choice of ligand impact the required catalyst loading?

A3: The ligand is critical for stabilizing the active Pd(0) catalyst and facilitating the key steps of the catalytic cycle. For heteroaromatic substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) are often highly effective.[2][3] These ligands can promote the challenging oxidative addition step and sterically hinder the pyridine nitrogen from deactivating the palladium center, often allowing for lower catalyst loadings compared to simpler ligands like PPh₃.[4]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom from water or other protic sources.[2] To minimize this, use anhydrous solvents, ensure reagents are dry, and consider using milder bases like K₂CO₃ or Cs₂CO₃.[5] Using boronic esters (e.g., pinacol esters) can also increase stability.[6]

  • Homocoupling: This is the self-coupling of the boronic acid partner, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[7] Thoroughly degassing the reaction mixture and using a direct Pd(0) source or an efficient precatalyst system can significantly reduce homocoupling.[2][4]

Q5: Can the reaction be run under aerobic conditions?

A5: It is strongly discouraged. Oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst, often resulting in the formation of palladium black.[3] Oxygen also promotes the unwanted homocoupling of the boronic acid.[7] Therefore, establishing and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is crucial for reproducibility and high yields.[4]

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue and can stem from several sources. The following workflow can help diagnose and solve the problem.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions problem problem cause cause solution solution start Start: Low/No Yield cause1 Catalyst Deactivation/ Poisoning start->cause1 Suspect catalyst issue? cause2 Suboptimal Conditions start->cause2 Are conditions optimized? cause3 Protodeboronation or Homocoupling Dominates start->cause3 Byproducts observed? solution1a Increase Catalyst Loading (e.g., 2 mol% to 5 mol%) cause1->solution1a solution1b Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause1->solution1b solution2a Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) cause2->solution2a solution2b Screen Solvents (Dioxane/H₂O, Toluene, THF) cause2->solution2b solution2c Increase Temperature (in 10-20 °C increments) cause2->solution2c solution3a Ensure Anhydrous Conditions cause3->solution3a solution3b Thoroughly Degas Solvents cause3->solution3b solution3c Use Boronic Pinacol Ester cause3->solution3c

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Problem: Catalyst Deactivation (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign that the active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[3]

G catalyst catalyst substrate substrate inactive inactive cycle Active Catalytic Cycle Pd_active Active Pd(0)Lu2099 cycle->Pd_active Regenerated Pd_active->cycle Enters Cycle Inactive_Complex Inactive (ThienoPy)Pd(0)Lu2099 Complex Pd_active->Inactive_Complex Coordination by Pyridine N ThienoPy This compound ThienoPy->Inactive_Complex Inactive_Complex->Inactive_Complex Stalls Cycle

Caption: Catalyst deactivation by pyridine nitrogen coordination.

Solutions:

  • Improve Ligand Shielding: Switch to a bulkier ligand (e.g., XPhos, SPhos) to sterically block the pyridine nitrogen from accessing the palladium center.[2]

  • Ensure Inert Atmosphere: Make sure the reaction is rigorously degassed and maintained under an inert atmosphere to prevent oxidation of the Pd(0) species.[2]

  • Check Reagent Purity: Impurities in solvents or reagents can sometimes contribute to catalyst decomposition.

Data Presentation: Starting Conditions for Optimization

The following tables provide recommended starting points for key reaction parameters when optimizing the Suzuki coupling of this compound.

Table 1: Catalyst and Ligand Selection

Catalyst PrecursorLigandCatalyst Loading (mol%)Ligand:Pd RatioNotes
Pd(OAc)₂SPhos1 - 32:1 - 4:1A robust system for many heteroaromatic couplings.[3]
Pd₂(dba)₃XPhos1 - 22:1 - 4:1Highly active, good for sterically hindered substrates.[2]
PdCl₂(dppf)(none)2 - 51:1A reliable, self-ligated catalyst, though may require higher loading.[8][9]
Pd(PPh₃)₄(none)3 - 51:1"Classical" catalyst, often less effective for this substrate class.[10][11]

Table 2: Base and Solvent Systems

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O (4:1)80 - 110A strong base, often effective for challenging couplings.[4][11]
K₂CO₃2.0 - 3.0Toluene / H₂O (2:1)80 - 100Milder base, can help reduce protodeboronation.[12]
Cs₂CO₃2.0THF / H₂O (4:1)70 - 90Highly soluble and effective, but more expensive.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This procedure is a generalized starting point and should be optimized for specific substrates and desired outcomes.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

  • Inert Atmosphere:

    • Seal the reaction vessel with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.[13]

  • Solvent Addition:

    • Degas the chosen solvent system (e.g., 1,4-Dioxane and water) by bubbling an inert gas through it for at least 30 minutes.[12]

    • Using a syringe, add the degassed solvent to the reaction flask containing the solid reagents.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.[4]

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, LC-MS, or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

References

Technical Support Center: Functionalization of the Thienopyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the thienopyridine ring. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.

Troubleshooting Guides

This section provides practical advice in a question-and-answer format to help you troubleshoot failed or suboptimal functionalization reactions of the thienopyridine ring.

Frequently Asked Questions (FAQs) - Reaction Failure or Low Yield

Q1: My electrophilic aromatic substitution (e.g., Friedel-Crafts acylation, nitration) on the thienopyridine ring is failing or giving very low yields. What are the likely causes?

A1: Failure in electrophilic aromatic substitution on the thienopyridine ring often stems from the electron-deficient nature of the pyridine ring, which deactivates the entire fused system towards electrophilic attack. Several factors could be at play:

  • Insufficiently activated electrophile: The Lewis acid used may not be strong enough, or the electrophile itself may not be reactive enough to overcome the deactivation by the pyridine nitrogen.

  • Incorrect reaction conditions: Temperature and reaction time are critical. Some reactions may require elevated temperatures to proceed, while others might decompose at higher temperatures.

  • Coordination of the Lewis acid to the pyridine nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the Lewis acid, effectively quenching its catalytic activity.[1][2]

  • Steric hindrance: Bulky substituents on either the thienopyridine ring or the electrophile can prevent the reaction from occurring.

Troubleshooting Steps:

  • Increase Catalyst Loading: Try increasing the molar equivalents of the Lewis acid (e.g., AlCl₃, SnCl₄) to ensure enough is available to both activate the electrophile and potentially interact with the pyridine nitrogen.

  • Use a More Reactive Electrophile: For example, in Friedel-Crafts acylation, using an acyl chloride is generally more effective than an anhydride.

  • Optimize Temperature: Screen a range of temperatures. Start at a lower temperature and gradually increase it, monitoring the reaction by TLC or LC-MS.

  • Protect the Pyridine Nitrogen: In some cases, N-oxidation of the pyridine ring can activate the system towards electrophilic attack at other positions. Subsequent reduction can restore the pyridine ring.

  • Consider Alternative Synthetic Routes: If direct functionalization is consistently failing, it may be more efficient to build the desired functionality into one of the precursor rings before the final cyclization to form the thienopyridine core.

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a halo-thienopyridine is not working. What should I check?

A2: Palladium-catalyzed cross-coupling reactions are powerful tools, but their success with heteroaromatics like thienopyridines can be sensitive to several parameters.

  • Catalyst deactivation: The sulfur atom in the thiophene ring and the nitrogen in the pyridine ring can act as poisons to the palladium catalyst.

  • Incorrect ligand choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand can lead to reaction failure.

  • Base and solvent incompatibility: The choice of base and solvent system is critical and highly interdependent. An inappropriate combination can lead to poor solubility of reagents, catalyst deactivation, or unwanted side reactions.

  • Poor quality of reagents: Boronic acids, in the case of Suzuki coupling, can degrade over time. Ensure all reagents are pure and dry.

Troubleshooting Steps:

  • Screen Different Palladium Catalysts and Ligands: For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often good starting points.[3] For more challenging couplings, consider using more specialized ligands such as SPhos or XPhos.

  • Optimize the Base and Solvent System: A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene, DMF) should be screened to find the optimal conditions for your specific substrates.[4][5]

  • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can lead to catalyst oxidation and side reactions like homocoupling of the boronic acid.

  • Use Microwave Irradiation: Microwave heating can often accelerate the reaction and improve yields, especially for sluggish couplings.[4]

FAQs - Side Product Formation and Purification

Q3: I am observing multiple spots on my TLC plate after a functionalization reaction. What are the common side products?

A3: The formation of side products is a common issue. Depending on the reaction, these can include:

  • Isomers: Electrophilic substitution can sometimes occur at multiple positions on the thienopyridine ring, leading to a mixture of regioisomers. The position of substitution is influenced by both electronic effects and steric hindrance.

  • Over-reaction products: In some cases, di- or even tri-substituted products can form if the reaction conditions are too harsh or the reaction time is too long.

  • Dehalogenation: In palladium-catalyzed reactions, the starting halo-thienopyridine can be reduced to the corresponding dehalogenated compound.[3]

  • Homocoupling: In Suzuki couplings, the boronic acid can couple with itself to form a biaryl byproduct.[3]

  • N-Acylurea formation: When using carbodiimide coupling reagents, the activated intermediate can rearrange to a stable N-acylurea.[6]

Diagnostic Approach:

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of the main product and characterizing impurities. The chemical shifts and coupling constants can provide information about the substitution pattern.

  • Mass Spectrometry: LC-MS or GC-MS can help identify the molecular weights of the components in your reaction mixture, aiding in the identification of side products.

Q4: I am having difficulty purifying my functionalized thienopyridine derivative. What are some effective purification strategies?

A4: Purification of thienopyridine derivatives can be challenging due to their often-polar nature and potential for similar polarities between the desired product and byproducts.

  • Column Chromatography: This is the most common method. To improve separation:

    • Optimize the solvent system: A systematic screening of solvent systems with varying polarities is crucial. Using a gradient elution can often provide better separation than an isocratic one.

    • Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent or solvent mixture in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful, albeit more resource-intensive, option.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common thienopyridine functionalization reactions. These should be used as a starting point for optimization.

Table 1: Conditions for Friedel-Crafts Acylation of Thienopyridines [7]

EntryThienopyridine SubstrateAcylating AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)
15-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridineAcetyl chlorideAlCl₃Dichloromethane-15 to RT4~80
25-(Trichloroethoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridineAcyl chlorideSnCl₄Dichloromethane-54~85

Table 2: Conditions for Suzuki Coupling of Bromo-thienopyridines [3][4]

EntryBromo-thienopyridineArylboronic AcidPalladium Catalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)
16-Bromopyridin-3-amine derivativePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/Water (4:1)10012 h70-90
26-Bromopyridin-3-amine derivativeSubstituted arylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane120-150 (Microwave)10-30 min65-95

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of a Tetrahydrothienopyridine [7]

  • To a stirred solution of the tetrahydrothienopyridine (1.0 equiv) in anhydrous dichloromethane at -15 °C under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.0 equiv) portion-wise.

  • Add the acyl chloride (1.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at -15 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling of a Halo-thienopyridine (Conventional Heating) [3][4]

  • In a flame-dried Schlenk flask, combine the halo-thienopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathway

P2Y12_Signaling_Pathway Thienopyridines Thienopyridines (e.g., Clopidogrel) P2Y12 P2Y12 Receptor Thienopyridines->P2Y12 inhibit Gi Gi Protein P2Y12->Gi activates ADP ADP ADP->P2Y12 activates AC Adenylyl Cyclase Gi->AC inhibits Platelet_Activation Platelet Activation Gi->Platelet_Activation promotes cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP Phosphorylation Inhibition PKA->VASP Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation

Caption: P2Y12 receptor signaling pathway and its inhibition by thienopyridines.

Experimental Workflow

Suzuki_Coupling_Workflow Start Start: Reaction Setup Reaction Reaction: - Heating (Conventional or Microwave) - Inert Atmosphere Start->Reaction Monitoring Monitoring: - TLC - LC-MS Reaction->Monitoring Workup Work-up: - Quenching - Extraction Monitoring->Workup Reaction Complete Troubleshoot1 Troubleshoot: - No Reaction - Low Conversion Monitoring->Troubleshoot1 Incomplete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Analysis: - NMR - MS - Purity Check Purification->Analysis End End: Pure Product Analysis->End Pure Troubleshoot2 Troubleshoot: - Impure Product - Difficult Separation Analysis->Troubleshoot2 Impure Troubleshoot1->Reaction Optimize Conditions Troubleshoot2->Purification Optimize Purification

Caption: A typical experimental workflow for Suzuki cross-coupling reactions.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem: Failed Thienopyridine Functionalization NoReaction No Reaction / Low Yield Problem->NoReaction SideProducts Side Products / Impurities Problem->SideProducts Catalyst Check Catalyst: - Activity - Loading - Poisoning NoReaction->Catalyst Conditions Check Conditions: - Temperature - Time - Solvent NoReaction->Conditions Reagents Check Reagents: - Purity - Stoichiometry NoReaction->Reagents Identify Identify Impurities: - NMR - MS SideProducts->Identify Optimize Optimize Selectivity: - Milder Conditions - Different Reagents Identify->Optimize Purify Improve Purification: - Different Column - Recrystallization Identify->Purify

Caption: Logical relationships for troubleshooting failed functionalization.

References

preventing debromination of 5-Bromothieno[2,3-b]pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Bromothieno[2,3-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving this compound, with a particular focus on preventing the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is a chemical reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of the parent thieno[2,3-b]pyridine. This is a significant issue in multi-step syntheses as it consumes the starting material and reduces the overall yield of the desired product. The bromine atom is often a key functional group for subsequent cross-coupling reactions, and its premature removal halts the planned synthetic route.

Q2: What are the primary causes of debromination of this compound?

A2: Debromination of this compound, an aryl bromide, is most often observed during palladium-catalyzed cross-coupling reactions. The primary causes include:

  • Formation of Palladium-Hydride Species: These highly reactive species can be generated from various sources in the reaction mixture, such as the solvent (e.g., from alcohols or residual water), the base, or even the phosphine ligand. The palladium-hydride can then react with the starting material in a reductive dehalogenation process.

  • Reductive Conditions: The presence of any reducing agents, either added intentionally or generated in-situ, can lead to the cleavage of the carbon-bromine bond.

  • High Reaction Temperatures and Prolonged Reaction Times: Elevated temperatures can increase the rate of decomposition of reagents and solvents, leading to the formation of hydride sources. Longer reaction times provide more opportunity for this side reaction to occur.

  • Choice of Catalyst and Ligand: Certain palladium catalysts and ligands are more prone to generating hydride species or promoting reductive elimination of H-Br from the catalyst-substrate complex.

Q3: How does the electronic nature of the thieno[2,3-b]pyridine ring system affect debromination?

A3: The thieno[2,3-b]pyridine ring is an electron-rich heteroaromatic system. The presence of the electron-donating thiophene ring fused to the pyridine ring can influence the electronic density at the carbon atom bearing the bromine. This can affect the stability of the C-Br bond and its susceptibility to both oxidative addition to the palladium catalyst and attack by hydride species. The lone pair of electrons on the pyridine nitrogen can also coordinate to the palladium catalyst, potentially influencing its reactivity and the propensity for side reactions.

Troubleshooting Guides for Cross-Coupling Reactions

Debromination is a common challenge in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. Below are troubleshooting guides tailored to minimize this unwanted side reaction.

Troubleshooting Suzuki Coupling

Symptom: Formation of a significant amount of thieno[2,3-b]pyridine alongside the desired 5-arylthieno[2,3-b]pyridine.

ParameterRecommendationRationale
Catalyst Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).Pd(0) catalysts do not require an in-situ reduction step, which can sometimes generate hydrides. Bulky ligands can stabilize the catalyst and disfavor the formation of palladium hydride species.
Base Use a milder, non-protic base such as K₃PO₄ or Cs₂CO₃. Avoid strong, protic bases like hydroxides if possible.Stronger bases can promote the decomposition of solvents or other reaction components, leading to hydride formation. K₃PO₄ has been used successfully in the Suzuki coupling of a 5-bromo-thieno[2,3-b]pyridine derivative.[1]
Solvent Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or DMF. A mixture of dioxane and water (e.g., 4:1) has been reported to be effective.[1]Thoroughly degassing the solvent is crucial to remove dissolved oxygen, which can lead to catalyst decomposition and side reactions. While water is often necessary for the Suzuki reaction, minimizing its amount can be beneficial.
Temperature Start with a lower reaction temperature (e.g., 80-90 °C) and monitor the reaction progress.Lower temperatures can reduce the rate of side reactions, including debromination. A successful Suzuki coupling of a related compound was carried out at 85-95 °C.[1]
Additives Consider the use of boronic esters (e.g., pinacol esters) instead of boronic acids.Boronic esters are often more stable and less prone to protodeboronation, which can sometimes be a competing side reaction.
Troubleshooting Buchwald-Hartwig Amination

Symptom: Formation of thieno[2,3-b]pyridine in addition to the desired 5-amino-thieno[2,3-b]pyridine derivative.

ParameterRecommendationRationale
Catalyst/Ligand Employ a catalyst system with a high rate of reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.These ligands promote the desired C-N bond formation and can suppress competing debromination by accelerating the final step of the catalytic cycle.[2]
Base Use a non-nucleophilic, strong base like NaOtBu or LHMDS.These bases are effective in deprotonating the amine without introducing a significant source of hydrides.
Solvent Use anhydrous, aprotic solvents such as toluene or dioxane.Minimizing protic impurities is critical to avoid the formation of palladium-hydride species.
Temperature Optimize the temperature. While some reactions require heating, excessively high temperatures can promote debromination.Start with moderate temperatures and adjust as needed based on reaction monitoring.
Troubleshooting Sonogashira Coupling

Symptom: Significant formation of thieno[2,3-b]pyridine alongside the expected 5-alkynylthieno[2,3-b]pyridine.

ParameterRecommendationRationale
Catalyst System Use a standard Sonogashira catalyst system like Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI. Consider copper-free conditions if debromination is severe.The traditional copper co-catalyst can sometimes contribute to side reactions. Copper-free Sonogashira protocols often use a palladium catalyst with a suitable ligand and an amine base.
Base Use an amine base such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH).The amine base also acts as a solvent in some cases and is crucial for the reaction mechanism. Ensure the amine is of high purity.
Solvent Use solvents like THF, DMF, or acetonitrile.The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Temperature Reactions can often be run at or slightly above room temperature. Avoid excessive heating.Higher temperatures can lead to side reactions, including debromination and homocoupling of the alkyne (Glaser coupling).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (2-5 mol%)

    • K₃PO₄ (2.0-3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

    • Degassed water

    • Schlenk flask or reaction vial with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Logic for Debromination

debromination_troubleshooting start Debromination Observed catalyst Optimize Catalyst System - Use Pd(0) or bulky ligands - Lower catalyst loading start->catalyst base Change Base - Use milder, non-protic base (K₃PO₄, Cs₂CO₃) start->base solvent Modify Solvent - Ensure anhydrous & degassed - Aprotic solvents (Dioxane, Toluene) start->solvent temp Lower Temperature - Start at 80-90°C start->temp end Debromination Minimized catalyst->end base->end solvent->end temp->end

Caption: A decision-making workflow for troubleshooting debromination.

Experimental Workflow for a Suzuki Coupling Reaction

suzuki_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add solid reagents to flask (this compound, boronic acid, base, catalyst) degas_flask 2. Evacuate and backfill with inert gas (3x) reagents->degas_flask add_solvent 3. Add degassed solvents degas_flask->add_solvent heat 4. Heat to desired temperature with stirring add_solvent->heat monitor 5. Monitor progress (TLC/LC-MS) heat->monitor cool 6. Cool to room temperature monitor->cool extract 7. Aqueous work-up and extraction cool->extract purify 8. Column chromatography extract->purify product Desired Product purify->product

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

stability and degradation of 5-Bromothieno[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 5-Bromothieno[2,3-b]pyridine derivatives for researchers, scientists, and drug development professionals. The information is curated to address common experimental challenges and provide a framework for stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by their susceptibility to oxidation, hydrolysis, and photolysis.[1][2][3] The thienopyridine core, particularly the thiophene moiety, is prone to oxidation.[1] Hydrolytic cleavage can also occur, especially under elevated temperatures and humidity.[1]

Q2: How should this compound derivatives be stored to ensure their stability?

A2: To minimize degradation, this compound derivatives should be stored in well-sealed containers, protected from light, moisture, and excessive heat. Storage in a cool, dark, and dry environment, such as a desiccator or a controlled atmosphere glovebox, is recommended. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: What are the expected degradation products of this compound derivatives?

A3: Based on studies of structurally related thienopyridine compounds, common degradation products arise from oxidation of the thiophene ring, N-oxidation of the pyridine ring, and hydrolysis.[1] Halogenation of the thiophene moiety has also been observed as a degradation pathway in some cases.[1]

Q4: Why is it important to conduct forced degradation studies on these derivatives?

A4: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help to:

  • Identify potential degradation products and establish the degradation pathways of the molecule.[2][3]

  • Elucidate the intrinsic stability of the drug substance.[2]

  • Develop and validate stability-indicating analytical methods that can effectively separate the parent compound from its degradation products.[1][2]

  • Inform the selection of appropriate formulation and packaging materials to enhance product stability and shelf-life.[2][3]

Troubleshooting Guides

Issue 1: Unexpected peak in HPLC analysis of a recently synthesized batch.
  • Possible Cause: Degradation of the compound may have occurred during work-up, purification, or storage. The reactive bromomethyl group can also be a site for nucleophilic substitution.[4]

  • Troubleshooting Steps:

    • Re-analyze the sample promptly: Ensure the sample is freshly prepared and analyzed to rule out degradation in the analytical solvent.

    • Review the purification process: High temperatures or prolonged exposure to certain solvents during purification could induce degradation.

    • Check storage conditions: Verify that the compound was stored under the recommended conditions (cool, dark, and dry).

    • Characterize the impurity: Use techniques like LC-MS to determine the mass of the unexpected peak and infer its potential structure. This can provide clues about the degradation pathway.

Issue 2: The compound shows significant degradation after storage in solution.
  • Possible Cause: The solvent may be promoting degradation through hydrolysis or solvolysis. The presence of dissolved oxygen can lead to oxidative degradation.

  • Troubleshooting Steps:

    • Solvent Selection: Test the stability of the compound in a range of aprotic and protic solvents to identify a more suitable one for storage and analysis.

    • Degas Solvents: Use degassed solvents for sample preparation and analysis to minimize oxidative degradation.

    • pH Control: If using aqueous solutions, buffer the pH to a range where the compound exhibits maximum stability.

    • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation rate.

Issue 3: Inconsistent results in biological assays.
  • Possible Cause: The active compound may be degrading in the assay medium, leading to a decrease in its effective concentration over time.

  • Troubleshooting Steps:

    • Assess Stability in Assay Medium: Perform a time-course experiment to monitor the concentration of the compound in the assay medium under the experimental conditions (e.g., temperature, pH, presence of other components).

    • Freshly Prepare Solutions: Always use freshly prepared solutions of the compound for biological experiments to ensure accurate dosing.

    • Include a Positive Control: Use a stable, known active compound as a positive control to ensure the assay is performing as expected.

Quantitative Data on Degradation

The following table summarizes the types of degradation products observed for thienopyridine derivatives under various stress conditions, which can be extrapolated to this compound derivatives.

Stress ConditionDegradation PathwayCommon Degradation ProductsReference
Oxidative Oxidation of the thiophene moietyThiophene S-oxides, cleaved thiophene ring products[1]
N-oxidation of the pyridine ringN-oxides[1]
Hydrolytic (Acidic/Basic) Hydrolytic cleavageCleavage of ester or amide functionalities (if present), hydrolysis of oxidized products[1]
Thermal Thermally induced degradationCan lead to a complex mixture of degradants, often accelerated by humidity[1]
Photolytic PhotodegradationCan result in various degradation products depending on the wavelength and intensity of light[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.

Objective: To identify the potential degradation pathways and degradation products of the this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ACN/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Also, prepare a solution of the compound and expose it to the same thermal stress.

    • After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.

  • Photolytic Degradation:

    • Expose a known amount of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure, analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

    • Use LC-MS to identify the mass-to-charge ratio of the major degradation products to aid in structure elucidation.

Visualizations

degradation_pathways main This compound Derivative oxidation Oxidation (e.g., H₂O₂) main->oxidation Oxidative Stress hydrolysis Hydrolysis (Acid/Base) main->hydrolysis Hydrolytic Stress photolysis Photolysis (Light) main->photolysis Light Exposure n_oxide N-Oxide (Pyridine Ring) oxidation->n_oxide s_oxide S-Oxide (Thiophene Ring) oxidation->s_oxide cleavage Hydrolytic Cleavage Products hydrolysis->cleavage photo_degradants Photodegradation Products photolysis->photo_degradants

Caption: Potential degradation pathways for this compound derivatives.

forced_degradation_workflow start Start: this compound Derivative Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis identification LC-MS Analysis of Degradation Products analysis->identification data Data Interpretation: Identify Pathways & Degradants identification->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic start Unexpected Degradation Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage Is it a solid sample? check_solvent Assess Solvent Effects (Hydrolysis, Solvolysis) start->check_solvent Is it a solution? check_impurities Analyze for Reactive Impurities in Starting Materials start->check_impurities Is it a new synthesis batch? remediate_storage Optimize Storage Conditions check_storage->remediate_storage remediate_solvent Change Solvent or Use Degassed Solvents check_solvent->remediate_solvent remediate_impurities Re-purify Starting Materials check_impurities->remediate_impurities

Caption: Troubleshooting logic for unexpected sample degradation.

References

Technical Support Center: Purification of Polar Thienopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar thienopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar thienopyridine compounds particularly challenging to purify?

A1: The purification of polar thienopyridine compounds is challenging due to a combination of factors inherent to their structure. The presence of the basic pyridine nitrogen and other polar functional groups leads to strong interactions with polar stationary phases like silica gel, which can cause issues such as peak tailing, streaking, and sometimes irreversible adsorption or decomposition on the column.[1][2][3] Conversely, their high polarity can result in poor retention on traditional reversed-phase (e.g., C18) columns, where they may elute with the solvent front.[1][4][5]

Q2: What are the primary purification strategies for polar thienopyridines?

A2: The main strategies involve modifying standard chromatographic techniques or employing alternative methods.

  • Normal-Phase Chromatography (NPC): This technique often requires modification, such as adding a basic modifier (e.g., triethylamine, ammonia) to the mobile phase to improve peak shape or using a deactivated stationary phase like neutral alumina.[1]

  • Reversed-Phase Chromatography (RPC): Success with RPC often involves using columns designed for polar analytes, such as those with embedded polar groups (EPG) or shorter alkyl chains (C8, C4), or employing highly aqueous mobile phases.[1][6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative when both NPC and RPC fail.[1][8]

  • Recrystallization: This is a powerful technique for final purification, especially if a suitable solvent or solvent system can be identified that provides good differential solubility at high and low temperatures.[9][10][11]

Q3: When should I choose reversed-phase chromatography over normal-phase for my polar thienopyridine?

A3: Choose reversed-phase chromatography when your thienopyridine compound, despite being polar, has sufficient hydrophobicity to interact with the stationary phase. RPC is often preferred for its high reproducibility and the availability of a wide range of stationary phases.[4][6] It is particularly suitable if your compound is sensitive to the acidic nature of silica gel.[1] However, if your compound is extremely polar and elutes at the solvent front even with highly aqueous mobile phases, normal-phase chromatography (with modifiers) or HILIC would be a better choice.[1][12]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar thienopyridine compounds.

Issue 1: Severe Peak Tailing or Streaking in Normal-Phase (Silica Gel) Chromatography

Q: My polar thienopyridine is streaking down the silica gel column, and the recovery is low. What is happening and how can I fix it?

A: This is a classic sign of strong, undesirable interactions between the basic nitrogen of the thienopyridine ring and acidic silanol groups on the silica surface.[1] This can lead to poor separation and even decomposition of the sample.[2][3]

Solutions:

  • Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic competitor to your mobile phase to mask the active silanol sites.[1]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent.[1][13]

    • Ammonia: For very basic compounds, using a solution of ammonia in methanol (e.g., 1-10%) as the polar component of your mobile phase can be effective.[13]

  • Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a base like triethylamine.[1] (See Protocol 1).

  • Change the Stationary Phase: If modifiers are ineffective or incompatible, switch to a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[1]

    • Bonded Silica: Consider phases like Diol or Amino (NH2), which are less prone to strong acidic interactions.[1][8]

Issue 2: Compound Elutes in the Solvent Front in Reversed-Phase HPLC/Flash

Q: My polar thienopyridine shows little to no retention on a C18 column. How can I get it to retain and separate from other polar impurities?

A: This occurs because the compound has a higher affinity for the polar mobile phase than for the non-polar C18 stationary phase.[1]

Solutions:

  • Increase Mobile Phase Polarity: Reduce the organic solvent (e.g., acetonitrile, methanol) concentration and increase the aqueous portion. Modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Standard C18 is highly non-polar. A column with a more polar character will provide better retention for polar analytes.

    • Embedded Polar Group (EPG) Columns: These columns have polar groups (e.g., amides, carbamates) embedded in the alkyl chains, which improves retention of polar compounds in highly aqueous mobile phases.[1]

    • Phenyl-Hexyl or Cyano (CN) Phases: These offer different selectivity based on pi-pi interactions and polarity.

  • Use Ion-Pairing Chromatography: For ionizable thienopyridines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and retention.[1]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique for this scenario. It uses a polar stationary phase (like silica or diol) with a high-organic, low-aqueous mobile phase to retain and separate very polar compounds.[1][5]

Issue 3: The Compound is Degrading During Purification

Q: I'm observing new spots on my TLC plates after running a column, and my final yield is very low. I suspect my thienopyridine is decomposing. What should I do?

A: Decomposition is often caused by the acidic nature of standard silica gel.[1][2]

Solutions:

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears at the baseline or streaking occurs, the compound is likely unstable on silica.

  • Use Deactivated Silica or Alumina: As mentioned in Issue 1, deactivating the silica with a base or switching to neutral/basic alumina can prevent acid-catalyzed degradation.[1]

  • Use Reversed-Phase Chromatography: RPC uses a neutral stationary phase and is generally much milder, making it a good choice for acid-sensitive compounds.[1]

  • Minimize Contact Time: If you must use silica, run the chromatography as quickly as possible. Use a slightly more polar solvent system than what TLC suggests to hasten elution and reduce the time your compound spends on the column.[3]

Data Presentation: Chromatography System Selection

The choice of solvent system is critical for successful purification. The following tables provide starting points for various chromatographic modes.

Table 1: Normal-Phase Chromatography Mobile Phase Suggestions

Solvent System ComponentsRatio (Non-polar:Polar)Modifier (if needed)Target RfNotes
Hexane / Ethyl Acetate9:1 → 1:10.5 - 1% TEA0.2 - 0.35A standard system for moderately polar compounds.
Dichloromethane / Methanol99:1 → 90:100.5 - 1% TEA or 1% NH4OH in MeOH0.2 - 0.35Excellent for more polar compounds.[14][15]
Chloroform / Methanol95:5 → 80:200.5 - 1% TEA0.2 - 0.35A strong eluent system for highly polar compounds.[5][14]

Table 2: Reversed-Phase Chromatography Mobile Phase Suggestions

Mobile Phase A (Aqueous)Mobile Phase B (Organic)GradientTarget Compound Type
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid95:5 → 5:95 (A:B)Basic/ionizable thienopyridines
Water + 0.1% TFAMethanol + 0.1% TFA95:5 → 5:95 (A:B)Basic/ionizable thienopyridines (stronger ion-pairing)
10 mM Ammonium Acetate, pH 7Acetonitrile95:5 → 5:95 (A:B)pH-sensitive or neutral polar thienopyridines

Experimental Protocols

Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography

This protocol neutralizes the acidic silica surface to prevent degradation and improve the chromatography of basic compounds.[1]

  • Column Packing: Dry or slurry pack your flash chromatography column with the required amount of standard silica gel as you normally would.

  • Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial, least polar mobile phase, but with the addition of 1-2% triethylamine (TEA). For example, if your starting eluent is 5% ethyl acetate in hexane, prepare a solution of 5% ethyl acetate / 94% hexane / 1% TEA.

  • Column Flush: Flush the packed column with 2-3 column volumes (CV) of this deactivating solvent. This allows the TEA to adsorb to the active silanol sites.

  • Equilibration: Flush the column with 2-3 CV of your actual starting mobile phase (without TEA) to remove excess, unbound base.

  • Sample Loading: Load your sample (preferably dry-loaded or in a minimum amount of solvent) onto the column.

  • Elution: Proceed with your chromatography as planned, using your pre-determined isocratic or gradient solvent system.

Protocol 2: Recrystallization of a Polar Thienopyridine Compound

This procedure aims to purify a solid compound based on differential solubility.[10][11]

  • Solvent Selection:

    • Place a small amount of your crude solid (10-20 mg) into a test tube.

    • Add a polar solvent (e.g., ethanol, methanol, isopropanol, water) dropwise at room temperature.[9] An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • If no single solvent is ideal, find a solvent pair. This consists of a "soluble" solvent in which your compound is very soluble and a "non-soluble" solvent in which it is poorly soluble (e.g., Ethanol/Water, Acetone/Hexane).[9][10]

  • Dissolution:

    • Place the bulk of your crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (or the "soluble" solvent) needed to fully dissolve the compound. Bring the solution to a gentle boil using a hot plate.

    • If using a solvent pair, dissolve the compound in the "soluble" solvent first, then add the "non-soluble" solvent dropwise while hot until the solution becomes faintly cloudy. Add a few drops of the "soluble" solvent to make it clear again.[11]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[11]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow start Crude Polar Thienopyridine check_solid Is the compound a solid? start->check_solid check_stability Is it stable on silica TLC? check_solid->check_stability No / Fails   recrystallize Attempt Recrystallization check_solid->recrystallize  Yes npc Normal-Phase Chromatography (Silica / Alumina) check_stability->npc Yes check_retention Good retention on RP-TLC? check_stability->check_retention No (Degrades) recrystallize->check_stability Failure purified_xtal Pure Compound recrystallize->purified_xtal Success npc->purified_xtal rpc Reversed-Phase Chromatography (C18 / EPG) rpc->purified_xtal hilic Consider HILIC hilic->purified_xtal check_retention->rpc Yes check_retention->hilic No

Caption: Workflow for selecting a purification method for polar thienopyridines.

Troubleshooting_NPC start Problem: Streaking or Tailing on Silica Gel q1 Did you use a mobile phase modifier? start->q1 a1_yes Add 0.5-2% TEA or NH4OH to eluent q1->a1_yes No q2 Is the peak shape still poor? q1->q2 Yes a1_yes->q2 a2_yes Deactivate silica column with TEA before loading q2->a2_yes Yes success Problem Solved q2->success No q3 Is recovery low or decomposition still visible? a2_yes->q3 a3_yes Switch stationary phase q3->a3_yes Yes q3->success No solution Use Alumina (Neutral/Basic) or Diol / NH2 phase a3_yes->solution solution->success

Caption: Troubleshooting decision tree for normal-phase chromatography issues.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromothieno[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the bromination step?

A1: The most critical parameters for the bromination of the thieno[2,3-b]pyridine core are temperature control and the rate of bromine addition. The reaction is often exothermic, and poor temperature management can lead to the formation of over-brominated byproducts and other impurities. A slow and controlled addition of the brominating agent is crucial to maintain the desired reaction temperature and ensure selective bromination at the 5-position. It is also important to monitor the reaction progress closely using in-process controls (IPCs) like HPLC or TLC to avoid incomplete conversion or the formation of impurities.

Q2: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?

A2: Yes, several safety precautions are paramount. Bromine is a highly corrosive and toxic reagent and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection. The use of a closed system for bromine addition is recommended at scale. Additionally, quenching of the reaction and work-up procedures should be designed to handle potential off-gassing and to neutralize any excess reagents safely. A thorough process safety review, including a Hazard and Operability (HAZOP) study, is recommended before conducting the synthesis at a large scale.

Q3: What are the recommended methods for purification of this compound at an industrial scale?

A3: While column chromatography is a common purification method at the lab scale, it is often not economically viable for large-scale production. The preferred method for purifying this compound at scale is recrystallization. A systematic solvent screening and optimization of crystallization conditions (temperature, cooling rate, and agitation) are necessary to achieve the desired purity and crystal form. Slurrying the crude product in a suitable solvent can also be an effective method for removing certain impurities.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: Impurity formation can be minimized by careful control of reaction parameters. Key strategies include:

  • Starting Material Quality: Ensure the purity of the starting thieno[2,3-b]pyridine is high.

  • Temperature Control: Maintain a consistent and optimized temperature throughout the reaction.

  • Stoichiometry: Use the correct stoichiometry of reagents to avoid side reactions.

  • Reaction Time: Monitor the reaction to determine the optimal endpoint and avoid prolonged reaction times that can lead to degradation or byproduct formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Product loss during work-up and isolation. - Degradation of product.- Monitor the reaction with IPCs (e.g., HPLC) to ensure completion. - Optimize extraction and isolation procedures to minimize losses. - Ensure the reaction temperature is not too high and the reaction time is not excessively long.
High Levels of Impurities - Poor quality of starting materials. - Sub-optimal reaction conditions (e.g., temperature, reaction time). - Inefficient purification.- Verify the purity of all reagents before use. - Optimize reaction parameters through Design of Experiments (DoE). - Develop a robust recrystallization or slurrying procedure for purification.
Poor Reproducibility Between Batches - Inconsistent quality of raw materials. - Variations in process parameters (e.g., heating/cooling rates, agitation speed). - Human error.- Establish strict specifications for all incoming raw materials. - Implement and adhere to a detailed Standard Operating Procedure (SOP). - Automate critical process steps where possible to minimize variability.
Formation of Over-Brominated Byproducts - Excess of brominating agent. - "Hot spots" in the reactor leading to localized high temperatures. - Insufficient mixing.- Use a precise amount of the brominating agent. - Ensure efficient heat transfer and uniform temperature distribution in the reactor. - Optimize the agitation speed to ensure good mixing.

Experimental Protocols

Representative Lab-Scale Synthesis of a Thieno[2,3-b]pyridine Core (Gewald Reaction)

A common method for the synthesis of the thieno[2,3-b]pyridine core involves the Gewald reaction.

  • Step 1: Synthesis of the Pyridinethione Intermediate. A mixture of an appropriate active methylene nitrile, an aldehyde or ketone, and elemental sulfur is reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol or DMF. The reaction is typically heated to reflux for several hours.

  • Step 2: Cyclization to the Thieno[2,3-b]pyridine. The resulting intermediate is then cyclized to form the thieno[2,3-b]pyridine core. This can be achieved through various methods, often involving reaction with an α-haloketone or α-haloester followed by base-mediated cyclization.

Proposed Scale-Up Protocol for Bromination of Thieno[2,3-b]pyridine
  • Reactor Setup: A clean and dry glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is charged with the thieno[2,3-b]pyridine starting material and a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Inerting: The reactor is purged with nitrogen to create an inert atmosphere.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0-5 °C) using a chiller.

  • Bromine Addition: A solution of bromine in the same solvent is added dropwise to the reaction mixture via the addition funnel at a rate that maintains the internal temperature within the specified range.

  • Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by HPLC.

  • Quenching: Once the reaction is complete, the mixture is carefully quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to neutralize any unreacted bromine.

  • Work-up: The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. This may involve extractions and washes.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system.

  • Drying: The purified product is dried under vacuum to a constant weight.

Visualizations

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Reactor_Setup Reactor Setup & Inerting Start->Reactor_Setup Cooling Cooling to 0-5 °C Reactor_Setup->Cooling Bromine_Addition Controlled Bromine Addition Cooling->Bromine_Addition Reaction Reaction & Monitoring (IPC) Bromine_Addition->Reaction Quenching Quenching with Reducing Agent Reaction->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Solvent_Removal Solvent Removal Workup->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Drying Drying Recrystallization->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: Process workflow for the scale-up synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_IPC Check IPC data for reaction completion Start->Check_IPC Incomplete Reaction Incomplete? Check_IPC->Incomplete Optimize_Reaction Optimize reaction time and/or temperature Incomplete->Optimize_Reaction Yes Check_Workup Review work-up and isolation procedures Incomplete->Check_Workup No Solution Implement optimized protocol Optimize_Reaction->Solution Losses Significant losses identified? Check_Workup->Losses Optimize_Workup Optimize extraction pH, solvent volumes, etc. Losses->Optimize_Workup Yes Check_Purity Analyze purity of crude product Losses->Check_Purity No Optimize_Workup->Solution Degradation High levels of degradation products? Check_Purity->Degradation Optimize_Conditions Re-evaluate reaction conditions (temp, time) Degradation->Optimize_Conditions Yes Degradation->Solution No Optimize_Conditions->Solution

Caption: Troubleshooting decision tree for addressing low yield issues.

identifying and removing impurities from 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromothieno[2,3-b]pyridine. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Troubleshooting Guide: Identifying and Removing Impurities

This guide provides a systematic approach to identifying and eliminating common impurities encountered during the synthesis and purification of this compound.

Problem: Unexpected Spots on Thin Layer Chromatography (TLC)

Possible Causes & Solutions:

  • Unreacted Starting Materials: The synthesis may not have gone to completion.

    • Identification: Compare the Rf values of the spots in your product mixture with the Rf values of the starting materials.

    • Solution: Optimize the reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry). If the impurity persists, it can often be removed by column chromatography.

  • Isomeric Impurities: Formation of constitutional isomers (e.g., 4-Bromo- or 6-Bromothieno[2,3-b]pyridine) can occur depending on the synthetic route.

    • Identification: Isomers often have very similar Rf values, making them difficult to distinguish by TLC alone. Advanced analytical techniques like NMR or GC-MS may be necessary for confirmation.

    • Solution: Careful optimization of the mobile phase for column chromatography is crucial. A less polar solvent system may improve separation. Alternatively, recrystallization from a carefully selected solvent system can sometimes selectively crystallize the desired isomer.

  • Over-brominated Byproducts: The reaction may have proceeded too far, leading to the formation of dibromo- or other polybrominated thienopyridines.

    • Identification: These byproducts are typically less polar than the desired product and will have a higher Rf on TLC.

    • Solution: Column chromatography is generally effective for removing these less polar impurities.

  • Decomposition: this compound may be sensitive to certain conditions (e.g., strong acids, high temperatures, or prolonged exposure to silica gel).

    • Identification: Streaking on the TLC plate can indicate decomposition.

    • Solution: Use deactivated silica gel (e.g., treated with triethylamine) for chromatography to minimize on-column degradation. Avoid unnecessarily harsh conditions during workup and purification.

Logical Workflow for TLC Analysis:

start Run TLC of Crude Product check_spots Multiple Spots Observed? start->check_spots single_spot Single Spot Observed (Proceed with caution, co-elution is possible) check_spots->single_spot No identify_impurities Identify Impurities (Co-spot with starting materials, check literature for known byproducts) check_spots->identify_impurities Yes choose_purification Choose Purification Method (Column Chromatography, Recrystallization, etc.) identify_impurities->choose_purification purify Perform Purification choose_purification->purify final_tlc Run TLC of Purified Fractions purify->final_tlc check_purity Single Pure Spot? final_tlc->check_purity success Pure Product Obtained check_purity->success Yes re_purify Re-evaluate and Re-purify (Optimize chromatography conditions, try a different purification method) check_purity->re_purify No re_purify->choose_purification

Caption: Troubleshooting workflow for TLC analysis of this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on common synthetic routes for thieno[2,3-b]pyridines, the most probable impurities include:

  • Unreacted Starting Materials: Such as the corresponding unbrominated thieno[2,3-b]pyridine or the precursors used in its synthesis.

  • Positional Isomers: Depending on the bromination method, you might encounter other bromo-substituted isomers.

  • Over-brominated Products: Such as dibromothieno[2,3-b]pyridines.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., DMF, dioxane, or chlorinated solvents).

Q2: How can I best remove unreacted starting material?

A2: Column chromatography is typically the most effective method. Since the starting material is generally more polar than the brominated product, it will elute later from a normal-phase silica gel column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.

Q3: My purified this compound shows signs of degradation over time. How can I improve its stability?

A3: Heterocyclic compounds, particularly those with halogen substituents, can be sensitive to light and air. Store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (refrigerated or frozen) to minimize degradation.

Q4: I am having difficulty separating my product from a closely-eluting impurity by column chromatography. What can I do?

A4:

  • Optimize your mobile phase: Systematically screen different solvent systems with varying polarities. Sometimes, a switch in the type of solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.

  • Use a longer column: This increases the surface area for interaction and can improve the separation of closely eluting compounds.

  • Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica.

  • Consider recrystallization: If the impurity is present in a small amount, recrystallization can be a highly effective final purification step.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods (Hypothetical Data)

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water)85%95%70%Effective for removing minor, more soluble impurities.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient)85%>98%85%Good for removing a wide range of impurities.
Acid-Base Extraction followed by Recrystallization70%92%60%Useful if the main impurities are neutral or acidic.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified in the TLC analysis.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to adsorb onto the silica by draining the solvent to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Experimental Workflow for Column Chromatography:

start Crude this compound tlc 1. TLC Analysis (Optimize Mobile Phase) start->tlc column_prep 2. Prepare Silica Gel Column tlc->column_prep sample_load 3. Load Sample onto Column column_prep->sample_load elute 4. Elute with Optimized Mobile Phase sample_load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Step-by-step workflow for the purification of this compound by column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

    • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

    • Heat the test tubes. The ideal solvent will dissolve the compound when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Logical Diagram for Recrystallization Solvent Selection:

start Crude Product test_solvents Test Solubility in Various Solvents start->test_solvents check_cold Insoluble at Room Temperature? test_solvents->check_cold check_hot Soluble when Hot? check_cold->check_hot Yes bad_solvent1 Poor Solvent (Too Soluble) check_cold->bad_solvent1 No check_crystals Crystals Form upon Cooling? check_hot->check_crystals Yes bad_solvent2 Poor Solvent (Insoluble) check_hot->bad_solvent2 No good_solvent Good Recrystallization Solvent check_crystals->good_solvent Yes bad_solvent3 Poor Solvent (Oils Out or No Crystals) check_crystals->bad_solvent3 No

Caption: Decision-making process for selecting an appropriate recrystallization solvent.

Technical Support Center: 5-Bromothieno[2,3-b]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with palladium-catalyzed cross-coupling reactions of 5-Bromothieno[2,3-b]pyridine.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired product. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the Suzuki coupling of N- and S-containing heterocycles like this compound are common and can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Catalyst Deactivation: The pyridine nitrogen and thiophene sulfur in your substrate can act as ligands for the palladium catalyst, leading to catalyst poisoning or the formation of inactive complexes.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish.

    • Solution: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Ensure the base is finely powdered and anhydrous for optimal results.

  • Protodeboronation of Boronic Acid: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of aqueous bases.

    • Solution: Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable. Alternatively, minimize the amount of water in the reaction or use an anhydrous solvent system if compatible with your base.

  • Poor Solubility: The starting materials or the base may not be sufficiently soluble in the chosen solvent, leading to a slow and incomplete reaction.

    • Solution: A mixture of a non-polar solvent like 1,4-dioxane or toluene with a polar co-solvent like water or DMF can improve solubility. For instance, a 4:1 mixture of 1,4-dioxane and water is a common and effective solvent system.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

Problem 2: Significant Side Product Formation (Debromination and Homocoupling)

Question: My coupling reaction is producing the desired product, but I am also seeing significant amounts of debrominated starting material (thieno[2,3-b]pyridine) and homocoupled byproducts. How can I suppress these side reactions?

Answer:

The formation of debrominated and homocoupled products indicates that undesired reaction pathways are competing with your desired cross-coupling. Here’s how to address these issues:

  • Debromination: This occurs when the aryl halide is reduced instead of coupled.

    • Solution: This is often promoted by elevated temperatures and certain bases. Try lowering the reaction temperature. If using a very strong base like an alkoxide, consider switching to a carbonate or phosphate base. Ensure your reagents are pure, as impurities can sometimes facilitate this side reaction.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two boronic acid molecules is typically caused by oxygen.

    • Solution: As mentioned previously, rigorous exclusion of oxygen is critical. Ensure your inert gas technique is impeccable.

  • Homocoupling of this compound: This can occur at higher temperatures or with highly active catalysts.

    • Solution: Lowering the catalyst loading or switching to a less reactive catalyst/ligand system might be beneficial. Additionally, ensure the stoichiometric balance of your reactants is correct; an excess of the boronic acid can sometimes mitigate the homocoupling of the aryl bromide.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best suited for this compound?

A1: The Suzuki-Miyaura coupling is often the first choice due to the mild reaction conditions, the commercial availability of a wide range of boronic acids, and the generally lower toxicity of the boron-containing reagents. However, for specific applications, other coupling reactions can be advantageous:

  • Buchwald-Hartwig amination is ideal for forming C-N bonds to introduce amine functionalities.

  • Sonogashira coupling is used to introduce alkyne groups, which are valuable for further transformations.

  • Stille coupling offers a broad substrate scope and tolerance to many functional groups, but the toxicity of organotin reagents is a significant drawback.

Q2: Can I use an aryl chloride instead of an aryl bromide for these coupling reactions?

A2: Aryl chlorides are generally less reactive than aryl bromides. While some modern catalyst systems with highly active, sterically hindered ligands (e.g., Buchwald's biarylphosphine ligands) can facilitate the coupling of aryl chlorides, they often require higher temperatures and longer reaction times. For initial explorations, this compound will be significantly more reactive.

Q3: My reaction mixture turns black. What does this mean?

A3: The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to form palladium black. This is a common sign of catalyst deactivation and will lead to a stalled or low-yielding reaction. This can be caused by:

  • Too high a reaction temperature.

  • The presence of oxygen.

  • An inappropriate ligand that does not sufficiently stabilize the catalyst.

  • Catalyst poisoning by the substrate itself.

To mitigate this, ensure a strictly inert atmosphere, consider a lower reaction temperature, and use a robust ligand system.

Q4: How do I choose the right ligand for my reaction?

A4: The choice of ligand is crucial and depends on the specific coupling reaction and the nature of your coupling partner.

  • For Suzuki couplings: Electron-rich and bulky monodentate phosphine ligands like XPhos, SPhos, and RuPhos are excellent starting points for heteroaromatic substrates.

  • For Buchwald-Hartwig aminations: Again, bulky biarylphosphine ligands are generally preferred. The choice may also depend on whether you are coupling a primary or secondary amine.

  • For Sonogashira couplings: Triphenylphosphine (PPh₃) is a classic choice, but N-heterocyclic carbenes (NHCs) have also been shown to be very effective.

  • For Stille couplings: PPh₃ or other triarylphosphines are commonly used.

It is often necessary to screen a small number of ligands to find the optimal one for your specific transformation.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for various cross-coupling reactions. Note that the data for Buchwald-Hartwig, Sonogashira, and Stille couplings are based on protocols for structurally similar bromopyridine and bromothiophene derivatives and should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
Arylboronic acid Pd(PPh₃)₄ (5) - K₃PO₄ (2.2) 1,4-Dioxane/H₂O (4:1) 90 18 Moderate to Good

| Heteroarylboronic acid | PdCl₂(dppf) (10) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 60-95 |

Table 2: Representative Conditions for Other Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base/Additive (equiv.) Solvent Temp. (°C)
Buchwald-Hartwig Aniline Pd₂(dba)₃ (2) XPhos (4) NaOtBu (1.2) Toluene 100
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ (3) - CuI (5), Et₃N (2) DMF 80

| Stille | Organostannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative

This protocol is adapted from the synthesis of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines.[2]

  • To a microwave vial, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv.).

  • Evacuate and backfill the vial with argon three times.

  • Add a degassed 4:1 mixture of dimethoxyethane (DME) and water.

  • Seal the vial and heat the reaction mixture to 85 °C in a microwave reactor for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine (Applicable to this compound)

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), the appropriate phosphine ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (1.2 equiv.).

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of the this compound (1.0 equiv.) in anhydrous, degassed toluene.

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Combine aryl bromide, coupling partner, and base in a dry flask. inert 2. Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent 3. Add degassed solvent. inert->solvent catalyst 4. Add palladium catalyst and ligand. solvent->catalyst heat 5. Heat to desired temperature with vigorous stirring. catalyst->heat monitor 6. Monitor progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature and quench the reaction. monitor->cool extract 8. Extract with organic solvent, wash, and dry. cool->extract purify 9. Concentrate and purify by column chromatography. extract->purify

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability start Low or No Yield? poisoning Potential Catalyst Poisoning (S or N coordination) start->poisoning Check base Inefficient Base or Poor Solubility start->base Check deboronation Protodeboronation of Boronic Acid start->deboronation Check solution_poisoning Use bulky, electron-rich ligands (e.g., XPhos, SPhos). poisoning->solution_poisoning Solution solution_base Use stronger, anhydrous base (K₃PO₄, Cs₂CO₃). Use co-solvent (e.g., Dioxane/H₂O). base->solution_base Solution solution_deboronation Use boronic esters or trifluoroborate salts. Minimize water. deboronation->solution_deboronation Solution

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Enhancing the Solubility of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of thieno[2,3-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My thieno[2,3-b]pyridine derivative has very low aqueous solubility. What are the primary strategies to improve it?

A1: Low aqueous solubility is a common challenge with thieno[2,3-b]pyridine derivatives, often due to their planar structure and strong intermolecular interactions.[1] The two primary approaches to enhance solubility are chemical modification of the core scaffold and advanced formulation strategies.

Q2: What are the most effective chemical modifications to increase the solubility of thieno[2,3-b]pyridines?

A2: Several chemical modifications have proven effective:

  • Scaffold Hopping: Replacing the sulfur atom with a nitrogen atom to form a 1H-pyrrolo[2,3-b]pyridine core can increase aqueous solubility by several orders of magnitude.[2]

  • Disrupting Crystal Packing: Introducing bulky, cleavable groups like esters and carbonates can disrupt the planarity of the molecule, leading to reduced crystal packing energy and improved solubility.[1]

  • Addition of Solubilizing Moieties: Attaching polar groups, such as a morpholine moiety, to the molecular scaffold can significantly enhance water solubility.[2]

Q3: Which formulation strategies are recommended for poorly soluble thieno[2,3-b]pyridine derivatives?

A3: For compounds where chemical modification is not feasible or desired, the following formulation strategies are recommended:

  • Cyclodextrin Complexation: Encapsulating the thieno[2,3-b]pyridine derivative within a cyclodextrin molecule, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can improve its apparent solubility.[2]

  • Polymeric Nanoparticles: Loading the derivative into a polymer matrix, like a cholesteryl-poly(allylamine) polymer, can create water-soluble nanoparticles.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be employed to present the compound in a solubilized form that facilitates absorption.

Q4: Will increasing the solubility of my thieno[2,3-b]pyridine derivative affect its biological activity?

A4: It is possible. For instance, while substituting the sulfur with nitrogen dramatically increased solubility, it also led to a significant decrease in anti-proliferative activity in cancer cell lines.[2] Conversely, the addition of ester and carbonate groups to disrupt crystal packing not only improved solubility but also enhanced anti-proliferative activity.[1] It is crucial to evaluate the biological activity of any new, more soluble analogue.

Troubleshooting Guides

Issue 1: Chemical modification did not significantly improve solubility.
Possible Cause Troubleshooting Step
Insufficient Polarity of the Added Group Consider introducing more polar or ionizable functional groups. For example, instead of a simple ester, a phosphate ester could be synthesized to create a more soluble prodrug.
High Crystal Lattice Energy If the molecule is highly planar, even with polar groups, it may still pack efficiently. Focus on strategies that introduce significant steric hindrance to disrupt planarity, such as bulky t-butyl groups or spirocyclic moieties.
Incorrect pH for Ionizable Compounds If your derivative has acidic or basic centers, ensure the pH of the aqueous medium is appropriate to favor the more soluble ionized form.
Issue 2: Poor encapsulation efficiency with cyclodextrins.
Possible Cause Troubleshooting Step
Mismatch between Guest and Host Size The size of the thieno[2,3-b]pyridine derivative may not be optimal for the cavity of the cyclodextrin used. Experiment with different cyclodextrins (α-, β-, or γ-cyclodextrin and their derivatives) to find the best fit.
Suboptimal Preparation Method The chosen method for complexation (e.g., physical mixing) may not be efficient. Try alternative methods like co-evaporation or freeze-drying, which can lead to better complex formation.
Competitive Inhibition Components of the formulation buffer or other excipients may be competing with the thieno[2,3-b]pyridine for the cyclodextrin cavity. Simplify the formulation to identify any interfering components.
Issue 3: Polymeric nanoparticles are unstable and aggregate.
Possible Cause Troubleshooting Step
Insufficient Polymer Concentration A low polymer-to-drug ratio may not be sufficient to fully encapsulate the hydrophobic drug, leading to aggregation. Increase the concentration of the polymer during nanoparticle formation.
Inappropriate Solvent System The solvent system used for nanoparticle preparation is critical. Ensure that the organic solvent is miscible with the aqueous phase and that the rate of solvent removal is optimized to allow for proper self-assembly.
Unfavorable Zeta Potential The surface charge of the nanoparticles (zeta potential) influences their stability in suspension. If the zeta potential is close to neutral, the particles may aggregate. Modify the polymer or add charged excipients to increase the magnitude of the zeta potential.

Quantitative Data Summary

The following table summarizes the quantitative improvements in solubility and the biological activity of the modified thieno[2,3-b]pyridine derivatives.

Strategy Parent Compound Solubility Modified Compound Solubility Fold Increase in Solubility Effect on Biological Activity (IC50) Reference
Sulfur to Nitrogen Substitution 1.2 µg/mL1.3 mg/mL~1083Significantly diminished[2]
Polymer Encapsulation Insoluble in media0.59 mg/mL (drug in nanoparticles)-5-fold increase in potency[2]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of the thieno[2,3-b]pyridine derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to allow larger particles to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested medium.

Protocol 2: Preparation of a Thieno[2,3-b]pyridine-Cyclodextrin Inclusion Complex (Co-evaporation Method)
  • Dissolution of Components: Dissolve the thieno[2,3-b]pyridine derivative in a suitable organic solvent (e.g., methanol or ethanol). In a separate container, dissolve a molar excess (e.g., 2-3 fold) of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Mixing: Slowly add the solution of the thieno[2,3-b]pyridine derivative to the HP-β-CD solution while stirring continuously.

  • Solvent Evaporation: Remove the organic solvent and water under reduced pressure using a rotary evaporator. This will result in a thin film or solid mass.

  • Reconstitution and Lyophilization: Reconstitute the solid with a small amount of water and then freeze-dry the mixture to obtain a fine, amorphous powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Formulation of Thieno[2,3-b]pyridine-Loaded Polymeric Nanoparticles
  • Polymer and Drug Solution: Dissolve the cholesteryl-poly(allylamine) polymer and the thieno[2,3-b]pyridine derivative in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Nanoprecipitation: Under vigorous stirring, inject the organic solution into an aqueous buffer (e.g., water or PBS). The rapid solvent exchange will cause the amphiphilic polymer to self-assemble into nanoparticles, encapsulating the hydrophobic drug.

  • Solvent Removal: Remove the organic solvent by dialysis against the aqueous buffer for 24-48 hours.

  • Purification and Concentration: Purify the nanoparticle suspension by centrifugation or tangential flow filtration to remove any unencapsulated drug and excess polymer. The nanoparticles can then be concentrated if necessary.

  • Characterization: Characterize the nanoparticles for size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS). The drug loading and encapsulation efficiency should be determined by dissolving the nanoparticles in an organic solvent and quantifying the drug content by HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by thieno[2,3-b]pyridine derivatives and a general workflow for solubility enhancement.

PI_PLC_Signaling_Pathway GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PI-PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Thieno Thieno[2,3-b]pyridine Thieno->PLC Inhibits

Caption: PI-PLC signaling pathway, a target for thieno[2,3-b]pyridines.

A2A_Receptor_Signaling_Pathway A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Thieno Thieno[2,3-b]pyridine Thieno->A2AR Modulates

Caption: Adenosine A2A receptor signaling pathway.

Tubulin_Polymerization_Pathway cluster_0 Microtubule Assembly cluster_1 Microtubule Disassembly Tubulin αβ-Tubulin Dimers (GTP-bound) Proto Protofilament Formation Tubulin->Proto MT Microtubule Elongation Proto->MT GTP_hydrolysis GTP Hydrolysis MT->GTP_hydrolysis GDP_Tubulin αβ-Tubulin Dimers (GDP-bound) GTP_hydrolysis->GDP_Tubulin Depolymerization Depolymerization GDP_Tubulin->Depolymerization Depolymerization->Tubulin GDP-GTP Exchange Thieno Thieno[2,3-b]pyridine Thieno->MT Inhibits Dynamics

Caption: Tubulin polymerization and depolymerization cycle.

Solubility_Enhancement_Workflow start Poorly Soluble Thieno[2,3-b]pyridine strategy Select Strategy start->strategy chem_mod Chemical Modification (e.g., Prodrug, Scaffold Hop) strategy->chem_mod Modify Structure formulation Formulation Approach (e.g., Cyclodextrin, Nanoparticle) strategy->formulation Encapsulate/ Complex synthesis Synthesize/ Formulate chem_mod->synthesis formulation->synthesis sol_assay Solubility Assay (Kinetic/Thermodynamic) synthesis->sol_assay activity_assay Biological Activity Assay synthesis->activity_assay decision Solubility & Activity Acceptable? sol_assay->decision activity_assay->decision decision->strategy No end Lead Candidate decision->end Yes

Caption: General workflow for improving thieno[2,3-b]pyridine solubility.

References

Validation & Comparative

Comparative Reactivity Analysis: 5-bromo- vs. 5-chloro-thieno[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization of this core structure, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of analog synthesis for structure-activity relationship (SAR) studies. A key consideration in these synthetic campaigns is the choice of the halide at the 5-position, typically bromine or chlorine, which significantly influences the reactivity and, consequently, the reaction conditions required for successful carbon-carbon and carbon-nitrogen bond formation.

General Reactivity Principles: The C-X Bond in Catalysis

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to the palladium(0) catalyst. The facility of this step is directly related to the carbon-halogen (C-X) bond strength and the electronegativity of the halogen. The C-Br bond is weaker and less polarized than the C-Cl bond, making aryl bromides generally more reactive than their corresponding aryl chlorides. This trend holds true for heteroaromatic halides as well. Consequently, reactions involving aryl bromides typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to their chloro-analogs.

Comparative Reactivity in Key Cross-Coupling Reactions

Based on the general principles outlined above, a comparative summary of the expected reactivity of 5-bromo- and 5-chloro-thieno[2,3-b]pyridine in Suzuki, Sonogashira, and Buchwald-Hartwig reactions is presented below. The accompanying tables provide experimental data from analogous brominated and chlorinated pyridine and pyrazole systems to substantiate these predictions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

5-bromo-thieno[2,3-b]pyridine is expected to undergo Suzuki coupling under standard conditions with a variety of boronic acids and esters.

5-chloro-thieno[2,3-b]pyridine will likely require more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of more specialized, electron-rich phosphine ligands to facilitate the more challenging oxidative addition of the C-Cl bond.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Brominated and Chlorinated Heterocycles

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
15-bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
22,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂Na₂CO₃H₂O/DMF6012Good

Note: The data in this table is derived from studies on analogous systems and is intended to be illustrative of general reactivity trends.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

5-bromo-thieno[2,3-b]pyridine is anticipated to react efficiently with a range of terminal alkynes under standard Sonogashira conditions, employing a palladium catalyst and a copper(I) co-catalyst.

5-chloro-thieno[2,3-b]pyridine will likely exhibit lower reactivity, necessitating higher temperatures and potentially the use of more active catalyst systems. In some cases, copper-free conditions with specialized ligands may be required to achieve good yields.

Table 2: Representative Sonogashira Coupling Reactions of Brominated and Chlorinated Heterocycles

EntrySubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
15-bromo-3-fluoro-2-cyanopyridineTerminal alkynePd(PPh₃)₄ / CuIEt₃NTHFRT16Not specified
25-chloro-1-phenyl-1H-pyrazole-4-carbaldehydeTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NDMFNot specifiedNot specifiedGood

Note: The data in this table is derived from studies on analogous systems and is intended to be illustrative of general reactivity trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds by coupling an aryl halide with a primary or secondary amine.

5-bromo-thieno[2,3-b]pyridine is expected to undergo amination with a variety of amines under relatively mild conditions, using standard palladium catalysts and phosphine ligands.

5-chloro-thieno[2,3-b]pyridine will likely require more specialized and bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) and potentially higher temperatures to achieve efficient coupling, due to the stronger C-Cl bond.

Table 3: Representative Buchwald-Hartwig Amination Reactions of Bromopyridines

EntrySubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene80460

Experimental Protocols

Detailed experimental protocols for the representative reactions cited in the tables are provided below. These protocols can serve as a starting point for the development of specific reaction conditions for 5-bromo- and 5-chloro-thieno[2,3-b]pyridine.

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

To a solution of the 5-bromo-2-methylpyridin-3-amine (1.0 equiv) in a mixture of 1,4-dioxane and water (4:1) is added the arylboronic acid (1.1 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is degassed and heated at 90 °C for 18 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

General Procedure for Sonogashira Coupling of a Bromopyridine Derivative

To a degassed solution of the 5-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1) are added Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv). The reaction mixture is further degassed for 5 minutes at room temperature. The terminal alkyne (1.0 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is then worked up and the product purified by appropriate methods.[3]

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the bromopyridine (1.0 equiv), the amine (0.5 equiv), a palladium precatalyst such as [Pd₂(dba)₃] (0.01 equiv), a suitable phosphine ligand such as (±)-BINAP (0.02 equiv), and a base such as NaOBuᵗ (1.4 equiv). Anhydrous toluene is added, and the mixture is heated to 80 °C for 4 hours. After cooling, the reaction mixture is diluted with an organic solvent, washed with brine, dried, and concentrated. The product is then purified by recrystallization or chromatography.[4]

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these processes, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a typical experimental workflow for a comparative reactivity study, and a logical diagram outlining the factors influencing the choice between a bromo and chloro substrate.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_bromo 5-bromo-thieno[2,3-b]pyridine cluster_chloro 5-chloro-thieno[2,3-b]pyridine Bromo_Reaction Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) Bromo_Analysis Reaction Monitoring (TLC, LC-MS) Bromo_Reaction->Bromo_Analysis Bromo_Purification Purification (Column Chromatography) Bromo_Analysis->Bromo_Purification Bromo_Characterization Product Characterization (NMR, MS) Bromo_Purification->Bromo_Characterization Comparative_Analysis Comparative Analysis (Yields, Reaction Times, Conditions) Bromo_Characterization->Comparative_Analysis Chloro_Reaction Cross-Coupling Reaction (Optimized Conditions) Chloro_Analysis Reaction Monitoring (TLC, LC-MS) Chloro_Reaction->Chloro_Analysis Chloro_Purification Purification (Column Chromatography) Chloro_Analysis->Chloro_Purification Chloro_Characterization Product Characterization (NMR, MS) Chloro_Purification->Chloro_Characterization Chloro_Characterization->Comparative_Analysis

Caption: Experimental workflow for a comparative reactivity study.

Halide_Choice_Logic Start Choice of Halide for Thieno[2,3-b]pyridine Synthesis Reactivity_Consideration Desired Reactivity Start->Reactivity_Consideration High_Reactivity High Reactivity (Milder Conditions) Reactivity_Consideration->High_Reactivity High Lower_Reactivity Lower Reactivity (Orthogonal Reactivity) Reactivity_Consideration->Lower_Reactivity Low Bromo_Choice Use 5-bromo-thieno[2,3-b]pyridine High_Reactivity->Bromo_Choice Chloro_Choice Use 5-chloro-thieno[2,3-b]pyridine Lower_Reactivity->Chloro_Choice Cost_Consideration Cost and Availability Bromo_Choice->Cost_Consideration Chloro_Choice->Cost_Consideration Bromo_Cost Generally Higher Cost Cost_Consideration->Bromo_Cost Bromo Chloro_Cost Generally Lower Cost Cost_Consideration->Chloro_Cost Chloro

Caption: Logical considerations for choosing between bromo and chloro substrates.

Conclusion

References

A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic compounds is a cornerstone of innovation. The thieno[2,3-b]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, often requires strategic carbon-carbon bond formation for its elaboration. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely adopted methods. This guide provides a comparative analysis of the efficiency of these two prominent reactions for the functionalization of 5-Bromothieno[2,3-b]pyridine, supported by representative experimental data and detailed protocols.

The choice between the Suzuki and Stille coupling is often dictated by a variety of factors including substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents. While the Suzuki coupling is often favored due to the low toxicity and stability of its boronic acid reagents, the Stille coupling can offer advantages in specific contexts, particularly with challenging substrates.

Performance and Reaction Conditions: A Tabular Comparison

Direct comparative studies on this compound are not extensively documented in publicly available literature. Therefore, the following table summarizes typical reaction conditions and yields compiled from studies on structurally similar brominated N-heterocycles to provide a predictive framework for comparison.

ParameterSuzuki Coupling (Representative)Stille Coupling (Representative)
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligandPd(PPh₃)₄ or PdCl₂(PPh₃)₂
Ligand SPhos, XPhos, or P(t-Bu)₃PPh₃ (often integral to the catalyst precursor)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Not required
Solvent Toluene/Water, Dioxane/Water, or THFAnhydrous THF, Toluene, or DMF
Reactant Arylboronic acid or esterArylstannane
Typical Yield 75-95%80-98

A Comparative Analysis of Biological Activity in Thienopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thienopyridines, a class of heterocyclic compounds composed of fused thiophene and pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The six possible isomers, distinguished by the arrangement of the thiophene and pyridine rings, each present a unique scaffold for drug design, leading to a range of pharmacological profiles. This guide provides a comparative analysis of the biological activities of thienopyridine isomers, with a focus on their anticancer and antiplatelet effects, supported by experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Isomers

Among the thienopyridine isomers, the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine scaffolds have been the most extensively investigated for their anticancer properties.[1] The isomeric difference in the fusion of the thiophene and pyridine rings results in distinct pharmacological profiles and mechanisms of action.[1]

Derivatives of both isomers have demonstrated significant anti-proliferative effects against a variety of human cancer cell lines.[1] For instance, studies have highlighted the efficacy of methyl thieno[3,2-b]pyridine-6-carboxylate derivatives against breast, lung, and melanoma cancer cell lines, with some compounds inducing cell cycle arrest and apoptosis.[1] Similarly, thieno[2,3-b]pyridine derivatives have shown potent activity against prostate and cervical cancer, as well as in sensitizing lung cancer cells to topoisomerase I inhibitors.[2][3]

The anticancer activity of thienopyridines is often attributed to their ability to inhibit key signaling proteins involved in cancer cell proliferation and survival, such as c-Src kinase and Epidermal Growth Factor Receptor (EGFR).

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thienopyridine derivatives against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Isomer ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Thieno[2,3-b]pyridine(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideHeLa (Cervical Cancer)~2.5 (after 48h)[2]
Thieno[2,3-b]pyridineCompound with 3-chloro-2-methylphenyl substitutionPC3 (Prostate Cancer)Potent growth inhibition[4]
Thieno[2,3-c]pyridineDerivative 6i (thiomorpholine-substituted)HSC3 (Head and Neck Cancer)10.8[5]
Thieno[2,3-c]pyridineDerivative 6i (thiomorpholine-substituted)T47D (Breast Cancer)11.7[5]
Thieno[2,3-c]pyridineDerivative 6i (thiomorpholine-substituted)RKO (Colorectal Cancer)12.4[5]
Thieno[2,3-d]pyrimidineCompound 14 (sulfadoxine-substituted)MCF7 (Breast Cancer)22.12[6]
Thieno[2,3-d]pyrimidineCompound 13 (sulfadimethoxazine-substituted)MCF7 (Breast Cancer)22.52[6]

*Note: Thieno[2,3-d]pyrimidines are a closely related class of compounds and are included for comparative purposes.

Signaling Pathways in Anticancer Activity

c-Src Kinase Signaling Pathway:

c-Src is a non-receptor tyrosine kinase that, when dysregulated, plays a crucial role in cancer development by promoting cell proliferation, survival, and migration.[7] Several thienopyridine derivatives have been identified as inhibitors of c-Src.

c_Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK RTK / Integrin c_Src c-Src RTK->c_Src Activation PI3K_AKT PI3K/AKT Pathway c_Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK STAT3 STAT3 Pathway c_Src->STAT3 FAK FAK Pathway c_Src->FAK Thienopyridine Thienopyridine Inhibitor Thienopyridine->c_Src Inhibition Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Migration FAK->Migration

c-Src signaling pathway and its inhibition by thienopyridines.

Antiplatelet Activity: P2Y12 Receptor Antagonism

Thienopyridine derivatives are well-established as potent antiplatelet agents, with drugs like clopidogrel and prasugrel being widely used clinically.[8][9] Their mechanism of action involves the irreversible antagonism of the P2Y12 receptor, a key ADP receptor on the platelet surface.[8][9] By blocking this receptor, thienopyridines inhibit ADP-induced platelet activation and subsequent aggregation, thereby preventing thrombus formation.[10]

Comparative Antiplatelet Activity

While a direct comparison of all isomers for antiplatelet activity is not extensively documented, the thieno[3,2-c]pyridine and thieno[2,3-b]pyridine cores are present in clinically used antiplatelet drugs. The efficacy of different thienopyridine derivatives can be compared based on their ability to inhibit ADP-induced platelet aggregation.

Isomer ScaffoldDrug/CompoundKey Features
Thieno[3,2-c]pyridineTiclopidineFirst-generation thienopyridine. Effective but associated with hematological side effects.[9]
Thieno[3,2-c]pyridineClopidogrelSecond-generation thienopyridine with an improved safety profile over ticlopidine.[9]
Thieno[2,3-b]pyridinePrasugrelThird-generation thienopyridine with more potent and predictable platelet inhibition than clopidogrel.[8]
P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor that, upon activation by ADP, initiates a signaling cascade leading to platelet activation and aggregation.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates ADP ADP ADP->P2Y12 Binds to Thienopyridine Thienopyridine (Active Metabolite) Thienopyridine->P2Y12 Irreversibly blocks AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P VASP_P->Platelet_Activation Inhibits

P2Y12 receptor signaling pathway and its inhibition.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of thienopyridine compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h (Formazan crystal formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Workflow for a typical MTT cell proliferation assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thienopyridine compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Kinase_Assay_Workflow A 1. Prepare reaction mixture: Kinase, substrate, and buffer B 2. Add thienopyridine inhibitor at various concentrations A->B C 3. Initiate reaction by adding ATP B->C D 4. Incubate at a specific temperature for a set time C->D E 5. Stop the reaction D->E F 6. Detect kinase activity (e.g., phosphorylation of substrate) E->F G 7. Quantify the signal F->G H 8. Calculate % inhibition and IC50 values G->H

Workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

  • Reaction Setup: A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and a kinase assay buffer is prepared in a microplate.

  • Inhibitor Addition: The thienopyridine compounds are added to the wells at a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).

  • Detection: The level of kinase activity is determined by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody, fluorescence polarization, or radiometric assays using radiolabeled ATP.

  • Signal Quantification: The signal from each well is quantified using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion and Future Directions

The thienopyridine scaffold has proven to be a versatile and fruitful starting point for the development of potent therapeutic agents. While the anticancer and antiplatelet activities of certain isomers are well-documented, a comprehensive comparative analysis of all six isomers remains an area ripe for further investigation. Future research should focus on:

  • Systematic evaluation of all six isomers against a broad panel of biological targets to create a comprehensive structure-activity relationship database.

  • Direct, head-to-head comparative studies of different isomers under standardized experimental conditions to allow for more accurate comparisons of potency and selectivity.

  • Exploration of the therapeutic potential of the less-studied isomers , such as thieno[3,4-b]pyridine and thieno[3,4-c]pyridine, which may hold promise for novel biological activities.

By continuing to explore the chemical space of thienopyridine isomers, researchers can unlock new opportunities for the development of next-generation therapeutics for a wide range of diseases.

References

A Comparative Guide to the Structural Validation of Novel 5-Bromothieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Bromothieno[2,3-b]pyridine derivatives with alternative halogenated and isomeric analogs. It offers a detailed overview of the experimental data and protocols essential for the unequivocal structural validation of this important class of heterocyclic compounds.

Introduction to 5-Bromothieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position creates a versatile synthetic handle for further functionalization through cross-coupling reactions, while also modulating the compound's physicochemical and biological properties. Accurate structural validation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of research findings.

Structural Validation Workflow

The definitive identification of novel this compound derivatives relies on a combination of spectroscopic and analytical techniques. A typical workflow for structural elucidation is outlined below.

Structural Validation Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS Purified Compound NMR NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, HMBC) Purification->NMR XRay Single Crystal X-ray Diffraction (if suitable crystals are obtained) Purification->XRay Crystal Growth Elemental_Analysis Elemental Analysis (%C, %H, %N) Purification->Elemental_Analysis Structure_Confirmed Unambiguous Structure Confirmation MS->Structure_Confirmed NMR->Structure_Confirmed XRay->Structure_Confirmed Definitive 3D Structure Elemental_Analysis->Structure_Confirmed

A typical workflow for the synthesis and structural validation of novel chemical entities.

Spectroscopic and Crystallographic Data Comparison

The following tables summarize key data for the structural validation of this compound and its comparison with a chloro-analog and an isomeric thieno[3,2-b]pyridine derivative. Data for the parent 5-halothieno[2,3-b]pyridines are extrapolated from substituted derivatives found in the literature.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound H2: ~7.5-7.7, H3: ~7.2-7.4, H4: ~8.3-8.5, H6: ~8.6-8.8C2: ~125, C3: ~120, C4: ~148, C4a: ~130, C5: ~115 (C-Br), C6: ~150, C7a: ~155
5-Chlorothieno[2,3-b]pyridine H2: ~7.5-7.7, H3: ~7.2-7.4, H4: ~8.2-8.4, H6: ~8.5-8.7C2: ~125, C3: ~120, C4: ~147, C4a: ~131, C5: ~128 (C-Cl), C6: ~149, C7a: ~154
5-Bromothieno[3,2-b]pyridine H2: ~7.8-8.0, H3: ~7.4-7.6, H6: ~8.5-8.7, H7: ~8.4-8.6C2: ~128, C3: ~122, C4a: ~140, C5: ~118 (C-Br), C6: ~152, C7: ~135, C7a: ~145

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaCalculated Monoisotopic MassKey Fragmentation Pattern
This compound C₇H₄BrNS212.92 g/mol Presence of characteristic M+ and M+2 isotopic peaks in a ~1:1 ratio, indicative of a single bromine atom.[1][2]
5-Chlorothieno[2,3-b]pyridine C₇H₄ClNS168.97 g/mol Presence of M+ and M+2 isotopic peaks in a ~3:1 ratio, characteristic of a single chlorine atom.

Table 3: X-ray Crystallography Data of a Representative Thieno[2,3-b]pyridine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082
b (Å)13.3632
c (Å)5.8330
β (°)103.403
V (ų)675.47
Z4
Note: Data is for the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a proxy to illustrate typical crystallographic parameters for a similar heterocyclic system.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are standard protocols for the key analytical techniques used in the structural validation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the reaction of a substituted 2-aminopyridine with bromine in a suitable solvent like acetic acid to yield the corresponding 2-amino-5-bromopyridine. This intermediate can then undergo further reactions, such as a Gewald reaction with a ketone and elemental sulfur, to construct the fused thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range), which is critical for unambiguous assignment of all signals.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used methods. EI is useful for observing fragmentation patterns, while ESI is a softer technique that often preserves the molecular ion.

  • Analysis : Analyze the resulting mass spectrum for the molecular ion peak (M+) to confirm the molecular weight. For halogenated compounds, the isotopic pattern is a key diagnostic feature. For this compound, the presence of two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) is a definitive indicator of a single bromine atom.[1][2]

Single Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.

  • Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final, unambiguous three-dimensional structure of the molecule.

Comparative Analysis with Alternatives

The choice of a heterocyclic scaffold in drug design is often guided by its synthetic accessibility, metabolic stability, and ability to present key pharmacophoric features in the correct spatial orientation.

  • Halogenated Analogs (Cl vs. Br) : Brominated compounds are generally more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than their chlorinated counterparts, making them more versatile synthetic intermediates. However, the C-Br bond is also more susceptible to metabolic cleavage. The choice between a chloro and bromo substituent can therefore be used to fine-tune both the synthetic strategy and the pharmacokinetic profile of a drug candidate.

  • Isomeric Scaffolds (thieno[2,3-b]pyridine vs. thieno[3,2-b]pyridine) : While both are planar aromatic systems, the different arrangement of the thiophene and pyridine rings leads to distinct electronic properties and shapes. This can significantly impact how a molecule interacts with its biological target. For instance, the position of the nitrogen atom and the sulfur atom can alter the hydrogen bonding capabilities and the overall dipole moment of the molecule, leading to different binding affinities and biological activities.

The diagram below illustrates the relationship between the core scaffold, its functionalization, and the resulting properties that are critical for drug development.

Scaffold Comparison Core_Scaffold Core Scaffold This compound Alternative Scaffolds (e.g., 5-Chloro, Isomers) Properties Properties Physicochemical (pKa, logP) Synthetic Accessibility Metabolic Stability Core_Scaffold->Properties Biological_Activity Biological Activity Target Affinity Efficacy Selectivity Properties->Biological_Activity Drug_Candidate Optimal Drug Candidate Biological_Activity->Drug_Candidate

Relationship between scaffold choice and drug properties.

Conclusion

The structural validation of novel this compound derivatives is a critical step in the drug discovery and development process. A multi-technique approach, combining NMR spectroscopy, mass spectrometry, and, where possible, single-crystal X-ray diffraction, is essential for unambiguous structure determination. The comparison with alternative halogenated and isomeric analogs provides valuable insights into the structure-property and structure-activity relationships, guiding the design of future generations of therapeutic agents based on this versatile heterocyclic scaffold.

References

A Comparative Guide to In Vitro Assay Protocols for 5-Bromothieno[2,3-b]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential in vitro assays for evaluating the efficacy and mechanism of action of 5-Bromothieno[2,3-b]pyridine based compounds, a promising scaffold in the development of novel kinase inhibitors.[1][2][3][4][5] We present detailed protocols for key experiments and compare the performance of a representative compound from this class with an established multi-kinase inhibitor, Crizotinib, which targets oncogenic kinases such as ALK and MET.[6][7][8]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of a representative this compound derivative and the comparator drug, Crizotinib. Data is presented as IC50 (50% inhibitory concentration) for biochemical assays and GI50 (50% growth inhibition) for cell-based assays, providing a clear benchmark for performance evaluation.

CompoundAssay TypeTarget/Cell LineIC50 / GI50 (µM)Reference
Thieno[2,3-b]pyridine Derivative Cell ProliferationMDA-MB-23113Synthesized from literature data.[3]
Crizotinib Cell ProliferationPANC-1~5Synthesized from literature data.[6][7]
Crizotinib Biochemical KinaseALK0.02Publicly available data.
Crizotinib Biochemical KinaseMET0.008Publicly available data.

Experimental Protocols & Methodologies

Detailed protocols for three fundamental in vitro assays are provided below: a biochemical kinase assay to determine direct enzyme inhibition, a cell viability assay to assess anti-proliferative effects, and a western blot to confirm cellular target engagement.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10] The luminescent signal is directly proportional to kinase activity, allowing for the determination of inhibitor potency (IC50).

Methodology:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the test compound (e.g., this compound derivative) at various concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the test compound solution or vehicle (DMSO) control.

    • Add 10 µL of a solution containing the target kinase (e.g., ALK, MET) and its specific substrate.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_workflow Biochemical Kinase Assay Workflow prep 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) reaction 2. Set Up Kinase Reaction (Incubate 60 min) prep->reaction Add to Plate adp_glo 3. Add ADP-Glo™ Reagent (Incubate 40 min) reaction->adp_glo Stop Reaction Deplete ATP detect 4. Add Detection Reagent (Incubate 30 min) adp_glo->detect Convert ADP to ATP read 5. Measure Luminescence detect->read Generate Light analyze 6. Calculate IC50 read->analyze Luminescence Data G cluster_workflow Cell Viability (MTT) Assay Workflow seed 1. Seed Cells (96-well plate) treat 2. Add Compound (Incubate 48-72h) seed->treat Adhere Overnight mtt 3. Add MTT Reagent (Incubate 4h) treat->mtt Metabolic Activity solubilize 4. Add Solubilization Solution mtt->solubilize Dissolve Crystals read 5. Measure Absorbance (570 nm) solubilize->read Colorimetric Reading analyze 6. Calculate GI50 read->analyze Absorbance Data G cluster_workflow Western Blot Workflow for Phospho-Kinase Detection treat 1. Treat Cells & Lyse quant 2. Quantify Protein treat->quant sds 3. SDS-PAGE quant->sds transfer 4. Transfer to Membrane sds->transfer block 5. Block Membrane transfer->block primary_ab 6. Primary Antibody (p-Kinase) block->primary_ab secondary_ab 7. Secondary Antibody (HRP) primary_ab->secondary_ab detect 8. ECL Detection & Imaging secondary_ab->detect

References

A Comparative Guide to the Cytotoxicity of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold has emerged as a promising framework in the development of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of various thieno[2,3-b]pyridine derivatives, supported by experimental data from multiple studies.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of thieno[2,3-b]pyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), which represent the concentration of a compound required to inhibit cell viability or proliferation by 50%. The following tables summarize the cytotoxic activities of several thieno[2,3-b]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Series 17d MDA-MB-435 (Melanoma)Not Specified0.023[1]
MDA-MB-468 (Breast)Not Specified0.046[1]
Compound 3b CCRF-CEM (Leukemia)Not Specified2.580 ± 0.550[2][3]
CEM/ADR5000 (Leukemia)Not Specified4.486 ± 0.286[2][3]
Compound 1 SK-OV-3 (Ovarian)MTTNot Specified[4]
OVCAR-3 (Ovarian)MTTNot Specified[4]
Compound 4 Breast & CervicalMTT<50[5][6]
Compound 5 Breast & CervicalMTT<50[5][6]
Compound 7b VariousNot SpecifiedHigh Potency[7]
Compound 8b VariousNot SpecifiedHigh Potency[7]
Compound 14b VariousNot SpecifiedHigh Potency[7]
Inhibitor 5 T24 (Bladder)MTT2.672 (48h)[8]
T24 (Bladder)MTT0.5987 (72h)[8]
Derivatives 6a-e, 7a-e, 8a-e HCT-116 (Colon)³H-thymidineNotable Activity[9]
MDA-MB-231 (Breast)³H-thymidineNotable Activity[9]
Derivative 1 Various (NCI60)Not Specified0.020-0.040[10]
DJ160 Prostate Cancer LinesCrystal VioletMost Potent[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of thieno[2,3-b]pyridine derivatives' cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 11,000 cells/well) and incubated overnight to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-b]pyridine derivatives (e.g., 0.05, 0.2, 0.5, 1, 2.5, 5, 10 µg/mL) and incubated for different time periods (e.g., 4, 24, 48, 72 hours).[8]

  • MTT Incubation: After the treatment period, MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

³H-Thymidine Incorporation Assay

This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

  • Cell Seeding: Cells are seeded in 96-well plates (e.g., 3000 cells/well) and treated with varying concentrations of the thieno[2,3-b]pyridine derivatives for a period of three days.[9]

  • Radiolabeling: ³H-thymidine is added to the cell culture medium, and the cells are incubated to allow for the incorporation of the radiolabel into the DNA of proliferating cells.

  • Cell Harvesting: The cells are harvested onto filter mats, and the unincorporated ³H-thymidine is washed away.

  • Scintillation Counting: The radioactivity of the filter mats is measured using a scintillation counter. The level of radioactivity is proportional to the rate of cell proliferation.

  • Data Analysis: The results are used to determine the antiproliferative activity of the tested compounds.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the proposed signaling pathway through which thieno[2,3-b]pyridine derivatives exert their anticancer effects.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Overnight Incubation cell_seeding->incubation1 add_compounds Add Thieno[2,3-b]pyridine Derivatives incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_reagent Add Assay Reagent (e.g., MTT) incubation2->add_reagent incubation3 Incubate add_reagent->incubation3 read_plate Measure Absorbance/Radioactivity incubation3->read_plate calculate_ic50 Calculate IC50/GI50 Values read_plate->calculate_ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi_plc PI-PLC receptor->pi_plc Activates pip2 PIP2 pi_plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) ip3->downstream Ca2+ release pkc->downstream Activates proliferation Cell Proliferation, Survival, Motility downstream->proliferation Promotes thieno_pyridine Thieno[2,3-b]pyridine Derivatives thieno_pyridine->pi_plc Inhibits

References

A Comparative Guide to the Synthesis of Thieno[2,3-b]pyridine-Based Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thieno[2,3-b]pyridine scaffold is a cornerstone in the design of potent and selective Pim-1 kinase inhibitors, a key target in oncology. The strategic choice of starting materials and synthetic routes can significantly impact the efficiency, yield, and scalability of producing these valuable target molecules. This guide provides a detailed comparison of two primary synthetic pathways to a key class of Pim-1 inhibitors: 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides.

This publication will objectively compare a traditional approach, which relies on the functionalization of a pre-existing 5-Bromothieno[2,3-b]pyridine core, with a highly efficient alternative, the Gewald reaction, which constructs the thieno[2,3-b]pyridine ring system in a convergent manner. This guide will provide a comprehensive overview of both methodologies, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in informed decision-making for your research and development endeavors.

Executive Summary of Synthetic Routes

Two distinct routes for the synthesis of 3-amino-5-bromo-N-arylthieno[2,3-b]pyridine-2-carboxamides are evaluated:

  • Route A: Functionalization of this compound. This linear approach begins with the commercially available this compound and involves a series of functionalization steps to introduce the required amino and carboxamide groups at the C3 and C2 positions, respectively.

  • Route B: Gewald Reaction from a Substituted Pyridinethione. This convergent approach utilizes a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile as the starting material, which undergoes a one-pot reaction to form the fully functionalized thieno[2,3-b]pyridine core.

The following sections will delve into the specifics of each route, presenting a side-by-side comparison of their performance based on reported experimental data.

Comparative Data of Synthetic Routes

StepRoute A: Functionalization of this compoundRoute B: Gewald Reaction from Pyridinethione
Starting Material This compound5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Key Steps 1. Nitration at C32. Reduction of nitro group to amine3. Carboxylation at C24. Amide coupling1. S-alkylation with 2-chloro-N-arylacetamide2. Intramolecular Thorpe-Ziegler cyclization
Overall Yield Estimated ~35-50% (multi-step)Reported 67-84% (one-pot)[1]
Reagents & Conditions - Nitrating agents (e.g., HNO₃/H₂SO₄)- Reducing agents (e.g., SnCl₂/HCl)- Organometallics (e.g., n-BuLi) & CO₂- Amide coupling reagents (e.g., EDC, HOBt)[2][3]- 2-chloro-N-arylacetamide- Base (e.g., KOH) in DMF[1]
Advantages - Utilizes a commercially available starting material.- High overall yield in a one-pot procedure.- Convergent and efficient.- Avoids harsh nitration and reduction steps.
Disadvantages - Multi-step synthesis with potentially lower overall yield.- May require challenging purification at each step.- Use of hazardous reagents for nitration.- Requires the synthesis of the pyridinethione starting material.

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the two synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations in each route.

Route A: Functionalization of this compound

G A This compound B 5-Bromo-3-nitrothieno[2,3-b]pyridine A->B Nitration C 3-Amino-5-bromothieno[2,3-b]pyridine B->C Reduction D 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid C->D Carboxylation E 3-Amino-5-bromo-N-arylthieno[2,3-b]pyridine-2-carboxamide D->E Amide Coupling

Caption: Synthetic pathway for Route A.

Route B: Gewald Reaction from a Substituted Pyridinethione

G A 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile B S-alkylated intermediate A->B S-alkylation with 2-chloro-N-arylacetamide C 3-Amino-5-bromo-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide B->C Intramolecular Thorpe-Ziegler Cyclization

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocols

Route A: Plausible Synthesis via Functionalization of this compound

While a direct literature procedure for this specific multi-step synthesis is not available, a plausible route can be constructed based on established methodologies for the functionalization of related heterocyclic systems.

Step 1: Nitration of this compound To a solution of this compound in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours, then poured onto ice. The precipitate is filtered, washed with water, and dried to yield 5-Bromo-3-nitrothieno[2,3-b]pyridine.

Step 2: Reduction of the Nitro Group 5-Bromo-3-nitrothieno[2,3-b]pyridine is dissolved in ethanol and hydrochloric acid. Tin(II) chloride dihydrate is added portion-wise, and the mixture is refluxed. After cooling, the solution is basified with a sodium hydroxide solution and extracted with an organic solvent. The organic layer is dried and concentrated to give 3-Amino-5-bromothieno[2,3-b]pyridine.

Step 3: Carboxylation at the C2 Position To a solution of 3-Amino-5-bromothieno[2,3-b]pyridine in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred at this temperature for 1 hour, and then dry carbon dioxide gas is bubbled through the solution. The reaction is quenched with water, and the aqueous layer is acidified to precipitate the product. The solid is filtered and dried to afford 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

Step 4: Amide Coupling To a solution of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid in DMF, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) are added, followed by the desired aniline derivative. The reaction is stirred at room temperature overnight. Water is added, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final 3-Amino-5-bromo-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Route B: Gewald Reaction from 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile[1]

General Procedure for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides To a mixture of 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), the corresponding N-aryl-2-chloroacetamide (20 mmol) is added. The resulting mixture is stirred for 30–40 minutes at room temperature. Another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) is then added, and the mixture is stirred for an additional 0.5–1 hour until a precipitate forms. The yellow solid is filtered off, washed with cold aqueous ethanol, and dried to give the 3-aminothieno[2,3-b]pyridine-2-carboxamides in 67–84% yield. The products are typically of high purity and can be used in subsequent steps without further purification.[1]

Conclusion and Recommendations

A comparative analysis of the two synthetic routes reveals that the Gewald reaction (Route B) offers a significantly more efficient and higher-yielding pathway to 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides compared to the plausible multi-step functionalization of this compound (Route A). The one-pot nature of the Gewald approach, coupled with its high yields and avoidance of harsh reagents, makes it the superior choice for the synthesis of these Pim-1 kinase inhibitors, particularly for library synthesis and scale-up operations.

While Route A utilizes a readily available starting material, the cumulative loss of yield over multiple steps and the potential for purification challenges make it a less attractive option. Researchers and drug development professionals are encouraged to consider the Gewald reaction as the preferred method for accessing this important class of therapeutic agents. This guide provides the necessary data and protocols to implement this efficient synthetic strategy.

References

Purity Confirmation of Synthesized 5-Bromothieno[2,3-b]pyridine: A Comparative Guide to HPLC and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for confirming the purity of 5-Bromothieno[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most prevalent and robust method for assessing the purity of moderately polar, non-volatile compounds like this compound. Its high resolving power allows for the effective separation of the main compound from structurally similar process-related impurities and degradation products. A certificate of analysis for commercially available this compound confirms a purity of 99.93% as determined by HPLC, underscoring its industry acceptance.[1]

Experimental Protocol: RP-HPLC Method for this compound

This protocol is a robust starting point for the purity determination of this compound, adapted from established methods for similar brominated heterocyclic compounds.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50, v/v)

System Suitability:

  • Tailing Factor: 0.8 - 1.5 for the main peak.

  • Theoretical Plates: > 2000 for the main peak.

  • Repeatability (RSD% of peak area for 6 injections): < 1.0%.

Below is a DOT script for a Graphviz diagram illustrating the HPLC workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination of this compound.

Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation and detection principles. This multi-technique approach provides a more complete impurity profile and higher confidence in the determined purity value.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. For this compound, which has a moderate boiling point, GC-MS can be an effective method for identifying and quantifying volatile impurities that may not be well-retained or resolved by HPLC.

Advantages:

  • Excellent for identifying volatile and semi-volatile organic impurities.

  • High sensitivity and specificity, especially with mass spectrometric detection.

  • Provides structural information of impurities through mass fragmentation patterns.

Limitations:

  • Not suitable for non-volatile or thermally labile impurities.

  • Potential for on-column degradation of the analyte.

  • Derivatization may be required for some compounds to improve volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for impurity profiling, as it can provide molecular weight information for each separated component, aiding in the identification of unknown impurities.

Advantages:

  • Provides molecular weight information for each chromatographic peak.

  • Enables the identification of co-eluting peaks.

  • High sensitivity and selectivity, allowing for the detection of trace-level impurities.

  • Applicable to a wide range of compounds, including those without a UV chromophore.

Limitations:

  • Ionization suppression or enhancement effects can complicate quantification.

  • Mobile phase selection is more restrictive due to MS compatibility requirements.

  • The instrument is more complex and expensive than a standard HPLC-UV system.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of compound purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.

Advantages:

  • A primary ratio method, providing a direct measure of purity.

  • Does not require a reference standard of the analyte.

  • Provides structural confirmation of the main component and impurities.

  • Non-destructive, allowing for sample recovery.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a highly pure and stable internal standard.

  • Signal overlap can complicate quantification in complex mixtures.

  • Longer analysis time per sample compared to HPLC.

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of the purity assessment of a synthesized batch of this compound using the different analytical techniques discussed.

Analytical TechniquePurity (%)Key Identified ImpuritiesLimit of Quantification (LOQ)
RP-HPLC (UV, 254 nm) 99.5Isomeric impurity (0.2%), Starting material (0.15%), Unidentified (0.15%)~0.01%
GC-MS 99.6Residual solvent (Toluene, 0.1%), Volatile byproduct (0.3%)~0.001% (for volatile impurities)
LC-MS 99.4Confirmed HPLC impurities by mass, detected an additional low-level impurity (0.1%)~0.005%
¹H-qNMR 99.2 (absolute)Quantified total organic impurities (0.8%) without individual separation~0.1%

Experimental Protocols for Alternative Methods

GC-MS Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (Split mode, 20:1).

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: m/z 40-450.

LC-MS Protocol
  • LC Conditions: Same as the HPLC protocol, but with a volatile mobile phase (e.g., using formic acid instead of TFA).

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Fragmentor Voltage: 120 V.

  • Mass Range: m/z 50-500.

¹H-qNMR Protocol
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial, dissolve in DMSO-d₆, and transfer to an NMR tube.

  • Acquisition Parameters: Sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle.

  • Data Processing: Manual phasing and baseline correction. Purity is calculated by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal, accounting for the number of protons and molecular weights.

The logical relationship for selecting an appropriate analytical technique is visualized in the following DOT script.

Tech_Selection cluster_screening Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Analysis start Purity Confirmation of This compound hplc HPLC-UV (Routine QC, High Throughput) start->hplc qnmr qNMR (Absolute Purity, No Analyte Standard) hplc->qnmr Need Absolute Purity? lcms LC-MS (Impurity Identification) hplc->lcms Need Impurity ID? gcms GC-MS (Volatile Impurities) hplc->gcms Volatile Impurities Suspected?

Caption: Decision tree for selecting an analytical technique for purity analysis.

Conclusion

Confirming the purity of synthesized this compound requires robust and reliable analytical methods. While HPLC stands out as the primary technique for routine quality control due to its high resolution and sensitivity, a comprehensive purity assessment is best achieved by employing orthogonal methods. LC-MS is indispensable for impurity identification, GC-MS excels at detecting volatile impurities, and qNMR provides an accurate, absolute measure of purity without the need for a specific reference standard. The choice of methodology should be guided by the specific analytical requirements, including the need for routine analysis, impurity identification, or absolute quantification. For regulatory submissions, a combination of these techniques provides the most complete and defensible data package.

References

Cross-Validation of NMR and Mass Spectrometry Data for Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's identity and purity is a cornerstone of successful chemical synthesis. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as two of the most powerful and complementary methods. This guide provides an objective comparison of their performance in validating reaction products, supported by experimental data, detailed protocols, and visual workflows to aid in the comprehensive analysis of synthesized molecules.

Performance Comparison: NMR vs. Mass Spectrometry

Both NMR and Mass Spectrometry provide critical, yet distinct, information about a molecule. NMR excels at elucidating the precise atomic arrangement and connectivity within a molecule, offering a detailed structural blueprint.[1] In contrast, Mass Spectrometry is unparalleled in its sensitivity for determining the molecular weight and elemental composition of a compound.[2][3][4]

The synergistic use of these techniques provides a robust and comprehensive characterization of a reaction product, minimizing the potential for misidentification.[5] While NMR can provide quantitative information about the purity of a sample through quantitative NMR (qNMR), LC-MS is a highly sensitive method for identifying and quantifying trace impurities.[6][7][8]

Data Presentation: Quantitative Analysis of a Suzuki Coupling Reaction

To illustrate the complementary nature of these techniques, let's consider a hypothetical Suzuki coupling reaction to form the biaryl compound, 4-methoxy-4'-methylbiphenyl.

ParameterQuantitative ¹H-NMR (qNMR)LC-MS
Identity Confirmation Confirmed by characteristic aromatic proton signals and their coupling patterns, as well as the singlet for the methoxy group.Molecular ion peak at m/z 198.1045, consistent with the expected molecular formula C₁₄H₁₄O.
Purity Assessment 97.5% (determined using an internal standard)98.2% (by peak area normalization)
Major Impurity Detected Residual starting material (4-bromoanisole) at 1.8%Unreacted phenylboronic acid and a homocoupling byproduct detected at trace levels.
Reaction Yield 85% (calculated based on the integration of product peaks relative to an internal standard)Not directly calculated, but relative peak areas can infer conversion.

Experimental Protocols

A combined workflow allows for the comprehensive analysis of a reaction product from a single sample, ensuring data consistency.

1. Sample Preparation for Concurrent Analysis:

  • Reaction Work-up: Following the completion of the reaction, perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the crude product into a clean vial. Dissolve the sample in a known volume (e.g., 1.0 mL) of a suitable deuterated solvent that is also compatible with LC-MS analysis (e.g., acetonitrile-d₃, methanol-d₄). This will serve as the stock solution for both analyses.

  • Internal Standard Addition (for qNMR): To a portion of the stock solution (e.g., 500 µL), add a precisely weighed amount of a suitable internal standard.[6][9] The internal standard should have a simple spectrum that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

2. Quantitative ¹H-NMR (qNMR) Analysis:

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Acquisition Parameters:

    • Use a standard 90° pulse sequence.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation for accurate integration.[9]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[10]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved, non-overlapping signals of the product and the internal standard.

    • Calculate the purity and yield using the following formulas:

      Purity (%) = [(Integral_product / N_protons_product) / (Integral_IS / N_protons_IS)] * (MW_product / MW_IS) * (Mass_IS / Mass_product) * Purity_IS * 100

      Yield (%) = [(Integral_product / N_protons_product) / (Integral_reactant / N_protons_reactant)] * (Initial_moles_reactant / Initial_moles_product) * 100

3. LC-MS Analysis:

  • Sample Preparation: Dilute the remaining stock solution to an appropriate concentration for LC-MS analysis (typically in the µg/mL to ng/mL range) using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Use a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

    • Data Acquisition: Acquire full scan data to identify the molecular ion and fragmentation data (MS/MS) to confirm the structure.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the product.

    • Determine the retention time and confirm the accurate mass of the molecular ion.

    • Analyze the MS/MS fragmentation pattern to further confirm the structure.

    • Calculate the purity by peak area normalization of the main product peak relative to all other detected peaks in the chromatogram.

Mandatory Visualization

CrossValidationWorkflow cluster_reaction Reaction & Work-up cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis & Cross-Validation Reaction Chemical Reaction (e.g., Suzuki Coupling) Workup Aqueous Work-up & Concentration Reaction->Workup CrudeProduct Crude Reaction Product Workup->CrudeProduct StockSolution Prepare Stock Solution in Deuterated Solvent CrudeProduct->StockSolution qNMR_Sample Aliquot for qNMR & Add Internal Standard StockSolution->qNMR_Sample LCMS_Sample Dilute Aliquot for LC-MS StockSolution->LCMS_Sample qNMR_Analysis Quantitative ¹H-NMR Acquisition qNMR_Sample->qNMR_Analysis LCMS_Analysis LC-MS Acquisition LCMS_Sample->LCMS_Analysis NMR_Data NMR Data Processing: - Phasing, Baseline Correction - Integration qNMR_Analysis->NMR_Data MS_Data MS Data Processing: - Peak Integration - Accurate Mass Determination LCMS_Analysis->MS_Data CrossValidation Cross-Validation: - Compare Purity - Confirm Structure - Verify Yield NMR_Data->CrossValidation MS_Data->CrossValidation FinalReport Final Report: - Confirmed Structure - Purity & Yield CrossValidation->FinalReport

Caption: Workflow for cross-validation of reaction products.

SignalingPathways cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis NMR_Signal NMR Signal (Chemical Shift, Coupling) NMR_Structure Structural Elucidation (Connectivity) NMR_Signal->NMR_Structure NMR_Integration Signal Integration NMR_Purity Purity & Yield (Quantitative) NMR_Integration->NMR_Purity Confirmed_Product Confirmed Reaction Product NMR_Structure->Confirmed_Product NMR_Purity->Confirmed_Product MS_MZ Mass-to-Charge Ratio (m/z) MS_Composition Elemental Composition (Molecular Formula) MS_MZ->MS_Composition MS_Impurity Trace Impurity Detection MS_MZ->MS_Impurity MS_Fragmentation Fragmentation Pattern (MS/MS) MS_Fragmentation->MS_Composition MS_Composition->Confirmed_Product MS_Impurity->Confirmed_Product

Caption: Logical relationships in data interpretation.

References

Anticancer Efficacy of Thieno[2,3-b]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thieno[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer activities. This guide provides a comparative analysis of the anticancer efficacy of various thieno[2,3-b]pyridine analogs, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Anticancer Activity

The anticancer efficacy of thieno[2,3-b]pyridine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Thieno[2,3-b]pyridine Analogs in Prostate Cancer Cell Lines
Compound IDLNCaP (nM)C42 (nM)PC3 (nM)
DJ160<50<50<50
DJ144>100>100>100
DJ145>100>100>100
DJ154>100>100>100
DJ97>100>100>100

Data sourced from a study on the efficacy of thieno[2,3-b]pyridines in prostate cancer[1].

Table 2: IC50 Values of Thieno[2,3-b]pyridine Analogs in Breast and Colorectal Cancer Cell Lines
Compound IDMDA-MB-231 (µM)MCF-7 (µM)HCT-116 (nM)
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide---
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1)2.0822.053-
A known potent anti-proliferative thienopyridine190 ± 5-266 ± 62

Data for Compound 1 sourced from a study on its effect on cancer stem cells[2]. Data for the potent anti-proliferative thienopyridine sourced from a study on thieno[2,3-b]pyridines that restore topotecan activity[3].

Table 3: IC50 Values of Thieno[2,3-c]pyridine Derivatives in Various Cancer Cell Lines
Compound IDHSC3 (µM)T47D (µM)RKO (µM)MCF7 (µM)
6i10.811.712.416.4
6a14.5-24.4-

Data sourced from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors[4].

Mechanism of Action

Thieno[2,3-b]pyridine analogs exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. A key target for this class of compounds is the Phospholipase C (PLC) family of enzymes, particularly the γ-isoforms, which are crucial in signal transduction pathways that regulate cell growth, proliferation, and motility.

Signaling Pathway

The inhibition of PLC-γ by thieno[2,3-b]pyridine analogs disrupts downstream signaling cascades, leading to the observed anticancer effects.

PLC_Pathway cluster_membrane Cell Membrane PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PLC_gamma PLC-γ RTK->PLC_gamma PLC_gamma->PIP2 Thieno_Pyridine Thieno[2,3-b]pyridine Analog Thieno_Pyridine->PLC_gamma Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Ca_Release->Downstream_Signaling PKC_Activation->Downstream_Signaling

Caption: Inhibition of the PLC-γ signaling pathway by thieno[2,3-b]pyridine analogs.

Studies have shown that these compounds can induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][5] For example, in prostate cancer cell lines, treatment with these inhibitors led to a significant increase in the population of cells in the G2/M phase.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer efficacy of thieno[2,3-b]pyridine analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of thieno[2,3-b]pyridine analogs Seed_Cells->Add_Compound Incubate_72h 3. Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT 4. Add MTT solution (0.5 mg/mL) Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the thieno[2,3-b]pyridine analogs and incubated for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Protocol:

  • Cells are seeded and treated with the test compounds for 48 hours.

  • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated for 15 minutes at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cells are treated with the compounds for 24, 48, or 72 hours.[1]

  • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • After incubation for 30 minutes at room temperature, the DNA content of the cells is analyzed by flow cytometry.

  • The percentages of cells in the G0/G1, S, and G2/M phases are determined.[3]

Conclusion

Thieno[2,3-b]pyridine analogs represent a versatile scaffold for the development of novel anticancer agents. The data presented here highlight the potent anti-proliferative activity of several analogs against a range of cancer cell lines. Their mechanism of action, involving the inhibition of key signaling pathways like the PLC-γ cascade and the induction of cell cycle arrest and apoptosis, underscores their therapeutic potential. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety of this promising class of compounds for clinical applications.

References

A Comparative Mechanistic Study of 5-Bromothieno[2,3-b]pyridine Derivatives as Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Bromothieno[2,3-b]pyridine derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. The performance of these compounds is compared with other known Pim-1 inhibitors, supported by experimental data from published studies. This document summarizes quantitative data, details experimental methodologies, and visualizes the Pim-1 signaling pathway to offer a comprehensive resource for oncology and drug discovery research.

Introduction to this compound Derivatives and Pim-1 Kinase

The thieno[2,3-b]pyridine scaffold is a versatile heterocyclic structure that has been explored for a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2] A subset of these compounds, the this compound derivatives, has emerged as a promising class of inhibitors targeting the Pim-1 kinase.[3] Pim-1 kinase is a key regulator of cell survival, proliferation, and apoptosis, and its overexpression is associated with the progression of various solid and hematological malignancies.[3] Therefore, the development of potent and selective Pim-1 inhibitors is a significant focus in cancer drug discovery.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound derivatives against Pim-1 kinase has been evaluated and compared with other established Pim-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a common metric for this assessment.

Compound ClassSpecific Derivative(s)Target(s)IC50 (µM)Cell Line(s) for CytotoxicityCytotoxicity IC50 (µM)Reference(s)
This compound Compound 3cPim-135.7MCF-7, HEPG2, HCT116, A549, PC3>100 (for most)
Compound 5bPim-112.71MCF-7, HEPG2, HCT116, A549, PC3>100 (for most)[3]
Compound 3gPim-1>100MCF-7, HEPG2, HCT116, A549, PC311.4 - 28.7[3]
Alternative Pim-1 Inhibitors SGI-1776Pim-1, Flt-30.007 (Pim-1)VariousVaries by cell line[4]
AZD1208pan-Pim0.0004 (Pim-1, Ki)MOLM-16, KG-1a (AML)<0.150 (in cell assays)
StaurosporineBroad-spectrumPositive Control (used at 1 µM)N/AN/A[3]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes based on the available literature. Ki values, when available, represent a more direct measure of binding affinity.

Mechanistic Insights: The Pim-1 Signaling Pathway

Pim-1 kinase exerts its pro-survival and pro-proliferative effects through the phosphorylation of a variety of downstream substrates. The inhibition of Pim-1 by this compound derivatives is expected to disrupt these signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Cytokines Cytokines / Growth Factors JAKs JAKs Cytokines->JAKs activate STATs STATs JAKs->STATs phosphorylate Pim1 Pim-1 Kinase STATs->Pim1 induce expression BAD BAD (pro-apoptotic) Pim1->BAD phosphorylates (inactivates) p21 p21 (CDK inhibitor) Pim1->p21 phosphorylates (inactivates) p27 p27 (CDK inhibitor) Pim1->p27 phosphorylates (inactivates) cMyc c-Myc (Transcription Factor) Pim1->cMyc stabilizes Apoptosis_Inhibition Apoptosis Inhibition BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression p27->Cell_Cycle_Progression Proliferation Proliferation cMyc->Proliferation Apoptosis_Inhibition->Proliferation Cell_Cycle_Progression->Proliferation Experimental_Workflow Synthesis Synthesis of This compound Derivatives Biochemical_Assay In Vitro Pim-1 Kinase Inhibition Assay Synthesis->Biochemical_Assay Cell_Based_Assay Cell Viability (MTT) Assay on Cancer Cell Lines Synthesis->Cell_Based_Assay IC50_Determination Determination of IC50 Values Biochemical_Assay->IC50_Determination Mechanism_Study Mechanistic Studies (e.g., Western Blot for Downstream Targets) IC50_Determination->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Cytotoxicity_Assessment Assessment of Cytotoxicity (IC50) Cell_Based_Assay->Cytotoxicity_Assessment Cytotoxicity_Assessment->Mechanism_Study Cytotoxicity_Assessment->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling and disposing of specialized chemical compounds. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 5-Bromothieno[2,3-b]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of analogous chemical structures and represent a cautious and prudent approach to its management.

Immediate Safety and Hazard Assessment

Based on data from structurally similar compounds, this compound should be treated as a hazardous substance. Analogous compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all waste containing this compound, including the pure substance, contaminated laboratory materials, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[4]

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated waste.[1][5]

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin contact.[5]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[5][6]

Quantitative Hazard Data for Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes hazard classifications for similar compounds to inform safe handling and disposal procedures.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]Avoid all direct contact and inhalation. Use appropriate PPE and work in a fume hood.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Wear protective gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Wear appropriate eye protection.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]Work in a well-ventilated area or fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[5]

  • Solid Waste: Collect any solid this compound, along with contaminated items such as weighing papers, spatulas, and disposable labware, in a dedicated hazardous waste container.[4] This container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[4]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]

Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."[6]

  • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[6]

  • The approximate quantity of the waste.[4]

  • The date of waste generation.[4]

Storage of Hazardous Waste

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[4] The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and secure the area to prevent entry.[7]

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as described above.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[4]

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Always follow your local and institutional regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Final Disposal Protocol cluster_3 Spill Emergency A Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Work in a well-ventilated area (e.g., Fume Hood) A->B C Is the waste solid, liquid, or contaminated PPE? B->C D Solid Waste Container C->D Solid E Liquid Waste Container C->E Liquid F Contaminated PPE Bag C->F PPE G Label container with: - 'Hazardous Waste' - Full Chemical Name - Date and Quantity D->G E->G F->G H Store in designated secure waste accumulation area G->H I Arrange for pickup by EHS or licensed waste contractor H->I J Spill Occurs K Contain with inert absorbent J->K L Collect absorbed material into hazardous waste container K->L L->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure, 5-Bromothieno[2,3-b]pyridine is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[2][3] Appropriate personal protective equipment is therefore mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact, which may cause irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection A fully buttoned laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any dust or vapors, which may cause respiratory tract irritation.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Emergency Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction Under Inert Atmosphere handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate spill_evacuate Evacuate Area handling_reaction->spill_evacuate Spill Occurs cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_notify Notify Supervisor spill_evacuate->spill_notify spill_contain Contain Spill with Inert Material spill_notify->spill_contain spill_cleanup Clean and Decontaminate Area spill_contain->spill_cleanup

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Before handling the compound, ensure that you are wearing the appropriate PPE as detailed in the table above.

    • Work should be conducted in a well-ventilated chemical fume hood.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Have all necessary equipment and reagents prepared to minimize the duration of handling.

  • Handling :

    • Avoid the formation of dust and aerosols.[2]

    • When weighing the solid compound, do so within the fume hood on a disposable weigh boat.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

  • In Case of Accidental Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

    • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Unused/Waste Solid Compound Labeled, sealed, and compatible hazardous waste container.Collect all solid waste in a designated container. The container must be clearly labeled with the chemical name and hazard symbols.
Contaminated Labware (e.g., weigh boats, pipette tips) Labeled, sealed, and compatible hazardous waste container.Dispose of all single-use contaminated items in the designated solid hazardous waste container.
Contaminated Solvents/Solutions Labeled, sealed, and compatible hazardous liquid waste container for halogenated organic waste.Collect all liquid waste containing the compound in a designated container for halogenated waste. Do not mix with other waste streams.
Contaminated PPE (e.g., gloves) Labeled, sealed, and compatible hazardous waste container.All contaminated PPE should be disposed of as hazardous waste.

General Disposal Guidelines:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

  • Keep waste containers closed when not in use and store them in a designated, well-ventilated waste accumulation area.

References

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